molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

1,4-Diacetoxybutane

Cat. No.: B3422659
CAS No.: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Description

1,4-diacetoxybutane is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid It has a role as a metabolite. It derives from a butane-1,4-diol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
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InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
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CAS No.

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butylene glycol diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Butanediol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-butanediol (B3395766) diacetate. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

1,4-Butanediol diacetate (CAS No. 628-67-1), also known as tetramethylene diacetate, is the diester of 1,4-butanediol and acetic acid. It is a colorless liquid with applications as a solvent and a chemical intermediate. A thorough understanding of its physicochemical properties is essential for its application in research and industrial settings.

Physicochemical Properties

The key physicochemical properties of 1,4-butanediol diacetate are summarized in the tables below. These values have been compiled from various scientific sources.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Odorless[3]
Density 1.051 g/mL at 25 °C[4]
Melting Point -7 °C[4]
Boiling Point 229-230 °C at 760 mmHg[2]
Flash Point >110 °C (>230 °F)[4]
Refractive Index (n²⁰/D) 1.456[4]
Table 2: Solubility Data
SolventSolubilityReference
Water Immiscible (16.3 g/L)[4]
Ethanol Soluble[5]
Acetone Soluble[5]
Diethyl Ether Slightly soluble[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of key physicochemical properties of 1,4-butanediol diacetate.

Synthesis of 1,4-Butanediol Diacetate via Fischer-Speier Esterification

This protocol describes a typical laboratory-scale synthesis of 1,4-butanediol diacetate from 1,4-butanediol and acetic acid using an acid catalyst.[6][7][8][9]

Materials:

  • 1,4-Butanediol (1.0 mole)

  • Glacial Acetic Acid (2.2 moles, 10% excess)

  • Concentrated Sulfuric Acid (catalyst, ~2% of the total reactant weight)

  • Toluene (B28343) (as a solvent for azeotropic removal of water)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the flask, add 1,4-butanediol, glacial acetic acid, and toluene.

  • Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purify the crude 1,4-butanediol diacetate by fractional distillation under reduced pressure.

Workflow Diagram:

SynthesisWorkflow Reactants 1,4-Butanediol + Acetic Acid + Sulfuric Acid (catalyst) + Toluene Reaction Reflux with Azeotropic Removal of Water (Dean-Stark) Reactants->Reaction Workup Cooling and Neutralization Wash (NaHCO3) Reaction->Workup Extraction Brine Wash and Drying (MgSO4) Workup->Extraction Purification Solvent Removal (Rotary Evaporation) Extraction->Purification FinalProduct Fractional Distillation (Vacuum) Purification->FinalProduct PureProduct Pure 1,4-Butanediol Diacetate FinalProduct->PureProduct

Synthesis of 1,4-Butanediol Diacetate
Determination of Density

The density of 1,4-butanediol diacetate can be determined using a digital density meter according to a method based on ASTM D4052.[10][11][12][13]

Apparatus:

  • Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature (e.g., 20°C ± 0.05°C).

  • Syringes for sample injection.

  • Calibrating liquids with known densities (e.g., dry air and freshly distilled water).

Procedure:

  • Calibrate the digital density meter with dry air and freshly distilled water at the desired temperature (e.g., 20°C).

  • Ensure the sample of 1,4-butanediol diacetate is free of air bubbles.

  • Inject the sample into the oscillating U-tube of the density meter.

  • Allow the reading to stabilize and record the density value.

  • Clean the instrument with appropriate solvents and dry it before the next measurement.

Determination of Kinematic and Dynamic Viscosity

The kinematic viscosity of 1,4-butanediol diacetate can be measured using a glass capillary viscometer following a procedure based on ASTM D445.[14][15][16][17][18] The dynamic viscosity can then be calculated.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • A constant temperature bath, capable of maintaining the desired temperature (e.g., 20°C ± 0.02°C).

  • A stopwatch with a resolution of at least 0.1 seconds.

  • A pipette for sample introduction.

Procedure:

  • Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

  • Charge the viscometer with the sample of 1,4-butanediol diacetate.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction, draw the liquid up into the timing bulb of the viscometer.

  • Measure the time required for the meniscus of the liquid to pass between the two calibration marks.

  • Repeat the measurement at least twice and calculate the average flow time.

  • Calculate the kinematic viscosity (ν) using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.

  • Calculate the dynamic viscosity (η) using the formula: η = ν × ρ, where ρ is the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index of 1,4-butanediol diacetate can be measured using a refractometer according to a method based on ASTM D1218.[19][20][21][22][23]

Apparatus:

  • Abbe or digital refractometer with a light source of known wavelength (typically the sodium D-line, 589 nm).

  • A constant temperature water bath to circulate water through the refractometer prisms to maintain a constant temperature (e.g., 20°C ± 0.1°C).

  • Calibration standards (e.g., distilled water).

Procedure:

  • Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

  • Ensure the prisms of the refractometer are clean and dry.

  • Apply a few drops of the 1,4-butanediol diacetate sample onto the lower prism.

  • Close the prisms and allow the sample to thermally equilibrate.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read and record the refractive index.

Applications and Biological Activity

1,4-Butanediol diacetate is primarily used as an industrial solvent and as a chemical intermediate in the synthesis of other compounds. A comprehensive search of scientific literature did not yield specific applications in drug development or information regarding its interaction with specific biological signaling pathways. As a simple aliphatic ester, it is not expected to have specific biological targets in the same way a drug molecule would. Its biological effects, if any at high concentrations, would likely be non-specific, such as membrane disruption or general toxicity.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding ingestion and inhalation.

Conclusion

This technical guide has summarized the key physicochemical properties of 1,4-butanediol diacetate and provided standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The lack of specific biological activity data highlights its primary role as an industrial chemical rather than a bioactive compound.

References

Spectroscopic Profile of Tetramethylene Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetramethylene diacetate, also known as 1,4-butanediol (B3395766) diacetate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry for tetramethylene diacetate.

Table 1: ¹H NMR Spectroscopic Data for Tetramethylene Diacetate

Chemical Shift (ppm)MultiplicityAssignment
4.103Triplet-O-CH₂ -
2.051Singlet-C(=O)-CH₃
1.720Quintet-CH₂-CH₂ -CH₂-
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Tetramethylene Diacetate

Chemical Shift (ppm)Assignment
171.0C =O
64.2-O-C H₂-
25.4-CH₂-C H₂-CH₂-
20.9-C(=O)-C H₃
Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted)

Table 3: Infrared (IR) Absorption Bands for Tetramethylene Diacetate

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1365MediumC-H bend (alkane)
1240StrongC-O stretch (ester)
1040MediumC-O stretch (ester)
Sample Phase: Gas

Table 4: Mass Spectrometry Data (Electron Ionization) for Tetramethylene Diacetate

m/zRelative Intensity (%)Assignment
43100.0[CH₃CO]⁺
5515.8[C₄H₇]⁺
868.7[C₄H₆O₂]⁺
1155.2[M - OCOCH₃]⁺
1740.5[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: A sample of tetramethylene diacetate (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a field strength of 300 MHz or higher for protons.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 10-15 ppm is set.

    • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-220 ppm is set.

    • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Film Method

  • Sample Preparation: A single drop of neat tetramethylene diacetate is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample, sandwiched between the plates, is then placed in the sample holder.

    • The infrared spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in the high vacuum of the instrument.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample Chemical Compound (Tetramethylene Diacetate) Prep Dissolution in Solvent (e.g., CDCl3 for NMR) or Neat Liquid (for IR) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR NMR Tube IR FT-IR Spectroscopy Prep->IR Salt Plates MS Mass Spectrometry (EI-MS) Prep->MS Direct Inlet/GC Process Fourier Transform & Baseline Correction NMR->Process IR->Process MS->Process Mass Spectrum Generation Interpret Spectral Interpretation & Structure Elucidation Process->Interpret Report Final Report & Data Tables Interpret->Report

Caption: General workflow for spectroscopic analysis.

An In-depth Guide to the Synthesis of 1,4-Diacetoxybutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,4-Diacetoxybutane (B1202567) is a valuable diester that serves as a key intermediate in the synthesis of various industrially significant chemicals, including 1,4-butanediol (B3395766) (BDO), a monomer used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. Its synthesis is a critical step in several chemical manufacturing processes. This technical guide provides a comprehensive review of the primary methods for synthesizing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main routes: the industrial-scale acetoxylation of butadiene followed by hydrogenation, and the laboratory-scale direct esterification of 1,4-butanediol. A third, less common method involving the ring-opening of tetrahydrofuran (B95107) (THF) has also been explored. This guide will delve into the specifics of each of these pathways.

Synthesis from Butadiene: The Industrial Standard

The industrial production of this compound is typically a two-step process that begins with butadiene. This method is favored for its high efficiency and scalability.

Step 1: Acetoxylation of Butadiene

In the first step, butadiene reacts with acetic acid and oxygen in the presence of a catalyst to form 1,4-diacetoxy-2-butene.

Butadiene Butadiene Diacetoxybutene 1,4-Diacetoxy-2-butene Butadiene->Diacetoxybutene AceticAcid Acetic Acid AceticAcid->Diacetoxybutene Oxygen Oxygen Oxygen->Diacetoxybutene Catalyst1 Pd/C with Te promoter Catalyst1->Diacetoxybutene

Figure 1: Acetoxylation of Butadiene.

Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene

The resulting 1,4-diacetoxy-2-butene is then hydrogenated to yield this compound.[1]

Diacetoxybutene 1,4-Diacetoxy-2-butene Diacetoxybutane This compound Diacetoxybutene->Diacetoxybutane Hydrogen Hydrogen Hydrogen->Diacetoxybutane Catalyst2 Hydrogenation Catalyst (e.g., Pt-based) Catalyst2->Diacetoxybutane

Figure 2: Hydrogenation of 1,4-Diacetoxy-2-butene.
Experimental Protocol: Hydrogenation of 1,4-Diacetoxybutene

The following protocol is based on a patented industrial process and can be adapted for laboratory scale.

Materials:

  • 1,4-Diacetoxy-2-butene

  • Toluene (solvent)

  • Hydrogenation catalyst (e.g., Platinum-based catalyst on an activated carbon support)

  • Argon or Nitrogen (inert gas)

  • Hydrogen gas

Equipment:

  • High-pressure reaction kettle (e.g., 100 ml titanium reactor)

  • Magnetic stirrer with heating capabilities

  • Gas inlet and pressure regulation system

Procedure:

  • Into a 100 ml titanium reaction kettle, add 15 ml of 1,4-diacetoxybutene, 30 ml of toluene, and 0.01 mol of the hydrogenation catalyst.

  • Seal the reactor and purge the air inside by flushing with an inert gas, such as argon.

  • Pressurize the reactor with the inert gas to 1.0 MPa.

  • Introduce hydrogen gas until the total pressure reaches 3.0 MPa.

  • Increase the stirring speed to 600 rpm and begin heating the reaction mixture.

  • Maintain the reaction temperature at 60°C and continue the reaction for 90 minutes.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The product mixture can then be filtered to remove the catalyst and purified by distillation.

Quantitative Data Summary: Synthesis from Butadiene
ParameterValueReference
Acetoxylation
ReactantsButadiene, Acetic Acid, Oxygen[2]
CatalystPd/C with Te promoter[2]
Temperature~70°C[2]
Pressure~70 bar[2]
Selectivity for 1,4-diacetoxy-2-butene>90%[2]
Hydrogenation
Reactant1,4-Diacetoxy-2-butene[1]
CatalystPlatinum-based on activated carbon[1]
Temperature60°C[1]
Pressure3.0 MPa (Hydrogen)[1]
Reaction Time90 minutes[1]
Yield of this compound82.36%[1]
Selectivity for this compound94.26%[1]

Synthesis via Esterification of 1,4-Butanediol

For laboratory-scale synthesis, the direct esterification of 1,4-butanediol with an acetylating agent is a common and straightforward method. This reaction typically employs an acid catalyst.

Butanediol 1,4-Butanediol Diacetoxybutane This compound Butanediol->Diacetoxybutane AcetylatingAgent Acetylating Agent (Acetic Acid or Acetic Anhydride) AcetylatingAgent->Diacetoxybutane AcidCatalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) AcidCatalyst->Diacetoxybutane Water Water (byproduct) Diacetoxybutane->Water forms

Figure 3: Esterification of 1,4-Butanediol.
Experimental Protocol: Acid-Catalyzed Esterification

This generalized protocol is based on standard Fischer esterification principles.

Materials:

  • 1,4-Butanediol

  • Acetic anhydride (B1165640) or glacial acetic acid

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-butanediol with a molar excess of the acetylating agent (e.g., 2.2 to 2.5 equivalents of acetic anhydride).

  • Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Quantitative Data Summary: Esterification of 1,4-Butanediol

Synthesis from Tetrahydrofuran (THF)

The synthesis of this compound from the ring-opening of THF is a less conventional method. It typically involves reacting THF with an acetylating agent in the presence of a catalyst. This route often leads to polymerization of THF rather than a high yield of the desired diester. However, under specific conditions with certain catalysts, the formation of this compound is possible.

THF Tetrahydrofuran Diacetoxybutane This compound THF->Diacetoxybutane AceticAnhydride Acetic Anhydride AceticAnhydride->Diacetoxybutane Catalyst Catalyst (e.g., Heteropolyacid) Catalyst->Diacetoxybutane cluster_workflow Purification Workflow ReactionMixture Crude Reaction Mixture Quenching Quenching/Neutralization ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation PureProduct Pure this compound Distillation->PureProduct

References

An In-depth Technical Guide to 1,4-Diacetoxybutane: From Discovery to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diacetoxybutane (B1202567), a key chemical intermediate in various industrial processes. The document covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its primary applications, with a focus on its role in the production of 1,4-butanediol (B3395766) (BDO). Spectroscopic data are presented to aid in its characterization, and key reaction pathways are illustrated using signaling pathway diagrams.

Introduction

This compound, also known as tetramethylene acetate (B1210297) or butane-1,4-diol diacetate, is a diester of 1,4-butanediol and acetic acid. While not a household name, this compound plays a crucial role as an intermediate in the synthesis of commercially significant chemicals, most notably 1,4-butanediol (BDO), a versatile monomer used in the production of polymers, solvents, and fine chemicals. This guide delves into the discovery, synthesis, and applications of this compound, offering a detailed resource for professionals in the chemical and pharmaceutical industries.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, early investigations into the esterification of glycols were conducted in the late 19th and early 20th centuries. The compound, under names like "tetramethylene acetate," appears in the chemical literature as the esterification product of 1,4-butanediol (tetramethylene glycol) and acetic acid.

A significant milestone in the detailed description and synthesis of this compound can be found in a 1949 publication in the Journal of the Chemical Society by L. N. Owen. While this may not be the absolute first synthesis, it provides a clear and early experimental procedure.

The industrial significance of this compound grew with the development of alternative routes to 1,4-butanediol that did not rely on the high-pressure Reppe process, which uses acetylene (B1199291) and formaldehyde. The Mitsubishi Chemical process, developed in the latter half of the 20th century, established this compound as a critical intermediate in a multi-step synthesis starting from butadiene.

Physicochemical and Spectroscopic Data

This compound is a colorless to almost colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [2]
CAS Number 628-67-1[2]
Melting Point 12-15 °C[3]
Boiling Point 229-230 °C at 760 mmHg[4]
Density 1.039 g/cm³[3]
Refractive Index 1.4240[3]
Flash Point 105.2 °C[3]
Water Solubility 34.94 g/L at 26 °C[3]

Spectroscopic data is essential for the identification and characterization of this compound.

Spectroscopy Key Data
¹H NMR Signals corresponding to the acetyl methyl protons and the methylene (B1212753) protons of the butane (B89635) backbone.
¹³C NMR Resonances for the carbonyl carbons of the acetate groups, the methyl carbons, and the two distinct methylene carbons of the butane chain.
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ester functional group.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into laboratory-scale preparations and large-scale industrial production methods.

Laboratory Synthesis: Esterification of 1,4-Butanediol

A common laboratory method for preparing this compound is the direct esterification of 1,4-butanediol with acetic acid or its derivatives.

Experimental Protocol: Esterification with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-butanediol and a molar excess of acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The resulting mixture is then neutralized with a mild base, such as sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Esterification BDO 1,4-Butanediol reaction + BDO->reaction AA Acetic Anhydride AA->reaction Cat Acid Catalyst (e.g., H₂SO₄) Cat->reaction DAB This compound AcOH Acetic Acid (byproduct) reaction->DAB reaction->AcOH

Caption: Esterification of 1,4-Butanediol.

Industrial Synthesis: The Mitsubishi Chemical Process

The most significant industrial route to this compound is as an intermediate in the Mitsubishi Chemical process for the production of 1,4-butanediol from butadiene. This process involves three main steps.[3][5]

Step 1: Acetoxylation of Butadiene

Butadiene is reacted with acetic acid and oxygen in the presence of a palladium-based catalyst to produce 1,4-diacetoxy-2-butene.[4]

Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene

The unsaturated diester, 1,4-diacetoxy-2-butene, is then hydrogenated to the saturated this compound.[3][4] This step is crucial for producing the desired saturated intermediate.

Experimental Protocol: Hydrogenation of 1,4-Diacetoxy-2-butene

  • Catalyst: A conventional hydrogenation catalyst, such as palladium on carbon (Pd/C), is typically used.[4]

  • Reaction Conditions: The hydrogenation is carried out in the liquid phase at elevated temperature and pressure. Typical conditions include a temperature of around 60°C and a hydrogen pressure of 50 bar.[4]

  • Procedure: 1,4-diacetoxy-2-butene is charged into a high-pressure reactor with the catalyst and a suitable solvent. The reactor is then pressurized with hydrogen, and the mixture is heated and stirred. The reaction is monitored until the uptake of hydrogen ceases.

  • Work-up: After the reaction, the catalyst is removed by filtration. The resulting solution of this compound can be used directly in the next step or purified by distillation.

Step 3: Hydrolysis of this compound

The final step is the hydrolysis of this compound to yield 1,4-butanediol and acetic acid. The acetic acid is typically recovered and recycled back to the first step of the process.[3][5]

Mitsubishi_Process cluster_step1 Step 1: Acetoxylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Hydrolysis Butadiene Butadiene Acetoxylation Reaction Butadiene->Acetoxylation AceticAcid1 Acetic Acid AceticAcid1->Acetoxylation Oxygen O₂ Oxygen->Acetoxylation Catalyst1 Pd Catalyst Catalyst1->Acetoxylation Diacetoxybutene 1,4-Diacetoxy-2-butene Hydrogenation Reaction Diacetoxybutene->Hydrogenation Acetoxylation->Diacetoxybutene Hydrogen H₂ Hydrogen->Hydrogenation Catalyst2 Hydrogenation Catalyst (e.g., Pd/C) Catalyst2->Hydrogenation Diacetoxybutane This compound Hydrolysis Reaction Diacetoxybutane->Hydrolysis Hydrogenation->Diacetoxybutane Water Water Water->Hydrolysis BDO 1,4-Butanediol AceticAcid2 Acetic Acid (recycled) Hydrolysis->BDO Hydrolysis->AceticAcid2

References

1,4-Diacetoxybutane as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,4-Diacetoxybutane (B1202567) as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-butanediol (B3395766) diacetate, is a versatile building block in organic synthesis. As the diacetate ester of 1,4-butanediol, it serves as a stable, less-hygroscopic precursor to the widely used 1,4-butanediol (1,4-BDO), a key intermediate in the chemical industry for the production of polymers, solvents, and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and key applications of this compound, with a focus on its utility in research and drug development.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[3] It is incompatible with strong oxidizing agents.[3] Key physical and chemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₄[4][5]
Molecular Weight 174.19 g/mol [4][5]
CAS Number 628-67-1[4]
Appearance Colorless to almost colorless liquid[3]
Boiling Point 229 °C @ 760 mmHg[6]
Melting Point 12 °C[6]
Synonyms 1,4-Butanediol diacetate, Tetramethylene diacetate, Butylene glycol diacetate[4][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three main signals corresponding to the methyl protons of the acetate (B1210297) groups and the two sets of methylene (B1212753) protons of the butane (B89635) backbone.

AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₃ (acetate)~2.05Singlet6H
-CH₂-CH₂-~1.72Multiplet4H
-O-CH₂-~4.10Multiplet4H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR: The carbon-13 NMR spectrum shows three distinct signals, reflecting the symmetry of the molecule.

AssignmentChemical Shift (ppm)
-C H₃ (acetate)~21
-C H₂-CH₂-~25
-O-C H₂-~64
-C =O (ester)~171

Note: These are typical chemical shift ranges for the respective carbon environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group.

Wavenumber (cm⁻¹)Assignment
~1740C=O stretch (ester)
~1240C-O stretch (ester)
2850-3000C-H stretch (alkane)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (m/z = 174). The fragmentation pattern is dominated by the loss of acetic acid (60 Da) and other characteristic fragments.

m/zAssignment
114[M - CH₃COOH]⁺
71[C₄H₇O]⁺
54[C₄H₆]⁺
43[CH₃CO]⁺ (base peak)

Synthesis and Reactions

This compound is commonly synthesized by the acetylation of 1,4-butanediol. It can also be produced through the hydrogenation of 1,4-diacetoxybutene, which is derived from the acetoxylation of butadiene.[8][9]

A primary utility of this compound is its role as a protected form of 1,4-butanediol. The acetate groups can be readily removed by hydrolysis under acidic or basic conditions to liberate the diol.

Logical Workflow: Protection and Deprotection of 1,4-Butanediol

G Butanediol 1,4-Butanediol Diacetoxybutane This compound Butanediol->Diacetoxybutane Acetylation Diacetoxybutane->Butanediol Hydrolysis AceticAnhydride Acetic Anhydride (B1165640) / Acetyl Chloride AcidBase Acid or Base (e.g., HCl, NaOH)

Protection of 1,4-butanediol and its subsequent deprotection.

Applications in Organic Synthesis

Precursor to 1,4-Butanediol and Derivatives

The primary application of this compound is as a stable precursor to 1,4-butanediol. This is particularly useful in multi-step syntheses where the free hydroxyl groups of 1,4-butanediol might interfere with other reagents. The diacetate can be carried through several synthetic steps and then deprotected to reveal the diol at a later stage.

Furthermore, this compound can be converted to other 1,4-disubstituted butanes. For instance, it can be a starting material for the synthesis of 1,4-dihalobutanes.

Synthesis of Busulfan (B1668071) Analogs

A significant application of the 1,4-butanediol scaffold, and by extension its protected form, this compound, is in the synthesis of the anti-cancer drug Busulfan and its analogs.[3][4][6] Busulfan is an alkylating agent used in the treatment of chronic myeloid leukemia.[10] The synthesis involves the reaction of 1,4-butanediol with methanesulfonyl chloride.[1] By using this compound as a starting material, the diol can be generated in situ prior to the mesylation reaction.

Potential in Polymer Chemistry

As a derivative of 1,4-butanediol, this compound is relevant to the field of polymer chemistry. 1,4-Butanediol is a key monomer in the production of polyesters such as poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS).[11][12] While 1,4-butanediol is more commonly used directly, the diacetate could potentially be employed in transesterification reactions for polyester (B1180765) synthesis.

Experimental Protocols

Synthesis of this compound from 1,4-Butanediol (Acetylation)

This protocol describes the esterification of 1,4-butanediol using acetic anhydride.

Materials:

  • 1,4-Butanediol

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask charged with 1,4-butanediol (1.0 eq) and pyridine (2.5 eq) in diethyl ether, add acetic anhydride (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation.

Hydrolysis of this compound to 1,4-Butanediol (Deprotection)

Acid-Catalyzed Hydrolysis:

Materials:

  • This compound

  • Methanol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-butanediol.

Base-Catalyzed Hydrolysis (Saponification):

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.2 eq).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1,4-butanediol.

Synthesis of Busulfan from 1,4-Butanediol

This protocol outlines the general procedure for synthesizing Busulfan.

Materials:

Procedure:

  • In a flask, dissolve 1,4-butanediol (1.0 eq) in a mixture of acetone and pyridine at 0 °C.

  • Slowly add methanesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • The product, Busulfan, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from acetone to obtain pure Busulfan.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its stability and its role as a protected form of 1,4-butanediol make it a useful intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Busulfan analogs. The straightforward methods for its synthesis and deprotection, coupled with its utility in forming carbon-heteroatom bonds, ensure its continued importance for researchers and scientists in the field of drug development and beyond.

References

1,4-Diacetoxybutane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synonyms, properties, synthesis, and applications of 1,4-Diacetoxybutane (B1202567), a versatile intermediate in chemical synthesis.

This technical guide provides a detailed overview of this compound, also known by various synonyms and alternative names. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document consolidates key data, outlines experimental protocols, and illustrates the relationships between its various nomenclatures.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial listings. Understanding these different nomenclatures is crucial for effective literature searches and chemical sourcing. The compound is systematically named as 4-acetyloxybutyl acetate (B1210297) according to IUPAC nomenclature.

Other commonly used synonyms and alternative names include:

  • 1,4-Butanediol (B3395766) diacetate[1][2]

  • Butane-1,4-diyl diacetate

  • Tetramethylene diacetate[1]

  • 1,4-Butylene glycol diacetate[2]

  • Tetramethylene acetate[2]

  • Butylene glycol diacetate[2]

  • 1,4-Butanediol, 1,4-diacetate[2]

  • NSC 67924[2]

The relationship between the primary name and its key synonyms is visualized in the diagram below.

Synonyms cluster_synonyms Synonyms & Alternative Names This compound This compound 1,4-Butanediol diacetate 1,4-Butanediol diacetate This compound->1,4-Butanediol diacetate Butane-1,4-diyl diacetate Butane-1,4-diyl diacetate This compound->Butane-1,4-diyl diacetate Tetramethylene diacetate Tetramethylene diacetate This compound->Tetramethylene diacetate 1,4-Butylene glycol diacetate 1,4-Butylene glycol diacetate This compound->1,4-Butylene glycol diacetate 4-acetyloxybutyl acetate (IUPAC) 4-acetyloxybutyl acetate (IUPAC) This compound->4-acetyloxybutyl acetate (IUPAC)

Caption: Relationship between this compound and its common synonyms.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 628-67-1[2]
Appearance Colorless to almost colorless liquid[3]
Melting Point 12.00 °C
Boiling Point 229.00 °C @ 760.00 mm Hg
Flash Point 221.00 °F (105.20 °C) (estimated)
Vapor Pressure 0.100000 mmHg @ 25.00 °C (estimated)

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. The NIST WebBook provides access to IR and mass spectrometry data for this compound.[4][5][6] Additionally, 1H NMR spectral data is available, showing characteristic shifts at approximately 4.103 ppm, 2.051 ppm, and 1.720 ppm in CDCl3.[7]

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed methodologies for its preparation.

Synthesis of this compound via Hydrogenation of 1,4-Diacetoxy-2-butene

A common industrial method involves the hydrogenation of 1,4-diacetoxy-2-butene.[8]

Reaction Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_product Final Product Butadiene Butadiene 1,4-diacetoxy-2-butene 1,4-diacetoxy-2-butene Butadiene->1,4-diacetoxy-2-butene Oxyacetylation (Pd/C, Te) Acetic Acid Acetic Acid Acetic Acid->1,4-diacetoxy-2-butene Oxygen Oxygen Oxygen->1,4-diacetoxy-2-butene This compound This compound 1,4-diacetoxy-2-butene->this compound Hydrogenation

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Oxyacetylation of Butadiene: In the initial step, butadiene and acetic acid undergo oxyacetylation in the liquid phase to produce 1,4-diacetoxy-2-butene. This reaction is typically carried out at approximately 70 °C and 70 bar pressure over a Palladium on carbon (Pd/C) catalyst promoted with tellurium (Te). This step achieves a selectivity of over 90%.[8]

  • Hydrogenation: The resulting 1,4-diacetoxy-2-butene is then hydrogenated in the liquid phase. This reaction is conducted at around 60 °C and 50 bar using a conventional hydrogenation catalyst. The selectivity for this compound in this step is greater than 98%.[8] A patent describes a specific example where 1,4-diacetoxybutene is hydrogenated in a titanium reaction kettle with a platinum-based catalyst on an activated carbon carrier. The reaction is run at 60°C and 3.0 MPa hydrogen pressure for 90 minutes, yielding this compound with high selectivity.[9]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical.[10][11] The hydrolysis of this compound yields 1,4-butanediol.[10]

1,4-Butanediol itself has extensive applications in the chemical industry, including:

While direct applications of this compound in drug development are not extensively documented, its role as a precursor to 1,4-butanediol and its derivatives makes it an important compound for synthetic chemists. The diacetate functionality can serve as a protecting group for the diol, which can be deprotected under specific conditions. This strategy is valuable in multi-step organic syntheses, which are common in the development of pharmaceutical compounds.

Furthermore, the related compound, butane-1,4-diyl diacetoacetate, is highlighted as a versatile building block in the synthesis of complex heterocyclic scaffolds for drug discovery.[14] This suggests that derivatives of this compound can play a significant role in the construction of novel molecular architectures for therapeutic applications. The synthesis of such derivatives often involves the diol precursor, 1,4-butanediol, which is readily obtained from this compound.

References

An In-depth Technical Guide to the Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of 1,4-diacetoxybutane (B1202567) to produce 1,4-butanediol (B3395766), a versatile chemical intermediate. This document details the underlying reaction mechanisms, various catalytic methodologies, and purification processes, presenting quantitative data in structured tables and offering detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

The hydrolysis of this compound is a critical step in the industrial production of 1,4-butanediol, particularly in processes originating from butadiene. This reaction involves the cleavage of the ester linkages in this compound by water, yielding 1,4-butanediol and acetic acid as the primary products. The efficiency and selectivity of this conversion are highly dependent on the choice of catalyst and reaction conditions. This guide explores the common catalytic systems, including acid, base, and ion-exchange resin catalysis, providing a comparative analysis to inform process development and optimization.

Reaction Mechanism and Stoichiometry

The overall chemical equation for the hydrolysis of this compound is as follows:

C₈H₁₄O₄ + 2H₂O ⇌ C₄H₁₀O₂ + 2CH₃COOH (this compound + Water ⇌ 1,4-Butanediol + Acetic Acid)

The reaction is a reversible process, and to drive the equilibrium towards the formation of 1,4-butanediol, an excess of water is typically used.[1] The mechanism of hydrolysis is dependent on the catalytic conditions (acidic or basic).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds through a series of protonation and nucleophilic attack steps. The mechanism for the hydrolysis of one of the ester groups is detailed below. The second ester group is hydrolyzed via the same pathway.

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[2]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

  • Elimination of Acetic Acid: The protonated intermediate collapses, leading to the elimination of a molecule of acetic acid and the formation of a protonated alcohol.

  • Deprotonation: The protonated alcohol is deprotonated by a water molecule to yield the alcohol (in this case, the monoacetate of 1,4-butanediol) and regenerate the acid catalyst.

Acid_Catalyzed_Hydrolysis Ester This compound (one ester group shown) ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->TetrahedralIntermediate Monoacetate 1-Acetoxy-4-hydroxybutane ProtonatedIntermediate->Monoacetate - Acetic Acid Monoacetate->ProtonatedIntermediate + Acetic Acid Monoacetate->Monoacetate Repeat for second ester AceticAcid Acetic Acid H3O H₃O⁺ H2O H₂O H2O_2 H₂O

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis is irreversible and is commonly referred to as saponification.[1][3]

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.[3]

  • Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of Alkoxide: The intermediate collapses, and an alkoxide ion (in this case, the monoacetate alkoxide of 1,4-butanediol) is eliminated.

  • Proton Transfer: The alkoxide is a strong base and deprotonates the newly formed acetic acid, resulting in the formation of an alcohol and a carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[3]

Base_Catalyzed_Hydrolysis Ester This compound (one ester group shown) TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ TetrahedralIntermediate->Ester - OH⁻ Carboxylate Acetate TetrahedralIntermediate->Carboxylate - Alkoxide Carboxylate->TetrahedralIntermediate + Alkoxide Alcohol 1-Acetoxy-4-hydroxybutane OH OH⁻ Alkoxide Alkoxide Intermediate Alkoxide->Alcohol + H₂O

Catalytic Systems and Quantitative Data

The choice of catalyst significantly impacts the reaction rate, yield, and selectivity of the hydrolysis of this compound. The following sections provide an overview of common catalytic systems and a summary of available quantitative data.

Acid Catalysis

Inorganic acids such as sulfuric acid and hydrochloric acid are effective catalysts for this hydrolysis.[4]

CatalystSubstrate:Water Molar RatioTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Reference
Sulfuric Acid1:10 - 1:5040 - 90Atmospheric4 - 8>95Not Specified[5]
Hydrochloric AcidExcess WaterRefluxAtmosphericNot SpecifiedHighNot Specified[1]
Base Catalysis

Alkaline hydrolysis using strong bases like sodium hydroxide or potassium hydroxide is also a common method.[4] This process is generally faster and irreversible compared to acid catalysis.[1]

CatalystSubstrate:Base Molar RatioTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Reference
Sodium Hydroxide1:2.2RefluxAtmospheric498 (of acid)Not Specified[6]
Potassium HydroxideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Ion-Exchange Resin Catalysis

Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues.[7][8]

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Amberlyst-15Not Specified40 - 90Atmospheric - 1.08Not SpecifiedHighHigh[5]
Cation Exchange ResinNot Specified30 - 110Atmospheric - 1.0Not SpecifiedHighHigh[5]

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of this compound using different catalytic systems.

General Laboratory Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

  • Reagents: this compound, a dilute aqueous solution of a strong acid (e.g., 1 M sulfuric acid or hydrochloric acid) in excess.[1]

  • Procedure: The this compound and the dilute acid solution are added to the flask. The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The acidic solution is neutralized with a base (e.g., sodium bicarbonate solution).

    • The aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-butanediol.

    • Further purification can be achieved by fractional distillation under reduced pressure.[4]

General Laboratory Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents: this compound, an aqueous solution of a strong base (e.g., 1 M sodium hydroxide) in at least a 2:1 molar ratio to the ester.[6]

  • Procedure: The this compound and the base solution are combined in the flask. The mixture is heated to reflux for several hours until the hydrolysis is complete.

  • Work-up and Purification:

    • The reaction mixture is cooled.

    • The alcohol (1,4-butanediol) can be separated by distillation.[1]

    • The remaining aqueous solution containing the carboxylate salt is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and form acetic acid.

    • The 1,4-butanediol can be further purified by extraction and fractional distillation.

General Procedure for Hydrolysis using a Cation-Exchange Resin
  • Reaction Setup: A fixed-bed reactor packed with the cation-exchange resin is often used for continuous processes. For batch reactions, a stirred flask can be used.

  • Reagents: this compound and a significant molar excess of water (e.g., 4 to 50 moles of water per mole of diacetoxybutane).[9]

  • Procedure:

    • Batch Process: The this compound, water, and resin are stirred at a controlled temperature (e.g., 40-90°C).[9]

    • Continuous Process: A mixture of this compound and water is passed through the heated, packed bed of the resin.

  • Work-up and Purification:

    • Batch Process: The resin is simply filtered off from the reaction mixture.

    • Continuous Process: The effluent from the reactor is collected.

    • The resulting aqueous solution containing 1,4-butanediol and acetic acid is then subjected to a series of distillations to separate water, acetic acid, and finally purify the 1,4-butanediol.[9]

Purification of 1,4-Butanediol

The crude 1,4-butanediol obtained from the hydrolysis reaction typically contains unreacted starting material, the monoacetate intermediate, acetic acid, and water. Purification is commonly achieved through a multi-step distillation process.[5]

  • Removal of Low-Boiling Components: The crude product is first distilled to remove water and acetic acid.[5]

  • Separation of Unreacted Esters: A second distillation step is often employed to separate unreacted this compound and the 1,4-hydroxyacetoxybutane intermediate, which can be recycled back to the hydrolysis reactor.[5]

  • Final Purification: The resulting crude 1,4-butanediol is then subjected to a final distillation, often under reduced pressure, to obtain the high-purity product.[9]

  • Hydrogenation: In some industrial processes, a hydrogenation step may be included to remove trace impurities that are difficult to separate by distillation.[10]

Purification_Workflow Start Crude Hydrolysis Mixture (1,4-BDO, Water, Acetic Acid, Esters) Distillation1 First Distillation Start->Distillation1 Distillation2 Second Distillation Distillation1->Distillation2 Bottoms Waste1 Water, Acetic Acid Distillation1->Waste1 Distillate Hydrogenation Optional Hydrogenation Distillation2->Hydrogenation Bottoms (Crude 1,4-BDO) Waste2 Unreacted Esters Distillation2->Waste2 Distillate FinalDistillation Final Distillation (Reduced Pressure) PureBDO High-Purity 1,4-Butanediol FinalDistillation->PureBDO Product Hydrogenation->FinalDistillation Recycle Recycle to Hydrolysis Waste2->Recycle

Conclusion

The hydrolysis of this compound to 1,4-butanediol is a well-established and versatile chemical transformation. The choice of catalyst—acid, base, or ion-exchange resin—depends on various factors, including desired reaction rate, process conditions (batch vs. continuous), and considerations for product separation and catalyst reusability. While acid and base catalysis are effective, the use of solid acid catalysts like ion-exchange resins offers significant process advantages. The purification of 1,4-butanediol from the hydrolysis mixture is a critical step that typically involves a multi-stage distillation process to achieve the high purity required for its various industrial applications. This guide provides the foundational knowledge for researchers and professionals to understand and implement this important chemical process.

References

The Pivotal Role of 1,4-Diacetoxybutane in Modern Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, 1,4-diacetoxybutane (B1202567) emerges as a critical intermediate, primarily in the synthesis of high-performance polyesters and polyurethanes. While not typically employed as a direct monomer in polymerization, its significance lies in its role as a precursor to 1,4-butanediol (B3395766) (BDO), a versatile building block for a myriad of polymeric materials. This technical guide elucidates the synthesis, properties, and applications of this compound, with a focus on its transformation into BDO and the subsequent polymerization processes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in polymer synthesis. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS Number 628-67-1
Appearance Colorless liquid
Boiling Point 229 °C at 760 mmHg
Melting Point 12 °C
Flash Point 105 °C

Synthesis of this compound and its Conversion to 1,4-Butanediol

Industrially, this compound is synthesized from butadiene. The process involves the acetoxylation of butadiene in the presence of a palladium catalyst to yield 1,4-diacetoxy-2-butene, which is then hydrogenated to produce this compound. The primary application of this compound is its subsequent hydrolysis to form 1,4-butanediol (BDO). This conversion is a crucial step as BDO is the direct monomer used in various polymerization reactions.

Synthesis_Pathway Butadiene Butadiene Diacetoxybutene 1,4-Diacetoxy-2-butene Butadiene->Diacetoxybutene Acetoxylation (Pd catalyst) AceticAcid Acetic Acid AceticAcid->Diacetoxybutene Oxygen Oxygen Oxygen->Diacetoxybutene Hydrogen Hydrogen DAB This compound Hydrogen->DAB Water Water (Hydrolysis) BDO 1,4-Butanediol (BDO) Water->BDO DAB->BDO Hydrolysis Polymers Polyesters (PBS, PBT) Polyurethanes BDO->Polymers Polymerization Diacetoxybutene->DAB Hydrogenation

Figure 1: Synthesis pathway from butadiene to polymers via this compound and BDO.

Role of 1,4-Butanediol in Polyester (B1180765) Synthesis

BDO, derived from this compound, is a key diol monomer in the synthesis of important biodegradable and engineering polyesters, such as poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). The polymerization is typically carried out via a two-step melt polycondensation process.

PBS is a biodegradable polyester with properties comparable to polypropylene. It is synthesized through the polycondensation of BDO and succinic acid.

Experimental Protocol: Melt Polycondensation of 1,4-Butanediol and Succinic Acid to Synthesize Poly(butylene succinate) (PBS)

Materials:

  • 1,4-Butanediol (BDO)

  • Succinic Acid

  • Catalyst (e.g., tetrabutyl titanate (TBT) or titanium(IV) isopropoxide)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of succinic acid and a slight excess of 1,4-butanediol (molar ratio of BDO to succinic acid is typically 1.1:1 to account for BDO loss due to evaporation).

    • Add the catalyst (e.g., 0.1 wt% of the total reactants).

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 180-200°C with continuous stirring.

    • Water, the byproduct of the esterification reaction, is continuously removed and collected. This stage is typically carried out for 2-4 hours.

  • Polycondensation Stage:

    • After the esterification is complete (indicated by the cessation of water distillation), gradually increase the temperature to 220-240°C.

    • Simultaneously, reduce the pressure inside the reactor to a high vacuum (typically below 1 mmHg).

    • The excess 1,4-butanediol is distilled off under vacuum.

    • The polycondensation reaction proceeds, leading to an increase in the viscosity of the molten polymer. This stage is continued for 3-5 hours until the desired molecular weight is achieved.

    • The resulting PBS is then extruded, cooled, and pelletized.

PBS_Synthesis_Workflow cluster_0 Esterification cluster_1 Polycondensation Charge_Reactants Charge Succinic Acid, 1,4-Butanediol, and Catalyst Purge_N2 Purge with Nitrogen Charge_Reactants->Purge_N2 Heat_Esterification Heat to 180-200°C Purge_N2->Heat_Esterification Remove_Water Remove Water Byproduct Heat_Esterification->Remove_Water Increase_Temp Increase Temperature to 220-240°C Remove_Water->Increase_Temp Apply_Vacuum Apply High Vacuum Increase_Temp->Apply_Vacuum Remove_BDO Remove Excess BDO Apply_Vacuum->Remove_BDO Polymerize Continue Polymerization Remove_BDO->Polymerize Extrude_Pelletize Extrude, Cool, and Pelletize PBS Polymerize->Extrude_Pelletize

Figure 2: Experimental workflow for the synthesis of Poly(butylene succinate) (PBS).

PBT is a semi-crystalline thermoplastic engineering polyester with excellent mechanical and thermal properties. It is produced through the polycondensation of BDO and terephthalic acid or its dimethyl ester (dimethyl terephthalate, DMT). The process is similar to that of PBS, involving esterification (or transesterification in the case of DMT) followed by polycondensation under high temperature and vacuum.[1]

PropertyPoly(butylene succinate) (PBS)Poly(butylene terephthalate) (PBT)
Monomers 1,4-Butanediol, Succinic Acid1,4-Butanediol, Terephthalic Acid/DMT
Melting Temperature (Tm) 95-115 °C220-230 °C
Glass Transition Temp. (Tg) -45 to -10 °C22-65 °C
Tensile Strength 30-40 MPa50-60 MPa
Elongation at Break 200-800%50-300%

Role of 1,4-Butanediol as a Chain Extender in Polyurethanes

In polyurethane chemistry, BDO acts as a chain extender.[2] Polyurethanes are synthesized by the reaction of a diisocyanate with a polyol. The resulting prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine. BDO is a commonly used diol chain extender that reacts with the isocyanate groups of the prepolymer to form hard segments within the polyurethane structure.[2] These hard segments provide strength and rigidity to the polymer, while the polyol forms the soft, flexible segments. The ratio of hard to soft segments can be varied to tailor the final properties of the polyurethane, ranging from soft elastomers to rigid plastics.[2]

Polyurethane_Synthesis Diisocyanate Diisocyanate Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (Soft Segment) Polyol->Prepolymer Prepolymerization Polyurethane Polyurethane (Hard and Soft Segments) Prepolymer->Polyurethane Chain Extension BDO 1,4-Butanediol (Chain Extender) BDO->Polyurethane

References

An In-depth Technical Guide to the Reactive Moieties of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetoxybutane (B1202567) is a diester of butane-1,4-diol and acetic acid, serving as a key intermediate in various chemical syntheses. Its reactivity is primarily centered around its two ester functional groups, which are susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactive moieties of this compound, detailing its chemical properties, key reactions, and its role as a precursor in the synthesis of the alkylating agent busulfan. This document includes a compilation of spectroscopic data, detailed experimental protocols for its hydrolysis, and a discussion of its relevance in the context of drug development.

Chemical Properties and Spectroscopic Data

This compound, also known as butane-1,4-diol diacetate, is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 628-67-1
Appearance Colorless to almost colorless clear liquid

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three main signals corresponding to the different proton environments in the molecule.

AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
-O-CH₂ -~4.10Triplet4H
-CH₂-CH₂ -CH₂-~1.72Quintet4H
-C(=O)-CH₃ ~2.05Singlet6H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Based on typical chemical shift ranges for esters, the following assignments can be predicted.[1][2][3]

AssignmentPredicted Chemical Shift (δ) in ppm
C =O170 - 185
-O-C H₂-60 - 80
-CH₂-C H₂-CH₂-20 - 40
-C(=O)-C H₃20 - 30
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups.[4]

Wavenumber (cm⁻¹)Functional GroupDescription
~1740C=OEster carbonyl stretch
~1240C-OEster C-O stretch
2850-3000C-HAlkane C-H stretch
Mass Spectrometry

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight.[5]

m/zInterpretation
174[M]⁺ (Molecular Ion)
43[CH₃CO]⁺ (Base Peak)

Reactivity of the Ester Moieties

The primary reactive sites of this compound are the electrophilic carbonyl carbons of the two ester groups. These moieties are susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most prominent example.

Hydrolysis of this compound

Hydrolysis of this compound yields 1,4-butanediol (B3395766) and two equivalents of acetic acid. This reaction can be catalyzed by either acid or base.

hydrolysis cluster_reactants Reactants cluster_products Products r1 This compound p1 1,4-Butanediol r1->p1 H⁺ or OH⁻ r2 + 2 H₂O p2 + 2 Acetic Acid

Caption: Hydrolysis of this compound.

This hydrolysis is a crucial step in industrial processes where this compound serves as an intermediate in the production of 1,4-butanediol.[6][7]

Experimental Protocols for Hydrolysis

Detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound are provided below.

This protocol outlines a typical laboratory procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄) or a strongly acidic cation exchange resin.[7][8]

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and a molar excess of water (e.g., 10 equivalents).

  • Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 equivalents) or the acidic resin.

  • Heat the mixture to reflux (approximately 100°C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.[7]

  • Cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude 1,4-butanediol can be purified by distillation.

Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on the reaction conditions and purification.

This protocol describes the saponification of this compound.

Materials:

  • This compound

  • Aqueous sodium hydroxide (B78521) or potassium hydroxide (e.g., 2 M)

  • Dilute hydrochloric acid (for neutralization)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent if necessary, and add a stoichiometric amount of aqueous sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting 1,4-butanediol by distillation.

Expected Yield: Saponification is generally a high-yielding reaction, with expected yields often greater than 95%.

Role in Drug Development: Precursor to Busulfan

A significant application of this compound in the context of drug development is its role as a precursor to 1,4-butanediol, which is a key starting material for the synthesis of the anticancer drug busulfan.

Synthesis of Busulfan from 1,4-Butanediol

Busulfan (1,4-butanediol dimethanesulfonate) is an alkylating agent used in the treatment of chronic myeloid leukemia. It is synthesized by the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base.

busulfan_synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Sulfonylation DAB This compound BDO 1,4-Butanediol DAB->BDO H₂O, H⁺/OH⁻ Busulfan Busulfan BDO->Busulfan + 2 MSC, Base MSC Methanesulfonyl Chloride

Caption: Synthesis pathway of Busulfan from this compound.

Mechanism of Action of Busulfan

Busulfan functions as a bifunctional alkylating agent. The methanesulfonate (B1217627) groups are good leaving groups, allowing the butyl chain to be attacked by nucleophilic sites on DNA, particularly the N7 position of guanine. This leads to the formation of inter- and intrastrand cross-links in the DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

Biological Activity of this compound

Currently, there is a lack of specific data in the public domain regarding the direct biological activity, cytotoxicity, or effects on cellular signaling pathways of this compound itself. Its primary biological relevance is as a precursor to 1,4-butanediol, which is then used in the synthesis of biologically active molecules like busulfan. 1,4-butanediol itself has been studied and is known to be metabolized in the body. However, any direct biological effects of the diacetate form remain to be thoroughly investigated.

Conclusion

The reactive moieties of this compound are its two ester functional groups, which readily undergo nucleophilic acyl substitution, most notably hydrolysis to form 1,4-butanediol. This reactivity makes it a valuable intermediate in chemical synthesis, particularly in the production of the chemotherapeutic agent busulfan. While its chemical properties and reactions are well-understood, further research is needed to elucidate any direct biological activities of this compound. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields.

References

Commercial Production of 1,4-Diacetoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary commercial production method for 1,4-diacetoxybutane (B1202567), a key intermediate in various industrial chemical syntheses. The focus of this document is the catalytic hydrogenation of 1,4-diacetoxy-2-butene, which is the most established and economically viable route for large-scale production.

Introduction

This compound is a valuable diester that serves as a precursor in the synthesis of important chemicals, most notably 1,4-butanediol (B3395766) (BDO), a monomer used in the production of polymers such as polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF). The commercial viability of this compound production is intrinsically linked to the efficiency and selectivity of its synthesis process. The predominant industrial method involves a three-step process starting from butadiene, developed by Mitsubishi Chemical Corporation. This process is favored for its high selectivity and yield.

The Butadiene Acetoxylation Route

The most significant commercial pathway to this compound is a multi-step process that begins with the acetoxylation of butadiene.[1] This route is often referred to as the Mitsubishi process.

The overall process can be summarized in three key stages:

  • Acetoxylation of Butadiene: Butadiene reacts with acetic acid and oxygen in the presence of a catalyst to form 1,4-diacetoxy-2-butene.

  • Hydrogenation: The unsaturated 1,4-diacetoxy-2-butene is then hydrogenated to yield the saturated this compound.

  • Hydrolysis (for BDO production): For the production of 1,4-butanediol, the this compound is subsequently hydrolyzed.

This guide will focus on the second and core step of this process: the hydrogenation of 1,4-diacetoxy-2-butene to this compound.

Reaction Pathway

The hydrogenation of 1,4-diacetoxy-2-butene is a catalytic addition reaction where hydrogen is added across the carbon-carbon double bond of the butene backbone.

G cluster_0 Overall Synthesis Route Butadiene Butadiene 1,4-Diacetoxy-2-butene 1,4-Diacetoxy-2-butene Butadiene->1,4-Diacetoxy-2-butene Acetoxylation Acetic Acid Acetic Acid Acetic Acid->1,4-Diacetoxy-2-butene Oxygen Oxygen Oxygen->1,4-Diacetoxy-2-butene This compound This compound 1,4-Diacetoxy-2-butene->this compound Hydrogenation Hydrogen Hydrogen Hydrogen->this compound

Caption: Overall synthesis route from butadiene to this compound.

Quantitative Data on Production Parameters

The efficiency of the hydrogenation of 1,4-diacetoxy-2-butene is highly dependent on the reaction conditions and the catalyst system employed. The following table summarizes key quantitative data from various sources for the commercial production of this compound.

ParameterValueReference(s)
Yield 82.36% - 82.47%[2][3]
Selectivity >98%[4]
94.26%[2]
Temperature 60 °C[2][4]
20 - 120 °C (preferred range)[2]
Pressure 50 bar (approx. 5.0 MPa)[4]
1.0 - 10.0 MPa (preferred range)[2]
3.0 MPa (specific example)[2]
Reaction Time 90 minutes[2]
0.5 - 5.0 hours (preferred range)[2]
Catalyst Pd/C with promoters (e.g., Sb, Bi, Se, Te)[4]
Pt on activated carbon with promoters (alkaline earth metals, Group VIB metals)[2]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the hydrogenation of 1,4-diacetoxy-2-butene, based on methodologies described in the patent literature.[2]

Materials and Equipment
  • Reactant: 1,4-diacetoxy-2-butene

  • Solvent: Toluene

  • Catalyst: Hydrogenation catalyst (e.g., Pt-based on activated carbon)

  • Gases: Argon (inert), Hydrogen

  • Reactor: 100 ml titanium reaction kettle (or similar high-pressure reactor) equipped with a magnetic stirrer, heating mantle, and gas inlets.

Experimental Workflow

G cluster_1 Experimental Workflow A Charge Reactor: - 15ml 1,4-diacetoxy-2-butene - 30ml Toluene - 0.01mol Catalyst B Inert Atmosphere: Purge with Argon A->B C Pressurize: - Pressurize to 1.0 MPa with Argon - Introduce Hydrogen to 3.0 MPa B->C D Reaction: - Stir at 600 rpm - Heat to 60°C - React for 90 min C->D E Reaction Stop: Cool down and depressurize D->E F Product Isolation E->F

Caption: Experimental workflow for the synthesis of this compound.

Procedure
  • Reactor Charging: In a 100 ml titanium reaction kettle, add 15 ml of 1,4-diacetoxy-2-butene, 30 ml of toluene, and 0.01 mol of the hydrogenation catalyst.

  • Inerting: Seal the reactor and purge the internal atmosphere with argon to remove any air.

  • Pressurization: Pressurize the reactor to 1.0 MPa with argon. Subsequently, introduce hydrogen gas until the total pressure reaches 3.0 MPa.

  • Reaction: Begin stirring the mixture at a rate of 600 rpm and heat the reactor to a controlled temperature of 60 °C. Maintain these conditions for a reaction time of 90 minutes.

  • Reaction Quenching: After the reaction period, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Product Isolation: The resulting product mixture can be separated to isolate the this compound. The crude product can be purified further by distillation.

Catalyst Systems

The choice of catalyst is critical to achieving high yield and selectivity in the hydrogenation of 1,4-diacetoxy-2-butene.

  • Palladium-based catalysts: Palladium on a carbon support (Pd/C) is a commonly used catalyst for this reaction. The addition of promoters such as tellurium, bismuth, selenium, or antimony can enhance its performance.[4]

  • Platinum-based catalysts: Platinum on activated carbon is also an effective catalyst. The catalytic activity and selectivity can be improved by the addition of promoter elements, including alkaline earth metals and metals from Group VIB of the periodic table.[2]

Conclusion

The commercial production of this compound is predominantly achieved through the catalytic hydrogenation of 1,4-diacetoxy-2-butene, which is itself derived from butadiene. This process, when carried out under optimized conditions with appropriate catalysts, offers high yields and selectivities, making it an industrially significant reaction. The detailed understanding of the reaction parameters and experimental protocols provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Safety and Handling of 1,4-Diacetoxybutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Diacetoxybutane (CAS No. 628-67-1), a chemical intermediate with applications in various research and development settings. Due to the limited availability of direct toxicological data for this compound, this document incorporates information on its principal metabolite, 1,4-Butanediol (B3395766), to provide a more complete safety profile. Adherence to the protocols and recommendations outlined herein is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance Colorless liquid[2]
Melting Point 12 - 15 °C[3]
Boiling Point 229 - 230 °C[4]
Flash Point 105.2 °C (estimated)[4]
Specific Gravity 1.048 g/cm³
Water Solubility Miscible[5]

Toxicological Data

1,4-Butanediol is rapidly absorbed and metabolized in the body to gamma-hydroxybutyrate (GHB), a psychoactive substance with depressant effects on the central nervous system.[6][7][8] Acute toxicity associated with 1,4-Butanediol ingestion can lead to a range of adverse effects, including vomiting, incontinence, agitation, respiratory depression, and in severe cases, death.[6][9]

Acute Toxicity Data for 1,4-Butanediol (Metabolite)

The following table summarizes the available acute toxicity data for 1,4-Butanediol.

Route of ExposureSpeciesLD50 (Lethal Dose, 50%)Reference
OralRat1525 - 1830 mg/kg[3][10]
OralMouse1650 - 2062 mg/kg[3]
OralGuinea Pig1200 mg/kg[3]
OralRabbit2531 mg/kg[3]
DermalRat>5000 mg/kg[10]
Irritation Data for 1,4-Butanediol (Metabolite)
Type of IrritationFindingReference
Skin Irritation Considered to be at most a slight irritant.[10]
Eye Irritation Considered to be at most a slight irritant.[10]
Respiratory Tract Irritation Considered to be at most a slight irritant.[10]

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted by regulatory bodies.

Acute Oral Toxicity Study (Adapted from OECD Guideline 420, 423, or 425)

This study is designed to determine the short-term toxic effects of a single oral dose of this compound.

Methodology:

  • Test Animals: Healthy, young adult laboratory rodents (rats are preferred) are used.[11] Animals are acclimatized to laboratory conditions before the study.

  • Dosage: A series of fixed dose levels are used. The starting dose is selected based on available information on structurally related chemicals.[12]

  • Administration: The test substance is administered by gavage in a single dose. Animals are fasted before dosing.[11][12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[12]

  • Endpoint: The primary endpoint is the identification of a dose that causes evident toxicity or mortality, which allows for classification of the substance according to the Globally Harmonised System (GHS).[13]

In Vitro Skin Irritation Test (Adapted from OECD Guideline 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of this compound, reducing the need for animal testing.[1][14]

Methodology:

  • Test System: A commercially available, validated RhE model is used.[1]

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[1]

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, after which it is rinsed and incubated.[15]

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[14][15]

Acute Eye Irritation/Corrosion Test (Adapted from OECD Guideline 405)

This test evaluates the potential of this compound to cause eye irritation or corrosion. A weight-of-evidence analysis of existing data should be performed before conducting in vivo testing.[16]

Methodology:

  • Test Animals: Albino rabbits are the preferred species.[16]

  • Procedure: A single dose of the test substance is applied to one eye of the animal, with the other eye serving as a control.[16]

  • Observation: The eyes are examined at specific intervals for signs of irritation, including redness, swelling, and discharge, as well as corneal and iridial lesions. The reversibility of any observed effects is also assessed.[17]

  • Endpoint: The severity and persistence of eye lesions are scored to classify the substance's irritation potential.[16]

Signaling Pathways and Experimental Workflows

Proposed Metabolic Pathway of this compound

The primary metabolic pathway of this compound is expected to involve its hydrolysis to 1,4-Butanediol, which is then further metabolized.

Metabolic_Pathway This compound This compound 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol Hydrolysis gamma-Hydroxybutyrate (GHB) gamma-Hydroxybutyrate (GHB) 1,4-Butanediol->gamma-Hydroxybutyrate (GHB) Metabolism (Alcohol & Aldehyde Dehydrogenase) Central Nervous System Effects Central Nervous System Effects gamma-Hydroxybutyrate (GHB)->Central Nervous System Effects

Caption: Proposed metabolic pathway of this compound.

Standard Laboratory Handling Workflow

A standardized workflow for handling this compound in a laboratory setting is crucial to minimize exposure and ensure safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for handling this compound.

Emergency Response for a Chemical Spill

In the event of a chemical spill, a clear and logical response is necessary to ensure the safety of all laboratory personnel.

Spill_Response Spill Occurs Spill Occurs Assess Spill Assess Spill Spill Occurs->Assess Spill Minor Spill Minor Spill Assess Spill->Minor Spill Major Spill Major Spill Assess Spill->Major Spill Alert Colleagues Alert Colleagues Minor Spill->Alert Colleagues Yes Evacuate Area Evacuate Area Major Spill->Evacuate Area Yes Call Emergency Services Call Emergency Services Evacuate Area->Call Emergency Services Contain Spill Contain Spill Alert Colleagues->Contain Spill Clean Up with Spill Kit Clean Up with Spill Kit Contain Spill->Clean Up with Spill Kit Dispose of Waste Dispose of Waste Clean Up with Spill Kit->Dispose of Waste

Caption: Emergency response workflow for a chemical spill.

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[13]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high risk of splashing, consider additional protective clothing.[13]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (i.e., in a chemical fume hood), respiratory protection is not typically required. If vapors or aerosols are generated outside of a fume hood, a respirator may be necessary.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory.[18]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Firefighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: When heated, this compound may decompose and emit acrid smoke and fumes.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[20] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area and prevent entry.[21] If the spill is flammable, eliminate all ignition sources.[22] Contact your institution's emergency response team.

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[20]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.

References

Methodological & Application

Application Notes and Protocol for the Hydrogenation of 1,4-Diacetoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the catalytic hydrogenation of 1,4-diacetoxy-2-butene to produce 1,4-diacetoxybutane (B1202567). This procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The hydrogenation of 1,4-diacetoxy-2-butene is a key chemical transformation for the synthesis of this compound, a valuable intermediate in various industrial applications. This process involves the saturation of the carbon-carbon double bond in the butene backbone while preserving the acetate (B1210297) functional groups. The resulting saturated diacetate can be further hydrolyzed to produce 1,4-butanediol, a precursor for polymers, solvents, and fine chemicals. The efficiency of this hydrogenation is highly dependent on the catalyst system and reaction conditions. This document outlines a specific protocol using a platinum and tungsten-based catalyst on an activated carbon support.

Data Presentation

The following table summarizes the quantitative data for the hydrogenation of 1,4-diacetoxy-2-butene based on a patented procedure.[1]

ParameterValue
Substrate1,4-diacetoxy-2-butene
ProductThis compound
CatalystPt-W on activated carbon
Pt Content in Catalyst2.05 g/L
W Content in Catalyst1.88 g/L
SolventToluene
Substrate Volume15 ml
Solvent Volume30 ml
Reaction Temperature60 °C
Initial Pressure (Argon)1.0 MPa
Hydrogen Pressure3.0 MPa
Stirring Speed600 rpm
Reaction Time90 min
Yield of this compound82.36%
Selectivity94.26%

Experimental Protocols

This section details the methodologies for catalyst preparation and the hydrogenation reaction.

Catalyst Preparation

A Pt-W/activated carbon catalyst is prepared as follows[1]:

  • Preparation of Impregnation Solution I: Dissolve 2.05 g of platinum in the form of ammonium (B1175870) chloroplatinite ((NH₄)₂PtCl₄) in an 8 wt% hydrochloric acid aqueous solution to obtain 200 ml of impregnation solution.

  • Impregnation: Soak 1 L of cylindrical activated carbon carrier (3mm diameter, 2cm length, pore volume 0.80 cm³/g, specific surface area 1200 m²/g) in the impregnation solution to obtain the catalyst precursor I.

  • Aging: Let the catalyst precursor I stand and age for 24 hours to obtain catalyst precursor II.

  • Reduction: Reduce the catalyst precursor II with 500 ml of 8 wt% hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) solution for 3 hours to obtain catalyst precursor III.

  • Washing and Drying: Wash the catalyst precursor III with water until no chloride ions are detected. Subsequently, dry the material at 50 °C for 4 hours to obtain catalyst precursor IV.

  • Second Impregnation: Dissolve 1.88 g of tungsten in the form of ammonium tungstate (B81510) ((NH₄)₁₀W₁₂O₄₁·4H₂O) in hot water to obtain 180 ml of an impregnation solution. Impregnate the catalyst precursor IV with this solution.

  • Final Drying: Dry the resulting catalyst at 110 °C for 4 hours to obtain the final Pt-W/activated carbon catalyst.

Hydrogenation of 1,4-diacetoxy-2-butene

The following protocol describes the hydrogenation process[1]:

  • Reactor Setup: Add 15 ml of 1,4-diacetoxy-2-butene, 30 ml of toluene, and 0.01 mol of the prepared hydrogenation catalyst into a 100 ml titanium reaction kettle.

  • Inerting: Purge the air in the reactor with argon and then pressurize to 1.0 MPa.

  • Hydrogenation: Introduce hydrogen into the reactor until the pressure reaches 3.0 MPa.

  • Reaction Conditions: Increase the stirring speed to 600 rpm and heat the mixture to a reaction temperature of 60 °C.

  • Reaction Time: Maintain these conditions and continue the reaction for 90 minutes.

  • Reaction Termination: After 90 minutes, stop the reaction.

  • Analysis: The yield and selectivity of this compound can be determined by analytical methods such as gas chromatography.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the hydrogenation of 1,4-diacetoxy-2-butene.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cat_start Start impregnation1 Impregnate Activated Carbon with Pt Solution cat_start->impregnation1 aging Age for 24h impregnation1->aging reduction Reduce with Hydrazine Hydrate aging->reduction wash_dry1 Wash and Dry reduction->wash_dry1 impregnation2 Impregnate with W Solution wash_dry1->impregnation2 dry2 Final Drying impregnation2->dry2 catalyst Pt-W/C Catalyst dry2->catalyst charge_reactor Charge Reactor: - 1,4-Diacetoxy-2-butene - Toluene - Catalyst catalyst->charge_reactor Add to Reactor react_start Start react_start->charge_reactor purge Purge with Argon (1.0 MPa) charge_reactor->purge pressurize Pressurize with H₂ (3.0 MPa) purge->pressurize react React at 60°C, 600 rpm for 90 min pressurize->react stop_reaction Stop Reaction react->stop_reaction analysis Analyze Product stop_reaction->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,4-Diacetoxybutane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diacetoxybutane (B1202567) is a versatile difunctional molecule that can be employed as a crosslinking agent for polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. The crosslinking mechanism proceeds primarily through a transesterification reaction, where the acetyl groups of this compound are displaced by the hydroxyl groups of the polymer chains, forming stable ester linkages and releasing acetic acid as a byproduct. This method of crosslinking is particularly useful for creating biodegradable and biocompatible polymer networks, which are of significant interest in drug delivery, tissue engineering, and other biomedical applications.

The use of this compound as a crosslinking agent offers several advantages, including the potential for controlled reaction kinetics and the formation of crosslinks with predictable chemical structures. The resulting crosslinked polymers often exhibit enhanced mechanical properties, controlled swelling behavior, and tunable degradation rates, making them suitable for a variety of advanced applications.

Mechanism of Action: Transesterification Crosslinking

The fundamental reaction involves the nucleophilic attack of a hydroxyl group from a polymer chain on the carbonyl carbon of an acetate (B1210297) group in this compound. This reaction is typically catalyzed by an acid or a base, or can proceed at elevated temperatures. The process results in the formation of a new ester bond, linking the polymer chains together, with the release of acetic acid.

Transesterification_Mechanism cluster_reactants Reactants cluster_products Products PolymerOH Polymer-OH CrosslinkedPolymer Polymer-O-(CH₂)₄-O-Polymer (Crosslinked Polymer) PolymerOH->CrosslinkedPolymer Diacetoxybutane CH₃COO-(CH₂)₄-OOCCH₃ (this compound) Diacetoxybutane->CrosslinkedPolymer AceticAcid 2 CH₃COOH (Acetic Acid) Catalyst Catalyst (e.g., p-TSA, TBD) Catalyst->Diacetoxybutane activates Experimental_Workflow start Start dissolve Dissolve Polymer in Solvent start->dissolve add_reagents Add this compound and Catalyst dissolve->add_reagents react Heat and Stir under Inert Atmosphere add_reagents->react cool Cool to Room Temperature react->cool purify Purify by Dialysis cool->purify isolate Isolate by Lyophilization purify->isolate end End isolate->end

Application Notes and Protocols for the Continuous-Flow Synthesis of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diacetoxybutane (B1202567) is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Traditional batch synthesis methods for this compound often involve long reaction times, potential side reactions, and challenges in scalability and safety. Continuous-flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and a safer reaction environment. This document provides a detailed application note and a general protocol for the experimental setup of the continuous-flow synthesis of this compound via the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with acetic anhydride (B1165640).

Reaction Scheme

The synthesis of this compound from tetrahydrofuran (THF) and acetic anhydride proceeds via an acid-catalyzed ring-opening reaction.

(Image of the chemical reaction: Tetrahydrofuran + Acetic Anhydride -> this compound in the presence of an acid catalyst)

Experimental Setup

A continuous-flow system for the synthesis of this compound typically consists of the following components:

  • Reagent Pumps: Two high-pressure pumps (e.g., syringe pumps or HPLC pumps) are used to deliver the reactant solutions at precise and pulseless flow rates.

  • Static Mixer: A T-mixer or a Y-mixer is used to ensure efficient mixing of the reactant streams before they enter the reactor.

  • Packed-Bed Reactor: A column packed with a solid acid catalyst. The reactor is typically heated to the desired reaction temperature.

  • Heated Reactor Coil: Alternatively, a heated coil reactor can be used, especially if a homogeneous catalyst is employed.

  • Back-Pressure Regulator: This device maintains a constant pressure within the system, allowing for the use of solvents above their atmospheric boiling points and enhancing reaction rates.

  • Collection Vessel: A vessel to collect the product stream.

Experimental Protocols

This section details the methodologies for the continuous-flow synthesis of this compound.

Materials
MaterialGradeSupplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Amberlyst® 15 (or other solid acid catalyst)Ion exchange resinSigma-Aldrich
Ethyl Acetate (optional solvent)Anhydrous, ≥99.8%Fisher Scientific
Sodium BicarbonateSaturated aqueous solutionVWR
Anhydrous Sodium SulfateGranularVWR
General Protocol for Continuous-Flow Synthesis
  • Catalyst Packing: If using a packed-bed reactor, carefully pack the column with the chosen solid acid catalyst (e.g., Amberlyst® 15). Ensure the packing is uniform to avoid channeling.

  • Reagent Preparation:

    • Solution A: Prepare a solution of tetrahydrofuran. If a solvent is used, dissolve THF in a suitable anhydrous solvent like ethyl acetate.

    • Solution B: Prepare a solution of acetic anhydride.

  • System Assembly: Assemble the continuous-flow setup as shown in the workflow diagram below. Ensure all connections are secure to prevent leaks under pressure.

  • System Priming: Prime the pumps and the entire flow path with the respective reactant solutions to remove any air bubbles.

  • Reaction Initiation:

    • Set the desired temperature for the packed-bed reactor or heated coil.

    • Set the back-pressure regulator to the desired pressure.

    • Start the pumps simultaneously at the calculated flow rates to achieve the desired residence time and stoichiometry.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product. Discard the initial output.

  • Work-up:

    • The collected product mixture is typically quenched with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted acetic anhydride.

    • The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification and Analysis: The crude product can be purified by distillation under reduced pressure. The purity and yield of this compound can be determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes hypothetical quantitative data for the continuous-flow synthesis of this compound based on typical reaction conditions found in related literature. Note: These values are illustrative and require experimental optimization.

ParameterValueNotes
Reactant Concentrations
THF in Ethyl Acetate1.0 MSolution A
Acetic Anhydride1.2 MSolution B
Flow Rates
Flow Rate of Solution A0.5 mL/min
Flow Rate of Solution B0.5 mL/min
Total Flow Rate1.0 mL/min
Reactor Conditions
Reactor TypePacked-BedPacked with Amberlyst® 15
Reactor Volume10 mL
Temperature80 °COptimization may be required
Pressure10 barMaintained by back-pressure regulator
Residence Time10 minCalculated as Reactor Volume / Total Flow Rate
Results
Yield> 85%Based on isolated product after purification
Purity> 95%Determined by GC analysis
Throughput~ 7.8 g/hCalculated based on the given parameters

Mandatory Visualization

Experimental Workflow Diagram

Continuous_Flow_Synthesis Experimental Workflow for Continuous-Flow Synthesis of this compound cluster_reagents Reagent Preparation cluster_flow_system Continuous-Flow System cluster_collection Product Collection & Work-up THF_sol Solution A: Tetrahydrofuran PumpA Pump A THF_sol->PumpA Ac2O_sol Solution B: Acetic Anhydride PumpB Pump B Ac2O_sol->PumpB Mixer Static Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Packed-Bed Reactor (Solid Acid Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection Vessel BPR->Collection Workup Quenching & Extraction Collection->Workup Purification Purification (Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the continuous-flow synthesis of this compound.

Conclusion

The continuous-flow synthesis of this compound presents a safe, efficient, and scalable alternative to traditional batch methods. The use of a packed-bed reactor with a solid acid catalyst allows for easy separation of the catalyst from the product stream, simplifying the work-up procedure and enabling catalyst recycling. The protocol and data provided herein serve as a comprehensive guide for researchers to establish and optimize this continuous-flow process in their laboratories. Further optimization of reaction parameters such as temperature, flow rate, and catalyst selection can lead to even higher yields and throughput, making this a highly attractive method for the production of this compound.

Application Notes and Protocols: Synthesis of Tetrahydrofuran (THF) from 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrofuran (B95107) (THF) is a versatile and widely used solvent and chemical intermediate in the pharmaceutical and polymer industries. One industrially relevant synthetic route to THF involves the use of 1,4-diacetoxybutane (B1202567) as a precursor. This process is a two-step synthesis involving the hydrolysis of this compound to 1,4-butanediol (B3395766) (BDO), followed by the acid-catalyzed cyclodehydration of BDO to yield THF.[1][2] This document provides detailed application notes and experimental protocols for this synthetic pathway.

The overall transformation can be visualized as a two-step process. First, the hydrolysis of this compound yields 1,4-butanediol and acetic acid. Subsequently, the dehydration of 1,4-butanediol produces tetrahydrofuran and water.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dehydration This compound This compound 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + 2 H₂O (Cation Exchange Resin) Acetic Acid Acetic Acid THF THF 1,4-Butanediol->THF - H₂O (Acid Catalyst) Water Water

Figure 1: Overall synthetic pathway from this compound to THF.

Step 1: Hydrolysis of this compound to 1,4-Butanediol

The first step in the synthesis of THF from this compound is the hydrolysis of the ester groups to yield 1,4-butanediol (BDO). This reaction is typically catalyzed by an acid. To minimize the formation of THF as a byproduct during this step, the use of a solid acid catalyst, such as a cation exchange resin, is preferred over strong mineral acids.[3] The reaction is generally carried out at temperatures ranging from 40 to 90°C.[3]

Experimental Protocol: Cation Exchange Resin-Catalyzed Hydrolysis

This protocol describes a general laboratory-scale procedure for the hydrolysis of this compound using a strongly acidic cation exchange resin.

Materials:

  • This compound

  • Deionized water

  • Strongly acidic cation exchange resin (e.g., Amberlyst-15)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of this compound and deionized water is prepared. A stoichiometric excess of water, ranging from 2 to 100 mole equivalents, is recommended to drive the reaction to completion.[3]

  • Catalyst Addition: A strongly acidic cation exchange resin is added to the reaction mixture.

  • Reaction: The mixture is heated to a temperature between 40 and 90°C with vigorous stirring.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature, and the cation exchange resin is removed by filtration.

    • The filtrate is transferred to a separatory funnel. The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

    • The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.

  • Purification: The crude 1,4-butanediol is purified by vacuum distillation to remove any remaining water, acetic acid, and unreacted starting material.[4][5]

Potential Side Reactions and Purification

The primary side reaction during hydrolysis is the acid-catalyzed dehydration of the product, 1,4-butanediol, to form THF. This is minimized by using a solid acid catalyst and maintaining the reaction temperature below 100°C.[3] Purification of the crude 1,4-butanediol is crucial and is typically achieved through a multi-step distillation process to separate water, acetic acid, and any unreacted this compound.[4][5]

Step 2: Dehydration of 1,4-Butanediol to Tetrahydrofuran

The second step is the acid-catalyzed intramolecular dehydration (cyclization) of 1,4-butanediol to form THF. Various acid catalysts can be employed for this transformation, with solid acid catalysts offering advantages in terms of separation and reduced corrosion.

G cluster_workflow Experimental Workflow start Start: 1,4-Butanediol catalyst Add Acid Catalyst (e.g., Zirconium Sulfate) start->catalyst reaction Heat Reaction Mixture (e.g., 200°C, 1 hour) catalyst->reaction separation Separate THF from Reaction Mixture reaction->separation purification Purify THF (e.g., Distillation) separation->purification end End: Pure THF purification->end

Figure 2: General experimental workflow for the dehydration of BDO to THF.

Experimental Protocols

This protocol is based on a high-yield procedure using a solid zirconium sulfate catalyst.

Materials:

  • 1,4-Butanediol (100 g)

  • Zirconium sulfate catalyst (1 g)

  • Inert gas (e.g., helium or nitrogen)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Distillation apparatus

  • Tube furnace (for catalyst activation)

Procedure:

  • Catalyst Activation: The zirconium sulfate catalyst is activated by heating at 370°C for 2 hours under a flow of inert gas.[5]

  • Reaction Setup: The activated zirconium sulfate catalyst (1 g) and 1,4-butanediol (100 g) are placed in the three-neck flask equipped with a magnetic stirrer and a reflux condenser.[5]

  • Reaction: The reaction mixture is heated to 200°C and stirred for 1 hour under atmospheric pressure.[5]

  • Product Collection: The THF and water formed during the reaction are distilled from the reaction mixture and collected through the condenser.

  • Purification: The collected distillate is then subjected to a second distillation to separate the THF from water and any unreacted 1,4-butanediol. A yield of up to 99.5% has been reported for this method.[5]

This protocol utilizes a zirconia-alumina mixed oxide catalyst, which has also been shown to be highly effective.

Materials:

  • 1,4-Butanediol (2.4 g)

  • Deionized water (50 ml)

  • ZrO₂-Al₂O₃ mixed oxide catalyst (e.g., ZA13 with a Zr/Al atomic ratio of 1/3) (0.2 - 0.4 g)

Equipment:

  • High-pressure reactor

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: 1,4-butanediol (2.4 g) is dissolved in 50 ml of deionized water in a high-pressure reactor. The ZrO₂-Al₂O₃ catalyst (0.2 g) is then added.[3]

  • Reaction: The reactor is sealed and heated to 220°C with stirring. The reaction is allowed to proceed for up to 12 hours.[3]

  • Analysis: After cooling, the reaction mixture can be analyzed by gas chromatography to determine the conversion of BDO and the yield of THF. A THF yield of up to 97.1% has been achieved under these conditions.[3]

Data Presentation: Comparison of Catalytic Systems
CatalystTemperature (°C)Reaction TimeTHF Yield (%)Reference
Zirconium Sulfate2001 hour99.5[5]
ZrO₂-Al₂O₃ (ZA13)22012 hours97.1[3]
ZrO₂-Al₂O₃ (ZA11)2409 hours90.1[3]
Fe₂(SO₄)₃ (in near-critical water)3202 hours59.85[3]
No Catalyst (in high-temp water)250-< 47[3]
Side Reactions and Purification

The main challenge in the purification of THF is its tendency to form a minimum boiling azeotrope with water.[6] Therefore, simple distillation may not be sufficient to obtain anhydrous THF. Techniques such as extractive distillation or the use of molecular sieves can be employed for further drying.[6] Other potential side reactions during the dehydration of BDO include the formation of oligomers or polymers, especially at higher temperatures or with prolonged reaction times. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side products.

References

Application Notes and Protocols for the Synthesis of Polybutylene Terephthalate (PBT) from 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polybutylene terephthalate (B1205515) (PBT), a versatile thermoplastic polyester, utilizing 1,4-diacetoxybutane (B1202567) as a key starting material. PBT's excellent mechanical strength, thermal stability, and chemical resistance make it a valuable polymer in various industrial and biomedical applications, including the formulation of drug delivery systems.

Introduction

Polybutylene terephthalate is typically synthesized through the polycondensation of 1,4-butanediol (B3395766) (BDO) with either terephthalic acid (TPA) or dimethyl terephthalate (DMT).[1][2] This document outlines a two-stage approach for the synthesis of PBT starting from this compound. The first stage involves the hydrolysis of this compound to yield 1,4-butanediol. The subsequent stage is the polycondensation of the resulting 1,4-butanediol with a suitable terephthalate source to produce PBT.

The use of this compound as a precursor to 1,4-butanediol can be advantageous in certain synthetic strategies, particularly in bio-based chemical production where it can be derived from furan.[3]

Chemical Synthesis Pathway

The overall synthesis route from this compound to PBT is a two-step process. First, this compound is hydrolyzed to 1,4-butanediol and acetic acid. The purified 1,4-butanediol is then reacted with terephthalic acid or dimethyl terephthalate in a two-stage esterification/transesterification and polycondensation process to yield PBT.

Caption: Overall reaction pathway for the synthesis of PBT from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 1,4-Butanediol

This protocol describes the acid-catalyzed hydrolysis of this compound to produce 1,4-butanediol.

Materials:

  • This compound

  • Deionized water

  • Strong acid cation exchange resin (e.g., Amberlyst 15) or Potassium bisulfate (KHSO₄)[3]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and deionized water. The molar ratio of water to this compound should be in excess to drive the reaction to completion.

  • Catalyst Addition: Add the acid catalyst (e.g., cation exchange resin, 5-10% by weight of this compound).

  • Hydrolysis Reaction: Heat the mixture to a temperature between 40°C and 90°C with vigorous stirring.[4][5] Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a resin catalyst was used, filter it off.

    • Neutralize the acetic acid byproduct by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the organic solvent using a rotary evaporator. The resulting crude 1,4-butanediol can be purified by vacuum distillation.

Protocol 2: Synthesis of PBT from 1,4-Butanediol and Terephthalic Acid (TPA)

This protocol details the two-stage melt polycondensation of 1,4-butanediol with terephthalic acid.

Materials:

  • 1,4-Butanediol (from Protocol 1 or commercial source)

  • Terephthalic acid (TPA)

  • Catalyst (e.g., Tetrabutyl titanate (TBT))

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection

  • Heating mantle with a programmable temperature controller

  • High-vacuum pump

Procedure:

  • Charging the Reactor: Charge the reactor with TPA and 1,4-butanediol. A typical molar ratio of BDO to TPA is in the range of 1.5:1 to 2.5:1.[6]

  • Catalyst Addition: Add the catalyst (e.g., TBT, typically 0.05-0.1 mol% based on TPA).

  • Esterification Stage:

    • Purge the reactor with nitrogen and start stirring.

    • Heat the reaction mixture to 180-230°C.[7]

    • Water will be formed as a byproduct and should be continuously removed via the distillation column.

    • Continue this stage until the theoretical amount of water is collected, which may take 2-4 hours.

  • Polycondensation Stage:

    • Increase the temperature to 240-260°C.

    • Gradually reduce the pressure to below 1 mmHg using a high-vacuum pump.[1]

    • Excess 1,4-butanediol will be removed under vacuum.

    • The viscosity of the melt will increase as the molecular weight of the PBT polymer builds. Continue the reaction until the desired viscosity is achieved (typically 2-3 hours).

  • Product Isolation:

    • Break the vacuum by introducing nitrogen into the reactor.

    • Extrude the molten PBT polymer from the reactor into a water bath for cooling.

    • Pelletize the solidified polymer strand for storage and further characterization.

Experimental Workflow Diagram

PBT_Experimental_Workflow start Start hydrolysis_setup 1. Setup Hydrolysis Reaction: This compound, Water, Catalyst start->hydrolysis_setup hydrolysis_reaction 2. Heat and Stir (40-90°C) hydrolysis_setup->hydrolysis_reaction workup 3. Reaction Work-up: Neutralization, Extraction, Drying hydrolysis_reaction->workup purification 4. Purify 1,4-Butanediol (Vacuum Distillation) workup->purification poly_setup 5. Setup Polycondensation: 1,4-Butanediol, TPA/DMT, Catalyst purification->poly_setup esterification 6. Esterification Stage (180-230°C, N₂ atm) poly_setup->esterification polycondensation 7. Polycondensation Stage (240-260°C, High Vacuum) esterification->polycondensation isolation 8. Product Isolation: Extrusion, Cooling, Pelletizing polycondensation->isolation end End isolation->end

Caption: Experimental workflow for the synthesis of PBT from this compound.

Data Presentation

Table 1: Reaction Parameters for PBT Synthesis
ParameterEsterification StagePolycondensation StageReference(s)
Temperature 180 - 240 °C240 - 260 °C[1]
Pressure Atmospheric / Slightly ReducedHigh Vacuum (< 1 mmHg)[1]
Catalyst Titanium or Tin compounds (e.g., TBT)Same as esterification[1]
Reaction Time 2 - 5 hours2 - 4 hours[1]
BDO:TPA Molar Ratio 1.05:1 to 2:1-[1]
Table 2: Typical Properties of Synthesized PBT
PropertyValueReference(s)
Melting Point 223 - 230 °C[2]
Glass Transition Temperature 40 - 50 °C[2]
Density (at 23 °C) 1.310 g/cm³[2]
Water Absorption (24h) 0.06 wt%[2]

Conclusion

The synthesis of polybutylene terephthalate from this compound is a viable route that proceeds through the initial hydrolysis of the diacetate to 1,4-butanediol, followed by a standard polycondensation reaction. By carefully controlling the reaction parameters in both stages, high-quality PBT with desirable properties can be obtained. These protocols provide a solid foundation for researchers and scientists to produce PBT for a variety of applications, including advanced drug delivery systems. Further optimization of reaction conditions may be necessary depending on the desired final polymer characteristics.

References

Synthesis of 1,4-Diacetoxybutane: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

1,4-Diacetoxybutane (B1202567) is a diester that finds applications as a specialty solvent, a plasticizer, and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. Its synthesis in a laboratory setting is most commonly achieved through the acid-catalyzed esterification of 1,4-butanediol (B3395766) with acetic acid or its derivatives, such as acetic anhydride (B1165640). This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, intended for use by researchers and professionals in the fields of chemistry and drug development. The presented methodologies are based on established principles of organic synthesis and are designed to be readily implemented in a standard laboratory environment.

Experimental Protocols

Two primary methods for the laboratory-scale synthesis of this compound are detailed below. Method A employs acetic anhydride with a catalytic amount of sulfuric acid, which is generally a faster and higher-yielding procedure. Method B utilizes the classic Fischer esterification with glacial acetic acid and an acid catalyst, which is a more economical but often slower equilibrium-driven process.

Method A: Esterification using Acetic Anhydride and Sulfuric Acid Catalyst

This method is highly efficient for the preparation of this compound. Acetic anhydride serves as both the acetylating agent and a dehydrating agent to drive the reaction to completion.

Materials:

  • 1,4-Butanediol (Reagent Grade, ≥99%)

  • Acetic Anhydride (Reagent Grade, ≥98%)

  • Concentrated Sulfuric Acid (95-98%)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Diethyl Ether or Dichloromethane (B109758) (for extraction)

  • Deionized Water

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-butanediol (1.0 eq).

  • Addition of Acetic Anhydride: Under constant stirring, add acetic anhydride (2.2 eq) to the flask.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mol% relative to 1,4-butanediol) to the reaction mixture. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-120 °C) using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Be cautious as this will generate CO2 gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.

Method B: Fischer Esterification using Glacial Acetic Acid and p-Toluenesulfonic Acid Catalyst

This classic method involves the reaction of 1,4-butanediol with an excess of glacial acetic acid in the presence of an acid catalyst. The removal of water is crucial to drive the equilibrium towards the product.

Materials:

  • 1,4-Butanediol (Reagent Grade, ≥99%)

  • Glacial Acetic Acid (Reagent Grade, ≥99.7%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Reagent Grade, ≥98.5%)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Toluene (B28343) or another suitable solvent for azeotropic removal of water

  • Diethyl Ether or Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a reflux condenser, add 1,4-butanediol (1.0 eq), an excess of glacial acetic acid (3.0-4.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-2 mol% relative to 1,4-butanediol). Add a solvent such as toluene to facilitate the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, which typically takes 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Neutralization and Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with deionized water, a saturated solution of sodium bicarbonate (until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess acetic acid using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound based on the protocols described above. The values are representative and may vary depending on the specific experimental conditions and scale.

ParameterMethod A (Acetic Anhydride)Method B (Fischer Esterification)
Reactants 1,4-Butanediol, Acetic Anhydride1,4-Butanediol, Glacial Acetic Acid
Catalyst Sulfuric Acidp-Toluenesulfonic Acid
Molar Ratio (Diol:Acetate Source) 1 : 2.21 : 3-4
Catalyst Loading (mol%) 0.5 - 1.01.0 - 2.0
Reaction Temperature (°C) 100 - 120Reflux (Toluene-Acetic Acid Azeotrope)
Reaction Time (hours) 2 - 44 - 8
Typical Yield (%) 85 - 9570 - 85
Purity (by GC, after distillation) >98%>98%

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.08 (t, 4H), 2.05 (s, 6H), 1.71 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.1, 63.8, 25.3, 20.9.

  • FT-IR (neat, cm⁻¹): ~2960 (C-H stretch), ~1735 (C=O stretch, ester), ~1240 (C-O stretch, ester).

  • GC-MS: Molecular ion peak (M⁺) at m/z = 174.1.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification process for this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Combine 1,4-Butanediol, Acetic Anhydride/Acid, and Catalyst reflux Heat to Reflux reactants->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO₄/Na₂SO₄ wash->dry filter Filter off Drying Agent dry->filter concentrate Concentrate on Rotary Evaporator filter->concentrate distill Purify by Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

signaling_pathway Chemical Transformation Pathway BDO 1,4-Butanediol Intermediate Protonated Carbonyl Intermediate BDO->Intermediate + Acetyl Group AA Acetic Anhydride or Acetic Acid AA->Intermediate Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->AA Product This compound Intermediate->Product - H⁺ Water Water (Byproduct) Intermediate->Water

Caption: Simplified reaction pathway for esterification.

Application Notes and Protocols for Monitoring 1,4-Diacetoxybutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1,4-diacetoxybutane (B1202567). The protocols outlined below utilize common analytical techniques to track reaction progress, identify intermediates, and quantify reactants and products, ensuring robust process control and a deeper understanding of reaction kinetics.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography is a powerful technique for monitoring the consumption of this compound and the formation of volatile products. Its high resolution and sensitivity make it ideal for quantitative analysis of reaction mixtures.

Application Note:

GC analysis with Flame Ionization Detection (FID) allows for the accurate quantification of this compound and related volatile compounds. This method is suitable for reactions such as transesterification, hydrolysis, or any reaction where the components are thermally stable and volatile. By taking aliquots from the reaction mixture at specific time intervals, a kinetic profile of the reaction can be constructed.

Experimental Protocol: GC-FID Analysis

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 capillary column (30 m length, 0.53 mm internal diameter, 2.65 µm film thickness) or equivalent non-polar column.[1]

  • Injector: Split/splitless injector.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 250 °C.

    • Final hold: 250 °C for 10 minutes.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 3.5 mL/min).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

3. Sample Preparation:

  • Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture and immediately quench it by diluting with a cold solvent (e.g., 1 mL of acetone (B3395972) or acetonitrile) to stop the reaction.

  • Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) to the quenched sample for accurate quantification.

  • Dilution: Dilute the sample to an appropriate concentration to fall within the linear range of the detector.

4. Calibration:

  • Prepare a series of standard solutions of this compound and any expected products of known concentrations.

  • Analyze each standard to generate a calibration curve by plotting peak area ratio (analyte/internal standard) against concentration.

5. Data Analysis:

  • Integrate the peak areas of this compound, products, and the internal standard in the chromatograms of the reaction samples.

  • Use the calibration curve to determine the concentration of each component at each time point.

  • Plot concentration versus time to obtain the reaction kinetics.

Quantitative Data Summary
Time (min)This compound Conc. (M)Product A Conc. (M)
01.000.00
100.850.15
300.600.40
600.350.65
1200.100.90

Caption: Hypothetical data for a reaction monitored by GC-FID.

Experimental Workflow: GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Reaction Mixture B Withdraw Aliquot A->B C Quench Reaction B->C D Add Internal Standard C->D E Dilute Sample D->E F Inject Sample into GC E->F G Separation on Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Calculate Concentrations I->J K Plot Kinetics J->K

Caption: Workflow for GC-FID monitoring of a this compound reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a non-invasive technique that provides detailed structural information, making it ideal for real-time, in-situ monitoring of reactions.[2][3] Both ¹H and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products.

Application Note:

In-situ NMR monitoring allows for the continuous tracking of a reaction directly within the NMR tube, providing high-quality kinetic data without the need for sampling and quenching.[4][5] This is particularly useful for reactions that are fast, sensitive to air or moisture, or involve unstable intermediates. By monitoring the integrals of characteristic peaks, the concentration of each species can be determined over time.[6]

Experimental Protocol: In-Situ ¹H NMR Monitoring

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a variable temperature unit.

  • NMR Tubes: Standard 5 mm NMR tubes.

2. Sample Preparation:

  • Prepare a stock solution of the reactant(s) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.

  • Add a known concentration of an inert internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene) that does not react or have signals overlapping with reactants or products.

  • In the NMR tube, combine the reactants to initiate the reaction. For light-sensitive or air-sensitive reactions, prepare the sample in a glovebox.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans (NS): Use a minimal number of scans (e.g., 1-4) to achieve adequate signal-to-noise for the peaks of interest, allowing for better time resolution.

    • Relaxation Delay (d1): Set d1 to be at least 5 times the longest T1 of the nuclei being quantified to ensure accurate integration.

    • Acquisition Time (aq): Adjust for desired resolution.

  • Automated Acquisition: Use the spectrometer's software to set up a pseudo-2D experiment or an array of 1D experiments to automatically acquire spectra at regular time intervals (e.g., every 1-5 minutes).[5][7]

4. Data Analysis:

  • Process the series of spectra (Fourier transform, phase correction, baseline correction).

  • Identify non-overlapping peaks characteristic of this compound and the product(s).

    • For this compound, characteristic ¹H NMR signals are typically around 4.1 ppm (-CH₂-O) and 2.0 ppm (-C(O)CH₃).

  • Integrate the characteristic peaks and normalize them to the integral of the internal standard.

  • Calculate the concentration of each species at each time point based on the initial known concentrations.

  • Plot concentration versus time to determine the reaction kinetics.

Quantitative Data Summary
Time (min)Integral (1,4-DAB, 4.1 ppm)Integral (Product, x.x ppm)Concentration (1,4-DAB, M)
01.000.000.50
50.880.120.44
150.650.350.33
300.420.580.21
600.150.850.08

Caption: Example data from in-situ ¹H NMR monitoring.

Logical Relationship: NMR Monitoring Steps

A Prepare Reaction Mixture in NMR Tube with Internal Standard B Insert into Spectrometer and Equilibrate Temperature A->B C Set Up Automated 1D Acquisitions B->C D Initiate Reaction (e.g., add catalyst) C->D E Acquire Spectra Over Time D->E F Process Spectra (FT, Phasing, Baseline) E->F G Integrate Peaks of Reactants & Products F->G H Calculate Concentrations vs. Time G->H I Determine Reaction Kinetics H->I

Caption: Logical flow of an in-situ NMR reaction monitoring experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Analysis

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an excellent tool for in-line monitoring of reactions in solution.[8] It provides real-time information on the changes in functional groups.

Application Note:

For reactions involving this compound, FTIR-ATR can monitor the disappearance of the ester carbonyl C=O stretch (around 1740 cm⁻¹) and the C-O stretch (around 1240 cm⁻¹), and the appearance of new functional groups from the products (e.g., an O-H stretch for hydrolysis). This technique is ideal for process analytical technology (PAT) applications.[9]

Experimental Protocol: In-Line FTIR-ATR Monitoring

1. Instrumentation:

  • FTIR Spectrometer: Equipped with a fiber-optic cable and a DiComp (diamond composite) or silicon ATR immersion probe.

  • Reaction Vessel: A standard laboratory reactor equipped with a port for the ATR probe.

2. Experimental Setup:

  • Insert the ATR probe directly into the reaction vessel, ensuring the sensing tip is fully submerged in the reaction mixture.

  • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

3. Data Acquisition:

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add 16-32 scans for a good signal-to-noise ratio.

  • Time Interval: Collect spectra automatically at regular intervals (e.g., every 30-60 seconds).

4. Data Analysis:

  • Identify key absorption bands for reactants and products. For this compound, monitor the ester carbonyl peak (~1740 cm⁻¹).

  • Track the change in the absorbance of these characteristic peaks over time.

  • If possible, create a calibration model using Partial Least Squares (PLS) regression by correlating the spectral data with concentration data obtained from an offline primary method (like GC or HPLC) to achieve quantitative results.

  • Plot the absorbance or calculated concentration versus time to monitor the reaction progress.

Quantitative Data Summary
Time (min)Absorbance at 1740 cm⁻¹ (Ester C=O)Absorbance at 3400 cm⁻¹ (Product O-H)
00.850.01
100.720.15
300.510.38
600.280.62
1200.050.88

Caption: Illustrative data from in-line FTIR-ATR monitoring of this compound hydrolysis.

Experimental Workflow: FTIR-ATR Monitoring

cluster_setup Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Insert ATR Probe into Reactor B Collect Background Spectrum A->B C Initiate Reaction B->C D Continuously Collect FTIR Spectra C->D E Track Absorbance of Key Functional Groups D->E F Apply Calibration Model (Optional) E->F G Plot Concentration/ Absorbance vs. Time F->G

Caption: Workflow for in-line FTIR-ATR reaction monitoring.

References

Application Notes & Protocols: 1,4-Diacetoxybutane in the Formulation of Biodegradable Nanoparticles for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct application of 1,4-diacetoxybutane (B1202567) as a primary material for drug delivery systems is not extensively documented in current literature. This document presents a proposed application based on its potential as a precursor for the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS), which have been investigated for drug delivery.[1][2][3] The following protocols are hypothetical and derived from established methods for similar biodegradable polymers.

Introduction

Biodegradable polymeric nanoparticles are at forefront of advanced drug delivery systems, offering enhanced bioavailability, controlled release, and targeted delivery of therapeutic agents.[1][2] Poly(butylene succinate) (PBS) is a promising biodegradable polyester (B1180765) with excellent biocompatibility and processability, making it a suitable candidate for developing drug delivery vehicles.[1][3][4] this compound can serve as a precursor to 1,4-butanediol (B3395766), a key monomer in the synthesis of PBS. This application note outlines a hypothetical workflow for the synthesis of a PBS-like polymer from this compound-derived 1,4-butanediol and its subsequent formulation into drug-loaded nanoparticles for controlled drug release applications.

Proposed Signaling Pathway

The proposed mechanism of action for drug-loaded nanoparticles involves cellular uptake, lysosomal escape, and intracellular drug release, leading to the desired therapeutic effect on target cells.

G cluster_extracellular Extracellular Space cluster_cell Target Cell NP Drug-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome 2. Formation Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug_Release Drug Release in Cytoplasm Lysosome->Drug_Release 4. Nanoparticle Degradation & Lysosomal Escape Target Intracellular Target (e.g., Cancer Cell Organelles) Drug_Release->Target 5. Action Effect Therapeutic Effect Target->Effect 6. Outcome

Figure 1: Proposed cellular uptake and mechanism of action for drug-loaded nanoparticles.

Experimental Protocols

Part 1: Synthesis of Poly(butylene succinate)-like Polymer

This protocol describes a two-step polycondensation reaction to synthesize a PBS-like polymer using 1,4-butanediol (derived from this compound) and succinic acid.

Materials:

  • 1,4-Butanediol

  • Succinic Acid

  • Titanium (IV) butoxide (catalyst)

  • Nitrogen gas (high purity)

  • Reaction kettle with mechanical stirrer, nitrogen inlet, and distillation outlet

Protocol:

  • Pre-polycondensation:

    • Charge the reaction kettle with equimolar amounts of 1,4-butanediol and succinic acid.

    • Add the catalyst (e.g., 0.1% w/w of total monomers).

    • Purge the system with high-purity nitrogen gas.

    • Heat the mixture to 180-200°C with continuous stirring under a nitrogen atmosphere.

    • Water generated during the esterification reaction is continuously removed by distillation.

    • Continue the reaction for 2-4 hours to obtain a low molecular weight pre-polymer.[5]

  • Vacuum Polycondensation:

    • Gradually apply a vacuum to the reaction kettle, reducing the pressure to below 1 mmHg.

    • Increase the temperature to 220-240°C.

    • Continue stirring for another 3-5 hours to increase the molecular weight of the polymer.[5]

    • Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.

Part 2: Formulation of Drug-Loaded Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using a modified double emulsion/solvent evaporation technique.[6][7]

Materials:

  • Synthesized PBS-like polymer

  • Model drug (e.g., Curcumin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Protocol:

  • Primary Emulsion:

    • Dissolve 100 mg of the PBS-like polymer and 10 mg of the model drug in 2 ml of DCM.

    • Add 0.2 ml of deionized water to the polymer-drug solution.

    • Emulsify using a probe sonicator for 1 minute on an ice bath to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsion:

    • Add the primary emulsion to 10 ml of a 2% (w/v) PVA aqueous solution.

    • Immediately sonicate for 2 minutes on an ice bath to form a water-in-oil-in-water (W/O/W) double emulsion.[6]

  • Solvent Evaporation:

    • Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the evaporation of DCM.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle pellet for 48 hours to obtain a dry powder.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomers 1,4-Butanediol + Succinic Acid Prepoly Pre-polycondensation (180-200°C, N2) Monomers->Prepoly Catalyst Catalyst Catalyst->Prepoly Poly Vacuum Polycondensation (220-240°C, Vacuum) Prepoly->Poly PBS PBS-like Polymer Poly->PBS Primary_Emulsion Primary Emulsion (W/O) PBS->Primary_Emulsion Drug Model Drug Drug->Primary_Emulsion DCM DCM DCM->Primary_Emulsion PVA PVA Solution Secondary_Emulsion Secondary Emulsion (W/O/W) PVA->Secondary_Emulsion Primary_Emulsion->Secondary_Emulsion Solvent_Evap Solvent Evaporation Secondary_Emulsion->Solvent_Evap Centrifugation Centrifugation & Washing Solvent_Evap->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_NP Drug-Loaded Nanoparticles Lyophilization->Final_NP G cluster_release In Vitro Drug Release Mechanism NP_Surface Drug Adsorbed on Nanoparticle Surface Burst_Release Initial Burst Release NP_Surface->Burst_Release NP_Core Drug Encapsulated in Nanoparticle Core Sustained_Release Sustained Release NP_Core->Sustained_Release Diffusion Diffusion through Polymer Matrix Sustained_Release->Diffusion Erosion Polymer Matrix Erosion/Degradation Sustained_Release->Erosion

References

Application Notes and Protocols for the Formulation of Hybrid Poly(urethane-thiourethane) Networks using 1,4-Butanediol Derived from 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hybrid poly(urethane-thiourethane) networks. This document outlines the use of 1,4-butanediol (B3395766), obtained from the hydrolysis of 1,4-diacetoxybutane (B1202567), as a chain extender in combination with a diisocyanate, a polyol, and a dithiol. The resulting polymers possess a versatile chemistry suitable for various applications, including in the biomedical field for drug delivery systems.[1][2]

Introduction

Poly(urethane-thiourethane) networks are a class of polymers that combine the properties of both polyurethanes and polythiourethanes. The urethane (B1682113) linkages provide elasticity and toughness, while the thiourethane groups can enhance properties such as refractive index, thermal stability, and adhesion. The formulation of these networks can be tailored by carefully selecting the constituent monomers: a diisocyanate, a macrodiol (polyol), a chain extender, and a dithiol.

In this protocol, we focus on the use of 1,4-butanediol as a chain extender. Notably, this compound serves as a stable precursor that can be hydrolyzed to yield high-purity 1,4-butanediol for use in the polymerization process.[3] This two-step approach, involving the hydrolysis of the diacetate followed by polymerization, ensures the quality of the resulting polymer network.

Experimental Protocols

2.1. Materials and Equipment

  • Monomers:

    • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

    • Polyol (e.g., Poly(caprolactone) diol (PCL), Poly(tetramethylene ether) glycol (PTMEG))

    • Dithiol (e.g., Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), (Methanediyldibenzene-4,1-diyl)dimethanethiol)[4]

    • This compound

  • Catalysts:

    • Acid catalyst for hydrolysis (e.g., cation exchange resin)[5]

    • Urethane formation catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Solvents:

    • Deionized water

    • Anhydrous organic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

  • Equipment:

    • Round-bottom flasks with reflux condenser

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Vacuum oven

    • Distillation apparatus

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

2.2. Protocol 1: Hydrolysis of this compound to 1,4-Butanediol

This protocol describes the conversion of this compound to 1,4-butanediol.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and deionized water (a molar excess of water is recommended, e.g., 2 to 100 mole times).[5]

  • Catalyst Addition: Add a cation exchange resin as the acid catalyst.

  • Reaction Conditions: Heat the mixture to a temperature between 40°C and 90°C with continuous stirring.[5] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to remove the catalyst.

    • The resulting hydrolysate, containing 1,4-butanediol, water, and acetic acid, is then subjected to distillation to separate the components.

    • A multi-step distillation process is typically employed to first remove water and acetic acid, followed by the purification of 1,4-butanediol.[5]

  • Drying: The purified 1,4-butanediol should be thoroughly dried under vacuum at an elevated temperature (e.g., 80°C for 24 hours) before use in the polymerization reaction to remove any residual moisture.[1]

2.3. Protocol 2: One-Shot Synthesis of Hybrid Poly(urethane-thiourethane) Network

This protocol details the synthesis of the hybrid polymer network using the one-shot method where all reactants are mixed simultaneously.[1]

  • Preparation: Ensure all monomers (diisocyanate, polyol, dithiol, and the prepared 1,4-butanediol) and the solvent are anhydrous. The polyol and 1,4-butanediol should be dried under vacuum.[1]

  • Reaction Setup: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pre-weighed amounts of the polyol, dithiol, and 1,4-butanediol.

  • Homogenization: Add the anhydrous solvent and stir the mixture mechanically until a homogeneous solution is obtained.

  • Catalyst Addition: Introduce the urethane formation catalyst (e.g., DBTDL) into the mixture. The typical concentration is around 0.03 wt% of the total reactants.[1]

  • Polymerization: While stirring vigorously, add the stoichiometric amount of the diisocyanate to the mixture. The reaction is exothermic and will proceed rapidly. Continue stirring for a specified period (e.g., 1-2 minutes or until the mixture becomes viscous).[1]

  • Curing: Pour the resulting mixture into a pre-heated mold and cure in an oven at a specified temperature and duration to complete the network formation. The curing schedule will depend on the specific monomers and catalyst used.

  • Post-Curing and Characterization: After curing, the polymer network can be demolded and, if necessary, post-cured at a higher temperature to ensure complete reaction and achieve optimal properties. The final material can then be characterized for its physicochemical and mechanical properties.

Data Presentation

The properties of the resulting hybrid poly(urethane-thiourethane) networks are highly dependent on the formulation. The following tables provide a template for summarizing the quantitative data from experimental formulations.

Table 1: Formulation Parameters for Hybrid Poly(urethane-thiourethane) Networks

Formulation IDDiisocyanate (mol)Polyol (mol)Dithiol (mol)1,4-Butanediol (mol)NCO:(OH+SH) RatioCatalyst (wt%)Curing Temp (°C)Curing Time (h)
PUTU-11.050.50.50.051.05:10.038024
PUTU-21.050.60.40.051.05:10.038024
PUTU-31.050.40.60.051.05:10.038024

Table 2: Physicochemical and Mechanical Properties of Hybrid Poly(urethane-thiourethane) Networks

Formulation IDGlass Transition Temp (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)Shore HardnessWater Contact Angle (°)
PUTU-1DataDataDataDataData
PUTU-2DataDataDataDataData
PUTU-3DataDataDataDataData

Visualizations

Diagram 1: Experimental Workflow for Polymer Synthesis

G cluster_0 Preparation of 1,4-Butanediol cluster_1 Polymer Network Synthesis A This compound C Hydrolysis (Acid Catalyst) A->C B Water B->C D Purification (Distillation) C->D E Anhydrous 1,4-Butanediol D->E I Mixing & Homogenization E->I F Diisocyanate J Polymerization (Catalyst Addition) F->J G Polyol G->I H Dithiol H->I I->J K Curing J->K L Poly(urethane-thiourethane) Network K->L

Caption: Workflow for the synthesis of poly(urethane-thiourethane) networks.

Diagram 2: Chemical Reactions in Network Formation

G cluster_0 Urethane Linkage Formation cluster_1 Thiourethane Linkage Formation cluster_2 Network Structure R_NCO_1 R'-NCO (Isocyanate) Urethane R'-NH-C(O)-O-R'' (Urethane) R_NCO_1->Urethane + R_OH R''-OH (Hydroxyl) R_OH->Urethane + Network Crosslinked Hybrid Network Urethane->Network R_NCO_2 R'-NCO (Isocyanate) Thiourethane R'-NH-C(O)-S-R''' (Thiourethane) R_NCO_2->Thiourethane + R_SH R'''-SH (Thiol) R_SH->Thiourethane + Thiourethane->Network

Caption: Formation of urethane and thiourethane linkages in the hybrid network.

Applications in Drug Development

The tunable nature of poly(urethane-thiourethane) networks makes them attractive candidates for various drug delivery applications.[2][6] By modifying the ratio of the soft and hard segments, as well as the urethane to thiourethane linkages, the physicochemical properties such as hydrophilicity, degradation rate, and mechanical strength can be precisely controlled.[7]

Potential applications include:

  • Controlled Release Matrices: The polymer network can encapsulate therapeutic agents and release them in a sustained manner. The release kinetics can be modulated by the polymer composition.

  • Biodegradable Implants: For applications requiring temporary support, such as in tissue engineering, the network can be designed to be biodegradable.

  • Stimuli-Responsive Systems: By incorporating specific functional groups, the polymers can be engineered to respond to environmental stimuli like pH or temperature, enabling targeted drug delivery.[8]

Further research into the biocompatibility and in vivo degradation of these specific hybrid networks is essential for their successful translation into clinical applications.

References

Application Notes and Protocols for Alcoholysis of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Alcoholysis of 1,4-diacetoxybutane (B1202567) for biomass-based 1,4-butanediol (B3395766).

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Butanediol (BDO) is a valuable chemical intermediate used in the production of polymers, solvents, and fine chemicals, such as polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF).[1][2] Traditionally, BDO is synthesized from fossil fuels. However, there is a growing interest in producing BDO from renewable biomass resources to enhance sustainability in the chemical industry.[3][4] One promising pathway involves the alcoholysis (specifically, transesterification) of this compound (DAB), which can be derived from biomass sources like furfural.[5] This process offers a greener alternative to conventional petrochemical routes.[4][5]

The alcoholysis of DAB with an alcohol, such as methanol (B129727), yields 1,4-butanediol and a corresponding ester (e.g., methyl acetate). This reaction is typically catalyzed by an acid or base. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, selectivity, and yield.

Reaction Pathway

The overall reaction is a transesterification process where the acetate (B1210297) groups in this compound are replaced by hydroxyl groups from an alcohol. Using methanol as the alcohol, the reaction is as follows:

This compound + 2 Methanol ⇌ 1,4-Butanediol + 2 Methyl Acetate

Data Presentation: Catalytic Performance in Alcoholysis

The following table summarizes quantitative data for the alcoholysis of this compound under different catalytic conditions. Please note that specific yield and selectivity data for the direct alcoholysis of DAB to BDO is not extensively available in the provided search results. The table below is a representative summary of typical transesterification reactions, which follow similar principles.

CatalystAlcoholMolar Ratio (Alcohol:Ester)Temperature (°C)Reaction Time (h)Catalyst Loading (wt%)Yield (%)Selectivity (%)Reference
KOHMethanol6:1601.51.299.73-[6]
NaOHMethanol9:1402198.22-[6]
H2SO4Methanol10:1606.55.999-[6]
KHSO4Alcohol----HighHigh[5]
SrO/Fe@CMethanol9:1650.5498.12-[7]
Pt/Te CatalystHydrogen-601.5---[8]

Note: The data presented for KOH, NaOH, H2SO4, and SrO/Fe@C are from general biodiesel production via transesterification, which is a comparable reaction. The Pt/Te catalyst is for the hydrogenation of 1,4-diacetoxybutylene to this compound, a preceding step in one synthesis route.

Experimental Workflow

The following diagram illustrates the general workflow for the production of 1,4-butanediol from this compound via alcoholysis.

experimental_workflow Reactants This compound + Methanol + Catalyst Reaction Alcoholysis Reaction (Transesterification) Reactants->Reaction Heating & Stirring Quenching Reaction Quenching (e.g., cooling, neutralization) Reaction->Quenching Separation Separation of Products (e.g., distillation) Quenching->Separation BDO_Crude Crude 1,4-Butanediol Separation->BDO_Crude Bottoms Byproduct Methyl Acetate + Excess Methanol Separation->Byproduct Distillate Purification Purification of BDO (e.g., fractional distillation, melt crystallization) BDO_Crude->Purification BDO_Pure High-Purity 1,4-Butanediol Purification->BDO_Pure

Caption: Experimental workflow for the synthesis of 1,4-butanediol.

Detailed Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed alcoholysis of this compound with methanol.

1. Materials and Equipment

  • Reactants:

    • This compound (DAB)

    • Methanol (anhydrous)

    • Catalyst (e.g., Potassium bisulfate - KHSO4)[5]

    • Neutralizing agent (e.g., sodium bicarbonate solution)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for purification)

    • Standard laboratory glassware

2. Reaction Setup

  • Set up the reaction apparatus in a fume hood, consisting of a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe.

  • Ensure all glassware is dry before use.

3. Alcoholysis Procedure

  • To the round-bottom flask, add this compound and methanol. A typical molar ratio of methanol to DAB is in the range of 6:1 to 15:1 to drive the equilibrium towards the products.

  • Add the acid catalyst (e.g., KHSO4) to the mixture. The catalyst loading is typically between 1-5 wt% relative to the DAB.

  • Begin stirring the mixture and heat it to the desired reaction temperature, typically the reflux temperature of methanol (around 65°C).

  • Maintain the reaction at this temperature for a specified period, generally ranging from 2 to 8 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

4. Work-up and Product Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel.

  • Remove the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter off the drying agent.

  • Remove the excess methanol and the methyl acetate byproduct using a rotary evaporator.

5. Purification

  • The resulting crude 1,4-butanediol can be purified by fractional distillation under reduced pressure to obtain the high-purity product.

  • Alternatively, melt crystallization can be employed for purification, which is effective at removing impurities.[9]

6. Characterization

The identity and purity of the final product, 1,4-butanediol, can be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic; handle with care.

  • Acid catalysts are corrosive; avoid contact with skin and eyes.

References

Catalyst selection for preparing 1,4-diacetoxybutane from butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Catalyst Selection for Preparing 1,4-Diacetoxybutane (B1202567) from Butadiene Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of 1,4-butanediol (B3395766) (BDO), a key monomer for producing valuable polymers like polybutylene terephthalate (B1205515) (PBT) and tetrahydrofuran (B95107) (THF).[1][2] An industrially prominent method for producing this compound starts from butadiene, a readily available petrochemical feedstock.[3] This process involves a two-step catalytic pathway:

  • Oxidative Acetoxylation: 1,3-butadiene (B125203) reacts with acetic acid and oxygen to form 1,4-diacetoxy-2-butene.

  • Hydrogenation: The unsaturated 1,4-diacetoxy-2-butene is subsequently hydrogenated to yield the saturated this compound.[4]

The efficiency, selectivity, and overall economic viability of this process are critically dependent on the selection of appropriate catalysts for each step. This document provides a detailed overview of catalyst systems, presents their performance data, and offers standardized protocols for these transformations.

Step 1: Catalytic Acetoxylation of 1,3-Butadiene

The first step, the diacetoxylation of butadiene, is a liquid-phase oxidation reaction. The primary challenge is to achieve high selectivity towards the desired 1,4-diacetoxy-2-butene isomer while minimizing side reactions like polymerization.[3] Palladium-based catalysts have been identified as the most effective for this transformation.

Catalyst Selection and Performance

The most successful and commercially adopted catalyst system for this step is palladium-tellurium supported on activated carbon (Pd-Te/C).[3][5] Tellurium acts as a crucial promoter, enhancing selectivity and catalyst stability by preventing palladium leaching and the formation of butadiene polymers.[3] Other promoters such as antimony (Sb), bismuth (Bi), or selenium (Se) have also been reported to be effective.[6]

Table 1: Performance Data for Catalysts in the Acetoxylation of 1,3-Butadiene

Catalyst SystemSupportPromoter(s)Reaction Temperature (°C)Reaction Pressure (bar)Product DistributionReference(s)
Palladium-TelluriumActivated CarbonTe90Not Specified~75% trans-1,4-diacetoxy-2-butene, ~14% cis-1,4-diacetoxy-2-butene, ~10% 3,4-diacetoxy-1-butene[5]
PalladiumActivated CarbonTe, Sb, Bi, or Se7070High selectivity to 1,4-diacetoxy-2-butene[6]
Palladium ComplexesHomogeneousAcetate ionsNot SpecifiedNot Specified48-50% selectivity to 1,4-diacetoxy-2-butenes, ~40% selectivity to 3,4-diacetoxy-1-butene[7]

Experimental Protocol 1: Synthesis of 1,4-Diacetoxy-2-butene via Pd-Te/C Catalysis

This protocol describes a representative lab-scale procedure for the oxidative acetoxylation of butadiene.

Materials:

  • Pd-Te/C catalyst (e.g., 8:1 Pd:Te atomic ratio)[5]

  • 1,3-Butadiene

  • Glacial Acetic Acid

  • Oxygen (O₂)

  • Nitrogen (N₂)

  • Standard solvents for extraction and analysis (e.g., diethyl ether, saturated sodium bicarbonate)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, and temperature/pressure controls.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Loading: Charge the autoclave with the Pd-Te/C catalyst and glacial acetic acid.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove air.

  • Reactant Addition: Introduce a known amount of liquid 1,3-butadiene into the reactor.

  • Pressurization and Heating: Pressurize the reactor with oxygen to the desired partial pressure and then with nitrogen to the final reaction pressure (e.g., 70 bar).[6]

  • Reaction: Heat the reactor to the target temperature (e.g., 70-90°C) and begin stirring.[5][6] Monitor the reaction progress by taking periodic samples for GC analysis.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Product Isolation: Filter the reaction mixture to recover the catalyst. The filtrate can be worked up by neutralizing the acetic acid with a base (e.g., sodium bicarbonate solution) and extracting the products with an organic solvent.

  • Analysis: Analyze the organic phase by GC to determine the product distribution and yield.

Step 2: Catalytic Hydrogenation of 1,4-Diacetoxy-2-butene

In the second step, the double bond in 1,4-diacetoxy-2-butene is saturated via hydrogenation to produce this compound. This step is crucial for obtaining the final stable intermediate for BDO production.

Catalyst Selection and Performance

While conventional hydrogenation catalysts can be used, specialized catalysts have been developed to maximize yield and selectivity.[6] Platinum-based catalysts on an activated carbon support, enhanced with promoters, show excellent performance.[8] Promoters can include alkaline earth metals (Strontium, Barium) or metals from Group VIB (Chromium, Tungsten), which have a synergistic effect, significantly improving both yield and selectivity.[8]

Table 2: Performance Data for Catalysts in the Hydrogenation of 1,4-Diacetoxy-2-butene

Catalyst SystemSupportPromoter(s)Reaction Temperature (°C)Reaction Pressure (MPa)Yield of this compound (%)Selectivity of this compound (%)Reference(s)
PlatinumActivated CarbonSr and Ba20-1201.0-6.083.2994.50[8]
PlatinumActivated CarbonCr and W20-1201.0-6.083.4394.33[8]
Conventional Hydrogenation CatalystNot SpecifiedNot Specified605.0Not Specified>98[6]

Experimental Protocol 2: Synthesis of this compound via Promoted Pt/C Catalysis

This protocol outlines a procedure for the hydrogenation of the 1,4-diacetoxy-2-butene mixture obtained from Step 1.

Materials:

  • Promoted Pt/C catalyst (e.g., Pt-Sr-Ba/C)[8]

  • 1,4-Diacetoxy-2-butene (crude mixture from Protocol 1)

  • Hydrogen (H₂)

  • Nitrogen (N₂)

  • Solvent (if necessary, e.g., acetic acid or an inert solvent)

Equipment:

  • High-pressure autoclave reactor (as described in Protocol 1).

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst and Reactant Loading: Charge the autoclave with the promoted Pt/C catalyst and the 1,4-diacetoxy-2-butene substrate.

  • Inerting: Seal the reactor and purge several times with nitrogen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-6.0 MPa).[1][8]

  • Reaction: Heat the reactor to the target temperature (e.g., 20-120°C) and begin stirring.[1][8] The reaction is typically run for 0.5-2.0 hours.[8] Monitor the consumption of hydrogen and analyze samples via GC to confirm the completion of the reaction.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen before opening.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The resulting liquid is crude this compound.

  • Purification and Analysis: The crude product can be purified by distillation. Analyze the final product by GC to determine purity, yield, and selectivity.

Visualizing the Process and Mechanism

To better understand the synthesis, the following diagrams illustrate the overall workflow and the proposed catalytic cycle for the initial acetoxylation step.

G Butadiene 1,3-Butadiene Step1 Step 1: Oxidative Acetoxylation Butadiene->Step1 Reagents1 Acetic Acid + O₂ Reagents1->Step1 Intermediate 1,4-Diacetoxy-2-butene Step1->Intermediate Pd-Te/C Catalyst Step2 Step 2: Hydrogenation Intermediate->Step2 Reagents2 Hydrogen (H₂) Reagents2->Step2 Product This compound Step2->Product Pt-based Catalyst

Caption: Overall workflow for the two-step synthesis of this compound.

G pd2 Pd(II)OAc₂ allyl_complex π-allyl-Pd(II) Complex pd2->allyl_complex + Butadiene - AcOH butadiene 1,3-Butadiene product 1,4-Diacetoxy-2-butene allyl_complex->product + AcO⁻ (Nucleophilic Attack) pd0 Pd(0) product->pd0 Reductive Elimination pd0->pd2 Oxidation reoxidant O₂ (Re-oxidant) acoh AcOH

Caption: Simplified catalytic cycle for Pd-catalyzed diacetoxylation of butadiene.

References

1,4-Diacetoxybutane: Application Notes and Protocols for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Diacetoxybutane (B1202567) is a key chemical intermediate primarily utilized in the synthesis of 1,4-butanediol (B3395766) (BDO), a significant monomer in the production of polymers such as polybutylene terephthalate (B1205515) (PBT) and an important solvent and intermediate in its own right. While not commonly employed as a solvent for general chemical reactions, its synthesis and subsequent conversion represent critical industrial processes. This document provides detailed application notes and protocols for the synthesis of this compound and its principal application in the production of 1,4-butanediol.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and use in synthesis.

PropertyValue
Molecular FormulaC₈H₁₄O₄
Molecular Weight174.19 g/mol
CAS Number628-67-1
AppearanceColorless clear liquid
Density1.048 g/cm³
Boiling Point229 °C at 760 mmHg
Flash Point105.2 °C
SolubilitySoluble in water (3840 mg/L at 25 °C)

Application: Intermediate in 1,4-Butanediol Synthesis

The primary industrial application of this compound is as an intermediate in a multi-step synthesis of 1,4-butanediol from butadiene. This process typically involves the acetoxylation of butadiene to form 1,4-diacetoxy-2-butene, followed by hydrogenation to yield this compound, and finally hydrolysis to produce 1,4-butanediol.

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of BDO. A common method involves the hydrogenation of 1,4-diacetoxy-2-butene.

Experimental Protocol: Hydrogenation of 1,4-Diacetoxy-2-butene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 1,4-diacetoxy-2-butene

  • Toluene

  • Hydrogenation catalyst (e.g., Pt-Cr based catalyst)

  • Argon

  • Hydrogen gas

  • 100ml titanium reaction kettle

Procedure:

  • Add 15ml of 1,4-diacetoxy-2-butene, 30ml of toluene, and 0.01mol of the hydrogenation catalyst into a 100ml titanium reaction kettle.[1]

  • Purge the reaction kettle with argon to remove air.

  • Pressurize the kettle with argon to 1.0MPa.

  • Introduce hydrogen gas until the pressure reaches 3.0MPa.[1]

  • Increase the stirring speed to 600 rpm.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 90 minutes.[1]

  • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • The product mixture can then be purified by distillation to isolate this compound.

Quantitative Data for Synthesis

ParameterValueReference
Reactant1,4-diacetoxy-2-butene[1]
SolventToluene[1]
CatalystHydrogenation catalyst[1]
Initial Argon Pressure1.0 MPa[1]
Hydrogen Pressure3.0 MPa[1]
Reaction Temperature60 °C[1]
Reaction Time90 minutes[1]
Stirring Speed600 rpm[1]
Conversion of this compound to 1,4-Butanediol

The final step in this synthesis pathway is the hydrolysis of this compound to yield 1,4-butanediol.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the general procedure for the hydrolysis of this compound.

Materials:

  • This compound

  • Water

  • Hydrolysis catalyst (e.g., inorganic acid, inorganic base, organic acid, or ion exchange resin)[1][2]

Procedure:

  • The hydrolysis of this compound can be carried out using an excess of water, which acts as both a reactant and a solvent.[2]

  • The molar ratio of water to this compound typically ranges from 2 to 100.[2]

  • The reaction is catalyzed by an acid or base.[1]

  • The reaction temperature is generally maintained between 40 °C and 150 °C.[2]

  • The reaction pressure is typically atmospheric but can be up to 10 kg/cm ².[2]

  • Following the reaction, the resulting 1,4-butanediol is purified through a series of distillation steps to separate it from water, acetic acid, and any unreacted starting material.[2]

Quantitative Data for Hydrolysis

ParameterValueReference
ReactantThis compound[2]
Reagent/SolventWater[2]
Water to Reactant Molar Ratio2 - 100[2]
CatalystAcid or Base[1]
Reaction Temperature40 - 150 °C[2]
Reaction PressureAtmospheric to 10 kg/cm ²[2]

Process Visualization

The following diagrams illustrate the key synthetic pathways involving this compound.

Synthesis_of_1_4_Diacetoxybutane Butadiene Butadiene Diacetoxybutene 1,4-Diacetoxy-2-butene Butadiene->Diacetoxybutene + Acetic Acid, O₂ (Acetoxylation) Diacetoxybutane This compound Diacetoxybutene->Diacetoxybutane + H₂ (Hydrogenation)

Caption: Synthesis pathway of this compound from butadiene.

Conversion_to_BDO Diacetoxybutane This compound BDO 1,4-Butanediol Diacetoxybutane->BDO + H₂O (Hydrolysis) AceticAcid Acetic Acid Diacetoxybutane->AceticAcid byproduct

References

Application of 1,4-Diacetoxybutane in the Manufacturing of Elastic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PU-14DAB

Introduction

Elastic fibers, predominantly composed of segmented polyurethanes, are integral to the textile industry for their exceptional stretch and recovery properties. The synthesis of these polymers typically involves the reaction of three key components: a long-chain polyol (the soft segment), a diisocyanate, and a short-chain diol or diamine known as a chain extender (which forms the hard segment). 1,4-Butanediol (B3395766) (BDO) is a widely utilized chain extender that imparts a favorable balance of properties to the resulting polyurethane elastomer.[1][2]

This document outlines a novel, albeit non-standard, approach utilizing 1,4-diacetoxybutane (B1202567) as a precursor in the synthesis of polyester-based polyurethane elastic fibers. In this proposed application, this compound serves as a starting material for the in-situ generation of a polyester (B1180765) polyol through a transesterification reaction with a dicarboxylic acid.[3][4] This resulting polyester polyol then functions as the soft segment in the subsequent polyurethane synthesis. This method offers a potential alternative to conventional processes, with implications for reaction kinetics and polymer morphology.

Principle

The synthesis is a two-stage process.

Stage 1: Polyester Polyol Synthesis via Transesterification

In the first stage, this compound is reacted with a dicarboxylic acid, such as adipic acid, at elevated temperatures in the presence of a transesterification catalyst (e.g., a tin-based catalyst or p-toluene sulfonic acid).[3] During this polycondensation reaction, acetic acid is eliminated as a byproduct, and a low molecular weight, hydroxyl-terminated polyester polyol is formed. The molecular weight of this polyol can be controlled by adjusting the molar ratio of the reactants. An excess of the diol component ensures that the resulting polymer chains are terminated with hydroxyl groups, which is essential for the subsequent polymerization step.[3]

Stage 2: Polyurethane Synthesis (Prepolymer Method)

The second stage follows the conventional prepolymer method for polyurethane synthesis.[5]

  • Prepolymer Formation: The synthesized polyester polyol is reacted with an excess of a diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI). This reaction forms an isocyanate-terminated prepolymer.

  • Chain Extension: The prepolymer is then reacted with a chain extender, in this case, 1,4-butanediol (which can be sourced conventionally or produced via hydrolysis of this compound in a separate process), to form the final high molecular weight segmented polyurethane. This final polymer can be processed into elastic fibers through methods like melt spinning or dry spinning.

Data Presentation

The properties of elastic fibers are highly dependent on the composition and morphology of the soft and hard segments. The use of a custom-synthesized polyester polyol from this compound allows for tuning of these properties. Below is a table of expected mechanical properties for a polyurethane fiber synthesized via this method compared to a standard commercial spandex fiber.

PropertyStandard Spandex FiberPU Fiber from this compound PrecursorTest Method
Tensile Strength (MPa) 35 - 4540 - 50ASTM D3822
Elongation at Break (%) 500 - 600550 - 650ASTM D3822
Modulus at 300% Elongation (MPa) 10 - 1512 - 18ASTM D3822
Glass Transition Temp. (Tg) of Soft Segment (°C) -45 to -55-40 to -50DSC
Melting Temperature (Tm) of Hard Segment (°C) 230 - 250240 - 260DSC

Note: The data presented for the "PU Fiber from this compound Precursor" is projected and will vary based on the precise molecular weight of the synthesized polyol and the molar ratios used in the polyurethane synthesis.

Experimental Protocols

Protocol 1: Synthesis of Adipate-Based Polyester Polyol

This protocol describes the synthesis of a hydroxyl-terminated polyester polyol from this compound and adipic acid.

Materials:

  • This compound (MW: 174.19 g/mol )

  • Adipic Acid (MW: 146.14 g/mol )

  • Tin(II) octoate (Catalyst)

  • Toluene (B28343) (for water/acetic acid removal via azeotropic distillation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus with a condenser

  • Thermocouple

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet. Ensure the system is dry.

  • Charging Reactants: Charge the flask with adipic acid (e.g., 0.5 mol, 73.07 g) and this compound (e.g., 0.6 mol, 104.51 g, providing a 20% molar excess of the diol component). Add toluene (approx. 50 mL) to facilitate azeotropic removal of the acetic acid byproduct.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and maintain an inert atmosphere throughout the reaction.

  • Catalyst Addition: Add the tin(II) octoate catalyst (approx. 0.05% of the total reactant weight).

  • Reaction:

    • Begin stirring and slowly heat the mixture.

    • Raise the temperature to 140-150 °C to initiate the transesterification. Acetic acid will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Gradually increase the temperature to 200-220 °C over 3-4 hours, continuously removing the acetic acid byproduct.[6]

  • Monitoring: Monitor the reaction progress by measuring the amount of collected acetic acid. The reaction is considered near completion when the collection of acetic acid significantly slows.

  • Vacuum Application: Once the majority of the acetic acid has been removed, apply a vacuum (20-30 mmHg) for 1-2 hours at 220 °C to remove the remaining toluene and any unreacted monomers.

  • Completion and Characterization: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting viscous liquid is the polyester polyol. Characterize the product by determining its hydroxyl number (ASTM D4274) and acid value (ASTM D4662) to confirm the desired specifications for polyurethane synthesis.

Protocol 2: Synthesis of Polyurethane Elastic Fiber

This protocol details the synthesis of the polyurethane elastomer using the prepolymer method with the polyol from Protocol 1.

Materials:

  • Synthesized Polyester Polyol (from Protocol 1)

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • 1,4-Butanediol (BDO) (Chain Extender)

  • N,N-Dimethylacetamide (DMAc) (Solvent)

Equipment:

  • 250 mL jacketed glass reactor

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Temperature controller

Procedure:

  • Drying: Ensure all glassware is oven-dried. The polyester polyol should be dried under vacuum at 80-90 °C for 2-3 hours before use to remove any residual moisture.

  • Prepolymer Formation:

    • Charge the jacketed reactor with the dried polyester polyol (e.g., 0.1 mol).

    • Add MDI (e.g., 0.2 mol) to the dropping funnel. The NCO:OH ratio should be approximately 2:1.

    • Set the reactor temperature to 75-80 °C and start stirring under a slow nitrogen stream.

    • Slowly add the MDI to the polyol over 30-45 minutes.

    • After the addition is complete, allow the reaction to proceed for 2-3 hours at 80 °C. The viscosity of the mixture will increase as the isocyanate-terminated prepolymer forms.

  • Chain Extension:

    • Dissolve the prepolymer in an appropriate amount of dry DMAc to achieve a desired solids content (e.g., 30-40% w/w).

    • In a separate vessel, prepare a solution of the chain extender, 1,4-butanediol (e.g., 0.095 mol, ensuring the final NCO:OH ratio is slightly above 1.0, e.g., 1.02-1.05), in DMAc.

    • Cool the prepolymer solution to 40-50 °C.

    • Slowly add the chain extender solution to the stirred prepolymer solution. A significant increase in viscosity indicates the formation of the high molecular weight polyurethane.

  • Polymer Solution: Continue stirring for 1-2 hours until the reaction is complete. The resulting viscous solution is the polyurethane dope.

  • Fiber Formation (Dry Spinning - Conceptual):

    • The polymer solution can be filtered and degassed.

    • The solution is then extruded through a spinneret into a heated chamber with a flow of inert gas.

    • The solvent (DMAc) evaporates, leaving the solid elastic fibers, which are then wound onto a spool.

Visualizations

Polyurethane Synthesis Pathway cluster_0 Stage 1: Polyester Polyol Synthesis cluster_1 Stage 2: Polyurethane Synthesis DAB This compound Polyol Hydroxyl-Terminated Polyester Polyol DAB->Polyol AA Adipic Acid AA->Polyol Catalyst1 Transesterification Catalyst Catalyst1->Polyol Byproduct1 Acetic Acid (Byproduct) Polyol->Byproduct1 elimination Polyol_ref Polyester Polyol (Soft Segment) MDI Diisocyanate (MDI) Prepolymer Isocyanate-Terminated Prepolymer MDI->Prepolymer PU Segmented Polyurethane (Elastic Fiber) Prepolymer->PU BDO Chain Extender (BDO) BDO->PU Polyol_ref->Prepolymer

Caption: Chemical pathway from this compound to segmented polyurethane.

Experimental Workflow cluster_polyol Protocol 1: Polyol Synthesis cluster_pu Protocol 2: Polyurethane Synthesis arrow arrow P1_Start Charge Reactants (1,4-DAB, Adipic Acid) P1_React Transesterification (150-220 °C, Catalyst) P1_Start->P1_React P1_Purify Vacuum Distillation (Remove Byproducts) P1_React->P1_Purify P1_End Characterize Polyol (OH Number, Acid Value) P1_Purify->P1_End P2_Start Prepolymer Formation (Polyol + MDI, 80 °C) P1_End->P2_Start Use Synthesized Polyol P2_Dissolve Dissolve in DMAc P2_Start->P2_Dissolve P2_ChainExtend Chain Extension (Add BDO Solution) P2_Dissolve->P2_ChainExtend P2_End Polyurethane Solution (Ready for Spinning) P2_ChainExtend->P2_End

Caption: Workflow for polyurethane synthesis using this compound.

References

Application Notes and Protocols for the Purification of 1,4-Diacetoxybutane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diacetoxybutane (B1202567), also known as 1,4-butanediol (B3395766) diacetate, is a diester commonly used as a solvent and an intermediate in organic synthesis. Its high boiling point at atmospheric pressure necessitates purification by vacuum distillation to prevent thermal decomposition. This document provides a detailed protocol for the purification of this compound using this technique, ensuring high purity of the final product. The procedures outlined are intended for laboratory-scale applications and should be performed by trained personnel.

Physical and Chemical Data

A thorough understanding of the physical properties of this compound is crucial for a successful vacuum distillation. Key data is summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.20 g/mol
Appearance Colorless liquid
Density 1.048 g/cm³ at 20°C
Melting Point 12-15°C
Boiling Point (Atmospheric Pressure) 230°C
Boiling Point (Reduced Pressure) 130-131°C at 20 mmHg (0.027 bar)

Note: The boiling point under vacuum is significantly lower than at atmospheric pressure, which is critical for preventing decomposition during distillation.

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the setup and execution of a vacuum distillation for purifying this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flasks (distilling and receiving)

  • Claisen adapter (optional, but recommended for preventing bumping)

  • Distillation head with a thermometer adapter

  • Condenser (Liebig or Vigreux)

  • Vacuum adapter

  • Thermometer

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump (diaphragm or rotary vane) with a vacuum gauge

  • Cold trap (recommended to protect the pump)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Keck clips

Procedure:

  • Preparation of the Crude Material:

    • Ensure the crude this compound is free of any volatile solvents by concentrating it on a rotary evaporator.

    • If the crude product is from a reaction, it may be beneficial to perform an aqueous workup to remove any water-soluble impurities before distillation. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and then remove the solvent.

  • Assembly of the Distillation Apparatus:

    • Select a round-bottom flask of an appropriate size for the volume of crude material (the flask should be no more than two-thirds full).

    • Add a magnetic stir bar to the distilling flask.

    • Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to provide a larger surface area and prevent the crude material from bumping into the condenser.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum. Use Keck clips to secure the joints.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a water source, ensuring that water flows in at the bottom and out at the top.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. A vacuum gauge should be placed in-line to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly apply the vacuum to the system. The pressure should drop to the desired level (e.g., around 20 mmHg). Some bubbling may occur as residual volatile impurities are removed.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask with the heating mantle.

    • Increase the temperature gradually. The first fraction to distill will likely be any remaining low-boiling impurities. This forerun should be collected in a separate receiving flask and discarded.

    • As the temperature of the vapor reaches the expected boiling point of this compound at the recorded pressure (approximately 130-131°C at 20 mmHg), change to a clean receiving flask to collect the main fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. The temperature at the distillation head should remain constant during the collection of the pure fraction.

    • Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a smooth distillation.

    • Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to drop, indicating that the product has been distilled.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified this compound to a clean, labeled storage container.

Safety Precautions:

  • Always perform vacuum distillations in a fume hood and behind a safety shield.

  • Inspect all glassware for cracks or defects before use, as they can implode under vacuum.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be aware of the potential for bumping; ensure smooth boiling by using a magnetic stir bar.

  • Do not heat a closed system.

Experimental Workflow Diagram

VacuumDistillationWorkflow Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Charge crude this compound and stir bar into distilling flask prep2 Assemble distillation apparatus (grease joints, use Keck clips) prep1->prep2 dist1 Start stirring and apply vacuum prep2->dist1 setup_note Ensure a cold trap is placed between the apparatus and the vacuum pump. prep2->setup_note dist2 Gently heat the distilling flask dist1->dist2 dist3 Collect and discard forerun (low-boiling impurities) dist2->dist3 dist4 Collect main fraction at constant temperature and pressure dist3->dist4 shut1 Remove heat and allow to cool dist4->shut1 temp_note Monitor head temperature and vacuum pressure closely. dist4->temp_note shut2 Vent system to atmospheric pressure shut1->shut2 shut3 Disassemble apparatus and store purified product shut2->shut3

Caption: Workflow for the purification of this compound by vacuum distillation.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of 1,4-diacetoxybutane (B1202567) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Esterification of 1,4-butanediol (B3395766): This involves the reaction of 1,4-butanediol with acetic acid or its anhydride (B1165640) in the presence of an acid catalyst. This method is common for laboratory-scale synthesis.

  • Acetoxylation of butadiene: This is a multi-step industrial process that starts with the palladium-catalyzed reaction of butadiene with acetic acid and oxygen to form 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield this compound.[1]

Q2: What are the critical parameters influencing the yield and selectivity of the reaction?

A2: Key parameters to control for maximizing yield and selectivity include:

  • Catalyst Selection: The choice of catalyst is crucial. For the acetoxylation of butadiene, palladium-based catalysts, often with promoters like tellurium, are effective.[2] For the hydrogenation of 1,4-diacetoxy-2-butene, platinum-based catalysts on activated carbon have shown high yield and selectivity.[3]

  • Reaction Temperature: Optimal temperature ranges vary depending on the specific reaction and catalyst used. For instance, the hydrogenation of 1,4-diacetoxy-2-butene is typically carried out between 50-60°C.[3]

  • Pressure: In hydrogenation reactions, maintaining the appropriate hydrogen pressure is essential for driving the reaction to completion. Pressures around 3.0 MPa are commonly used.[3]

  • Reactant Ratios: The molar ratio of reactants, such as butadiene to acetic acid, can significantly impact the reaction outcome.

  • Solvent: The choice of solvent can influence reaction rates and product distribution. Toluene is a common solvent used in the hydrogenation step.[3]

  • Removal of Byproducts: In esterification reactions, the removal of water as it is formed can shift the equilibrium towards the product, thereby increasing the yield.

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions depend on the synthesis route. In the acetoxylation of butadiene, the formation of 3,4-diacetoxy-1-butene (B138182) is a common side product.[1] During the subsequent hydrolysis of this compound to 1,4-butanediol, the formation of tetrahydrofuran (B95107) (THF) can occur, especially at elevated temperatures.[4] In the esterification of 1,4-butanediol, incomplete reaction can lead to the formation of the monoacetate byproduct.

Q4: How can the final product be purified?

A4: Purification of this compound is typically achieved through distillation. Given its relatively high boiling point, vacuum distillation is often employed to prevent thermal decomposition. For removing specific impurities, other techniques like melt crystallization have also been explored, particularly for the subsequent purification of 1,4-butanediol.[5]

Q5: How can I confirm the purity and identity of the synthesized this compound?

A5: Standard analytical techniques can be used to confirm the purity and identity of the product. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl group).

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low Yield 1. Incomplete Reaction: Insufficient reaction time, temperature, or pressure.- Increase the reaction time and monitor progress using TLC or GC. - Optimize the reaction temperature and pressure according to the specific protocol. - Ensure efficient stirring to improve mass transfer.
2. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or sintering.- Use a fresh batch of catalyst. - Ensure reactants and solvents are pure and dry to avoid poisoning the catalyst. - For heterogeneous catalysts, consider regeneration procedures if applicable.
3. Presence of Water: In esterification reactions, water can shift the equilibrium back to the reactants.- Use anhydrous reactants and solvents. - Employ a Dean-Stark trap or molecular sieves to remove water as it is formed.
4. Suboptimal Reactant Ratio: Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.- Carefully control the molar ratios of the reactants as specified in the protocol.
Low Selectivity 1. Formation of Isomers: In the acetoxylation of butadiene, reaction conditions can favor the formation of the undesired 3,4-diacetoxy-1-butene isomer.- Optimize the catalyst system and reaction conditions (temperature, pressure, solvent) to favor the formation of the desired 1,4-isomer.[1]
2. Side Reactions: Undesired side reactions may be occurring at the chosen reaction temperature.- Lower the reaction temperature to minimize side reactions. - Investigate alternative catalysts that are more selective for the desired product.
3. Over-hydrogenation: In the hydrogenation of 1,4-diacetoxy-2-butene, over-reduction can lead to byproducts.- Carefully monitor the reaction progress and stop it once the starting material is consumed. - Optimize the hydrogen pressure and catalyst loading.
Difficulty in Purification 1. Close Boiling Points of Product and Impurities: Co-distillation of the product with impurities having similar boiling points.- Use a fractional distillation column for better separation. - Consider alternative purification methods such as column chromatography if distillation is ineffective.
2. Thermal Decomposition during Distillation: The product may be degrading at the high temperatures required for atmospheric distillation.- Use a high-vacuum system to lower the boiling point and reduce the risk of decomposition.
3. Catalyst Residue: Residual catalyst in the crude product can interfere with purification.- Perform a thorough workup to remove the catalyst before distillation. This may involve filtration for heterogeneous catalysts or washing with appropriate aqueous solutions for homogeneous catalysts.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 1,4-Diacetoxy-2-butene to this compound [3]

Catalyst (Active Component on Activated Carbon)Reaction Temperature (°C)Hydrogen Pressure (MPa)Reaction Time (min)Yield (%)Selectivity (%)
Pt and Sr603.09082.3694.26
Pt and W603.09083.4394.33
Pt and Cr603.09082.6193.92
Pt, Sr, and W603.09084.3295.11
Pt and Ba503.09083.2994.50
Pt and Mg603.09082.3794.27
Pt and Ca603.09082.3194.24

Experimental Protocols

Synthesis of this compound via Hydrogenation of 1,4-Diacetoxy-2-butene[4]

This protocol describes a laboratory-scale synthesis of this compound from 1,4-diacetoxy-2-butene using a heterogeneous catalyst.

Materials:

  • 1,4-Diacetoxy-2-butene

  • Toluene (solvent)

  • Hydrogenation catalyst (e.g., Pt and Sr on activated carbon)

  • Argon or Nitrogen (inert gas)

  • Hydrogen gas

Equipment:

  • 100 mL titanium reaction kettle (autoclave)

  • Magnetic stirrer and heating mantle

  • Gas inlet and outlet valves

  • Pressure gauge

  • Thermometer/thermocouple

Procedure:

  • Catalyst Preparation (Example: Pt and Sr on Activated Carbon):

    • An aqueous solution of a platinum precursor (e.g., ammonium (B1175870) chloroplatinate) is used to impregnate an activated carbon support.

    • After aging, the catalyst precursor is reduced using a reducing agent (e.g., hydrazine (B178648) hydrate).

    • The reduced catalyst is washed to remove any remaining ions and dried.

    • The dried catalyst is then impregnated with an aqueous solution of a strontium precursor (e.g., strontium acetate) and dried again.

  • Reaction Setup:

    • Add 15 mL of 1,4-diacetoxy-2-butene, 30 mL of toluene, and 0.01 mol of the prepared hydrogenation catalyst to the 100 mL titanium reaction kettle.

  • Inerting the Reactor:

    • Seal the reactor and purge the air inside by flushing with an inert gas (argon or nitrogen).

  • Pressurization and Reaction:

    • Pressurize the reactor to 1.0 MPa with the inert gas.

    • Introduce hydrogen gas until the total pressure reaches 3.0 MPa.

    • Increase the stirring speed to 600 rpm.

    • Heat the reaction mixture to the desired temperature (e.g., 60°C).

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 90 minutes). The progress of the reaction can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Reaction Quenching and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • The filtrate, containing the product in toluene, can be concentrated under reduced pressure. The crude product can then be purified by vacuum distillation.

Mandatory Visualization

Palladium-Catalyzed Diacetoxylation of Butadiene

G Palladium-Catalyzed Diacetoxylation of Butadiene cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd_II Pd(OAc)₂ Pd_pi_allyl π-allyl-Pd(II) complex Pd_II->Pd_pi_allyl Butadiene coordination Pd_0 Pd(0) Pd_pi_allyl->Pd_0 Nucleophilic attack by Acetate & Reductive Elimination Pd_0->Pd_II Reoxidation (e.g., with O₂) Butadiene Butadiene Product 1,4-Diacetoxy-2-butene Butadiene->Product Acetic_Acid Acetic Acid Acetic_Acid->Product Oxygen Oxygen Oxygen->Product

Caption: A simplified diagram of the palladium-catalyzed diacetoxylation of butadiene.

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis start Start charge_reactants Charge Reactor: 1,4-Diacetoxy-2-butene, Solvent, Catalyst start->charge_reactants inert Inert with Ar/N₂ charge_reactants->inert pressurize Pressurize with H₂ inert->pressurize react Heat and Stir (e.g., 60°C, 90 min) pressurize->react cool_vent Cool and Vent react->cool_vent filter Filter to Remove Catalyst cool_vent->filter purify Purify by Vacuum Distillation filter->purify product Pure this compound purify->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in 1,4-Diacetoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-diacetoxybutane (B1202567). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Below you will find frequently asked questions (FAQs) addressing common issues, detailed experimental protocols, and structured data to facilitate easy comparison of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the synthesis of this compound from 1,4-butanediol (B3395766) and acetic anhydride (B1165640)?

Low yields in this acetylation reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient removal of the acetic acid byproduct, which can shift the equilibrium back towards the reactants.

  • Presence of Water: Water in the reactants (1,4-butanediol, acetic anhydride) or the solvent can lead to the hydrolysis of the ester product, this compound, back to 1,4-butanediol and acetic acid. Acetic anhydride itself can also be hydrolyzed, reducing the amount of acetylating agent available.

  • Suboptimal Catalyst Activity: If an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used, its activity might be compromised due to impurities or degradation.

  • Side Reactions: Besides hydrolysis, other side reactions can occur under harsh conditions, such as oxidation of the starting material or product.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps, particularly during distillation if not performed under optimal conditions.

Q2: How can I minimize side reactions during the synthesis of this compound?

Minimizing side reactions is crucial for achieving a high yield. Here are some key strategies:

  • Ensure Anhydrous Conditions: Use anhydrous reactants and solvents to prevent hydrolysis of both the acetic anhydride and the this compound product. Drying the glassware thoroughly before use is also essential.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and decomposition. The optimal temperature will depend on the specific protocol but is often around the reflux temperature of the reaction mixture.

  • Use an Appropriate Catalyst Loading: Use the recommended amount of catalyst (typically 1-2 mol% for acid catalysts). Using too much catalyst can sometimes lead to unwanted side reactions.

  • Monitor Reaction Progress: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

Q3: I am having difficulty purifying the crude this compound. What are the best practices for purification?

Purification of this compound, typically done by vacuum distillation, can be challenging. Here are some troubleshooting tips:

  • Thorough Workup: Before distillation, it's important to neutralize any acid catalyst and wash the crude product. A typical workup involves washing with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine wash. This removes acidic impurities that could catalyze decomposition during distillation.

  • Effective Drying: After the aqueous workup, the organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.

  • High Vacuum: Use a high-vacuum system to lower the boiling point of this compound, which helps to prevent thermal decomposition during distillation.

  • Fractional Distillation: If you have impurities with boiling points close to that of your product, using a fractional distillation column can improve separation.

  • Check for Leaks: Ensure all joints in your distillation apparatus are well-sealed to maintain a stable, high vacuum.[1]

Q4: What analytical techniques can be used to confirm the identity and purity of the synthesized this compound?

Several analytical techniques are standard for characterizing the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of the ester functional groups (C=O and C-O stretches) and the absence of hydroxyl (-OH) groups from the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of the product and identifying any byproducts by their mass-to-charge ratio.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterConditionRationale
Reactants 1,4-Butanediol, Acetic AnhydrideStandard reagents for acetylation.
Catalyst p-Toluenesulfonic acidAn effective and commonly used acid catalyst for esterification.[2]
Catalyst Loading 1-2 mol% (relative to 1,4-butanediol)Sufficient to catalyze the reaction without causing significant side reactions.[2]
Reaction Temperature Reflux temperature of the mixtureAllows for the removal of the acetic acid byproduct to drive the reaction forward.[2]
Reaction Time 4-8 hours (monitor for completion)Dependent on the scale and efficiency of byproduct removal.[2]

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Acid-Catalyzed Esterification

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • 1,4-Butanediol

  • Acetic Anhydride

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,4-butanediol and a molar excess of acetic anhydride (e.g., 2.2 to 2.5 equivalents).

  • Catalyst Addition: Add the acid catalyst (e.g., 1-2 mol% relative to 1,4-butanediol).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and transfer to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_water Assess for Water Contamination check_completion->check_water Yes solution_incomplete Increase Reaction Time/ Temperature or Improve Byproduct Removal incomplete->solution_incomplete end Improved Yield solution_incomplete->end water_present Water Present in Reactants/Solvent check_water->water_present Yes check_purification Evaluate Purification Step check_water->check_purification No solution_water Use Anhydrous Reagents and Dry Glassware water_present->solution_water solution_water->end purification_issue Product Loss During Workup/Distillation check_purification->purification_issue Yes check_purification->end No solution_purification Optimize Workup and Use High Vacuum for Distillation purification_issue->solution_purification solution_purification->end

Caption: A logical workflow for troubleshooting low yields.

Synthesis_Workflow General Synthesis and Purification Workflow reactants 1. Mix Reactants and Catalyst (1,4-Butanediol, Acetic Anhydride, Acid Catalyst) reaction 2. Heat to Reflux (4-8 hours) reactants->reaction workup 3. Aqueous Workup (NaHCO3, Brine Wash) reaction->workup drying 4. Dry Organic Layer (Anhydrous MgSO4/Na2SO4) workup->drying concentration 5. Solvent Removal (Rotary Evaporation) drying->concentration distillation 6. Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

References

Optimization of catalyst loading for 1,4-Diacetoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diacetoxybutane (B1202567).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory synthesis involves the esterification of 1,4-butanediol (B3395766) with acetic acid or its anhydride, typically in the presence of an acid catalyst.[1] Industrial production can also be achieved through a multi-step process starting from butadiene, which involves the formation of 1,4-diacetoxy-2-butene followed by hydrogenation.[2][3]

Q2: Which catalysts are typically used for the esterification of 1,4-butanediol with acetic acid?

A2: Acid catalysts are essential for this esterification. Common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid.[1] Solid acid catalysts, such as acidic ion-exchange resins, can also be used and offer the advantage of easier separation from the reaction mixture.[1][4]

Q3: What are the critical reaction parameters to control for a high yield of this compound?

A3: To maximize the yield, it is crucial to control the following parameters:

  • Reactant Ratio: Using an excess of acetic acid can shift the equilibrium towards the product.

  • Catalyst Loading: Optimizing the amount of catalyst is crucial to ensure a reasonable reaction rate without promoting side reactions.

  • Temperature: The reaction is typically performed at reflux to accelerate the reaction rate.

  • Water Removal: As water is a byproduct of the esterification, its continuous removal (e.g., using a Dean-Stark apparatus) is critical to drive the reaction to completion.

Q4: What are the potential side reactions during the synthesis of this compound from 1,4-butanediol?

A4: The primary side reaction is the formation of tetrahydrofuran (B95107) (THF) through the acid-catalyzed intramolecular dehydration of 1,4-butanediol.[3] Incomplete esterification will result in the presence of the monoester, 1-acetoxy-4-hydroxybutane. If water is present in the reaction mixture, it can lead to the hydrolysis of the ester product back to the starting materials.[1]

Q5: How can the purity of the synthesized this compound be confirmed?

A5: The purity and identity of the final product can be verified using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FT-IR) spectroscopy

  • Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield Incomplete Reaction: The equilibrium has not been sufficiently shifted towards the product.- Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.- Increase the reaction time.- Use a larger excess of acetic acid.
Catalyst Inactivity: The acid catalyst may be old or deactivated.- Use a fresh batch of catalyst.- If using a solid acid catalyst, ensure it has been properly activated and stored.
Suboptimal Temperature: The reaction temperature is too low.- Ensure the reaction mixture is maintained at a gentle reflux.
Presence of Water: Water in the reactants or solvent can hinder the forward reaction.- Use anhydrous grade reactants and solvents.
Product Impurity Presence of Unreacted 1,4-Butanediol or Monoacetate: The reaction has not gone to completion.- Monitor the reaction progress using TLC or GC to ensure full conversion.- Optimize reaction time and temperature.
Formation of Tetrahydrofuran (THF): Acid-catalyzed dehydration of 1,4-butanediol.- Avoid excessively high temperatures.- Optimize catalyst loading; a lower concentration might be beneficial if THF formation is significant.
Residual Acid Catalyst: The acid catalyst has not been completely removed during workup.- Ensure thorough washing with a saturated sodium bicarbonate solution to neutralize and remove all acidic residues.[1]
Difficulty in Purification Close Boiling Points of Product and Impurities: The monoacetate and unreacted 1,4-butanediol can be difficult to separate from the product.- Use fractional distillation under vacuum for better separation.[1]
Thermal Decomposition during Distillation: The product may decompose at high temperatures.- Use a high-vacuum system to lower the boiling point of the product and reduce the risk of thermal decomposition.[1]

Data Presentation

Table 1: Representative Effect of p-Toluenesulfonic Acid (p-TsOH) Loading on the Synthesis of this compound *

Catalyst Loading (mol% relative to 1,4-butanediol)Reaction Time (hours)Conversion of 1,4-Butanediol (%)Selectivity for this compound (%)Yield of this compound (%)
0.58759571.3
1.06929385.6
1.5 5 98 91 89.2
2.05998887.1
2.55998584.2

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound from 1,4-butanediol and glacial acetic acid using p-toluenesulfonic acid as a catalyst.

Materials:

  • 1,4-Butanediol

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol.

    • Add an excess of glacial acetic acid (e.g., 2.5 to 3 molar equivalents relative to 1,4-butanediol).

    • Add toluene to fill the Dean-Stark trap.

    • Add the acid catalyst, p-toluenesulfonic acid (e.g., 1.5 mol% relative to 1,4-butanediol).

  • Reaction:

    • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

    • Heat the mixture to a gentle reflux with vigorous stirring.

    • Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete when no more water is collected.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid and the p-TsOH catalyst. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and any remaining acetic acid using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the pure product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Combine 1,4-Butanediol, Acetic Acid, Toluene, and p-TsOH Catalyst react Heat to Reflux with Stirring and Water Removal (Dean-Stark) prep->react workup Cool and Wash with Saturated NaHCO3 and Brine react->workup dry Dry Organic Layer and Remove Solvent workup->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion check_water Was water efficiently removed? check_completion->check_water No check_catalyst Is the catalyst active and loading optimal? check_completion->check_catalyst Yes optimize_reaction Optimize reaction time, temperature, or water removal check_water->optimize_reaction check_temp Was the reaction temperature correct? check_catalyst->check_temp Yes optimize_catalyst Use fresh catalyst or adjust loading check_catalyst->optimize_catalyst No check_workup Was the workup thorough? (Neutralization and washing) check_temp->check_workup Yes check_temp->optimize_reaction No check_purification Is the purification method (e.g., vacuum distillation) appropriate? check_workup->check_purification Yes improve_workup Repeat washing steps check_workup->improve_workup No improve_purification Use fractional distillation or higher vacuum check_purification->improve_purification No success High Yield of Pure Product check_purification->success Yes optimize_reaction->start optimize_catalyst->start improve_workup->start improve_purification->start

Caption: Troubleshooting logic for this compound synthesis.

References

Identifying and characterizing impurities in 1,4-Diacetoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 1,4-diacetoxybutane (B1202567).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Esterification of 1,4-butanediol (B3395766): This involves the reaction of 1,4-butanediol with acetic acid (Fischer esterification) or acetic anhydride (B1165640), typically in the presence of an acid catalyst.[1][2]

  • From Butadiene: A multi-step industrial process that involves the acetoxylation of butadiene to form 1,4-diacetoxy-2-butene, followed by hydrogenation to yield this compound.[3]

  • From Tetrahydrofuran (THF): Ring-opening of THF followed by acetylation.[4]

Q2: What are the typical impurities I might encounter in the synthesis of this compound from 1,4-butanediol?

A2: When synthesizing this compound from 1,4-butanediol, you may encounter the following impurities:

  • Unreacted 1,4-butanediol: Incomplete reaction can leave starting material in your product.

  • Monoacetylated 1,4-butanediol (4-acetoxy-1-butanol): A common intermediate that may remain if the reaction does not go to completion.

  • Acetic acid or acetic anhydride: Residual acylating agent.

  • Catalyst residues: Depending on the catalyst used (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Byproducts from side reactions: Such as elimination products or ethers formed at high temperatures.

  • Water: Can be present in reactants or formed during the reaction, potentially leading to hydrolysis of the ester product.[5]

Q3: How can I purify the crude this compound?

A3: The most common method for purifying this compound is vacuum distillation.[5][6] This is necessary because it has a high boiling point, and distillation at atmospheric pressure could lead to decomposition.[7] Prior to distillation, a workup procedure is typically employed to remove the catalyst and any water-soluble impurities. This may involve washing with a mild base (like sodium bicarbonate solution) to neutralize the acidic catalyst, followed by washing with brine.[5]

Q4: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A4: The following analytical techniques are highly effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing both retention time and mass spectral data for identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present.[5][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of hydroxyl groups from the starting material.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient heating, short reaction time, or inefficient water removal (in Fischer esterification).Ensure the reaction is heated to the appropriate temperature and for a sufficient duration. Use a Dean-Stark apparatus or another method to effectively remove water and drive the equilibrium towards the product.[2][9]
Loss of product during workup or purification.Be careful during aqueous extractions to avoid losing product in the aqueous layer. Ensure the vacuum distillation apparatus is properly set up to prevent leaks and loss of product.
Product is Contaminated with Starting Material (1,4-butanediol) Incomplete reaction.Increase the reaction time, temperature, or the amount of acylating agent. Ensure efficient mixing.
Inefficient purification.Optimize the vacuum distillation to achieve better separation. Using a fractionating column may be beneficial.[7]
Presence of Monoacetylated Intermediate Insufficient amount of acylating agent or incomplete reaction.Use a stoichiometric excess of the acylating agent (acetic acid or acetic anhydride). Increase the reaction time or temperature.
Product is Acidic Incomplete removal of the acid catalyst or residual acetic acid.During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by washing with water or brine.[5]
Product is Dark in Color Decomposition of the product or impurities at high temperatures.Use vacuum distillation to lower the boiling point and prevent thermal degradation.[6] Ensure the heating mantle temperature is not excessively high.
Presence of non-volatile, colored impurities.Distillation should separate the colorless product from these impurities.[6]

Experimental Protocols

Synthesis of this compound from 1,4-Butanediol and Acetic Anhydride

Materials:

  • 1,4-butanediol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add 1,4-butanediol.

  • Add a slight excess of acetic anhydride (approximately 2.2 equivalents).

  • Slowly add a catalytic amount of pyridine.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

Characterization of Impurities

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium

  • MS Detector: Scan mode to identify unknown impurities, and Selected Ion Monitoring (SIM) mode for quantifying known impurities.

¹H NMR Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃)

  • This compound Peaks:

    • ~4.0-4.1 ppm (triplet, 4H, -CH₂-O-)

    • ~2.0 ppm (singlet, 6H, -C(O)-CH₃)

    • ~1.7 ppm (multiplet, 4H, -CH₂-CH₂-)

  • Potential Impurity Peaks:

    • 1,4-butanediol: A broad singlet for the -OH protons and distinct multiplets for the methylene (B1212753) protons.

    • 4-acetoxy-1-butanol: Will show a mix of signals from both the acetylated and non-acetylated ends of the molecule.

    • Acetic acid: A singlet around 2.1 ppm and a broad singlet for the acidic proton (can be concentration-dependent).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reactants 1,4-Butanediol + Acetic Anhydride + Pyridine reaction Reflux (2-3h) reactants->reaction crude_product Crude this compound reaction->crude_product dilution Dilute with Diethyl Ether crude_product->dilution wash Wash with NaHCO3, Water, Brine dilution->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distillation Vacuum Distillation concentrate->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr ftir FT-IR pure_product->ftir

Caption: Experimental workflow for the synthesis and analysis of this compound.

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities bdo 1,4-Butanediol monoacetyl 4-Acetoxy-1-butanol (Intermediate Impurity) bdo->monoacetyl Acetylation unreacted_bdo Unreacted 1,4-Butanediol bdo->unreacted_bdo Incomplete Reaction side_product Side Products (e.g., ethers) bdo->side_product High Temp. ac2o Acetic Anhydride ac2o->monoacetyl product This compound monoacetyl->product Further Acetylation

Caption: Potential pathways for product and impurity formation.

References

How to prevent side reactions during 1,4-Diacetoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 1,4-diacetoxybutane (B1202567).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most common laboratory synthesis involves the acetylation of 1,4-butanediol (B3395766). This is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, sulfuric acid) or bases (e.g., pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP)). Another method is the transesterification of 1,4-butanediol with an acetate (B1210297) ester, like ethyl acetate.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound from 1,4-butanediol?

A2: The main side reactions of concern are:

  • Incomplete Acetylation: The reaction may stop after only one of the hydroxyl groups is acetylated, resulting in the formation of 4-hydroxybutyl acetate as a significant impurity.

  • Dehydration: Under acidic conditions and/or at elevated temperatures, 1,4-butanediol can undergo intramolecular dehydration to form tetrahydrofuran (B95107) (THF).[1][2][3][4]

  • Oligomerization: Intermolecular etherification or esterification between molecules of 1,4-butanediol or its monoacetate can lead to the formation of dimers and other oligomers.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the ester product back to 1,4-butanediol and acetic acid, reducing the overall yield.[5]

Q3: How can I purify the final this compound product?

A3: Purification is typically a multi-step process. First, a workup procedure is necessary to remove the catalyst and any unreacted starting materials. This often involves washing the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acid catalyst and excess acetic anhydride, followed by washing with brine.[5][6] After drying the organic layer, the crude product is then purified by vacuum distillation to separate the desired this compound from lower and higher boiling point impurities.[5]

Q4: How can I confirm the purity and identity of my synthesized this compound?

A4: The purity and identity of the product can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify impurities.

  • Fourier-Transform Infrared (FT-IR) spectroscopy: This will show the characteristic ester carbonyl stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the sample and identify any volatile byproducts.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Reaction - Ensure an appropriate molar excess of the acetylating agent (e.g., acetic anhydride) is used.- Increase the reaction time or temperature, but be mindful of increasing side reactions.- If using a transesterification method, ensure the efficient removal of the alcohol byproduct (e.g., ethanol) to drive the reaction to completion.[5]
Product Loss During Work-up - Ensure thorough extraction of the product from the aqueous layer.- Avoid overly vigorous washing that can lead to emulsion formation.
Hydrolysis of Product - Use anhydrous reactants and solvents to minimize the presence of water.[5]

Issue 2: Presence of Significant Impurities in the Final Product

Possible CauseSuggested Solution
Unreacted 1,4-Butanediol or 4-Hydroxybutyl Acetate - Optimize reaction time and temperature to ensure the reaction goes to completion.- Use a fractional distillation column for better separation during vacuum distillation.[5]
Formation of Tetrahydrofuran (THF) - Avoid high reaction temperatures, especially when using an acid catalyst.- Consider using a base-catalyzed method (e.g., with pyridine/DMAP) which is less prone to dehydration reactions.- If using an acid catalyst, choose a milder one or use a lower catalyst loading.
Catalyst Residue - Ensure thorough washing with saturated sodium bicarbonate solution (for acid catalysts) or dilute acid (for base catalysts) during the work-up.[5]
Oligomer Formation - Use a slight excess of the acetylating agent to ensure both hydroxyl groups of 1,4-butanediol are capped.- Avoid excessively high reaction temperatures.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst TypeCatalyst Loading (mol%)Reactant Ratio (Acetic Anhydride:1,4-Butanediol)Temperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic acidBrønsted Acid1-52.5 : 1120-1404-885-95
Sulfuric AcidBrønsted Acid1-52.5 : 1110-1303-680-90
Pyridine/DMAPLewis Base5-10 (Pyridine), 1-5 (DMAP)2.2 : 1Room Temp - 502-6>95

Note: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound with Minimized THF Formation

This protocol uses p-toluenesulfonic acid as the catalyst and aims to minimize the formation of tetrahydrofuran by controlling the reaction temperature.

Materials:

  • 1,4-Butanediol

  • Acetic Anhydride

  • p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,4-butanediol (1 equivalent) and acetic anhydride (2.5 equivalents).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02 equivalents).

  • Reaction: Heat the mixture to a gentle reflux (around 120°C) and stir. Monitor the reaction progress using TLC or GC. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Base-Catalyzed Synthesis of this compound

This protocol uses pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) for a milder reaction that avoids strong acids.

Materials:

  • 1,4-Butanediol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a solution of 1,4-butanediol (1 equivalent) and DMAP (0.05 equivalents) in anhydrous pyridine (3 equivalents) and anhydrous dichloromethane, add acetic anhydride (2.2 equivalents) dropwise at 0°C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove pyridine and DMAP. Then, wash with saturated sodium bicarbonate solution and brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1,4-Butanediol 1,4-Butanediol This compound This compound 1,4-Butanediol->this compound  + 2 Ac₂O - 2 AcOH 4-Hydroxybutyl acetate 4-Hydroxybutyl acetate 1,4-Butanediol->4-Hydroxybutyl acetate  + 1 Ac₂O - 1 AcOH Tetrahydrofuran (THF) Tetrahydrofuran (THF) 1,4-Butanediol->Tetrahydrofuran (THF) - H₂O (Acid, Heat) Oligomers Oligomers 1,4-Butanediol->Oligomers Intermolecular Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound 4-Hydroxybutyl acetate->this compound

Caption: Reaction pathways in this compound synthesis.

G reagents Combine Reactants (1,4-Butanediol, Acetic Anhydride) and Catalyst reaction Heat and Stir (Monitor Progress) reagents->reaction workup Work-up (Neutralization, Washing) reaction->workup drying Dry Organic Layer workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Purification (Vacuum Distillation) evaporation->distillation

Caption: General experimental workflow for synthesis.

G start Low Yield or Impure Product? incomplete Incomplete Reaction? start->incomplete Analyze Crude Mixture thf THF Present? incomplete->thf No increase_time Increase Reaction Time/ Acetylating Agent Excess incomplete->increase_time Yes oligomers High Boiling Residue? thf->oligomers No check_temp Lower Reaction Temperature/ Use Base Catalyst thf->check_temp Yes optimize_ratio Optimize Reactant Ratio/ Lower Temperature oligomers->optimize_ratio Yes purify Improve Purification (Fractional Distillation) oligomers->purify No

Caption: Troubleshooting decision tree for synthesis issues.

References

Optimizing reaction temperature and time for 1,4-Diacetoxybutane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,4-diacetoxybutane (B1202567). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction parameter optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method is the acid-catalyzed transesterification of 1,4-butanediol (B3395766) with an acetoacetate (B1235776) ester, such as ethyl acetoacetate.[1] This method is favored due to the ready availability of the starting materials and the well-established principles of esterification chemistry.[1] Another common method involves the hydrogenation of 1,4-diacetoxy-2-butene.

Q2: What are the critical parameters to control for maximizing the yield of the reaction? A2: Key parameters to control for maximizing yield include the reactant ratio, catalyst selection and loading, reaction temperature, and reaction time.[1] Efficient removal of byproducts, such as ethanol (B145695) in the case of transesterification, is also crucial to drive the reaction equilibrium towards the product.[1]

Q3: What are the potential side reactions I should be aware of? A3: The primary side reaction of concern is the hydrolysis of the ester linkages, which can occur if water is present in the reaction mixture.[1] This hydrolysis can lead to the formation of acetic acid and 1,4-butanediol, and the subsequent decarboxylation of acetoacetic acid to acetone (B3395972) and carbon dioxide.[1] At excessively high temperatures, thermal decomposition of the product can also occur.[2]

Q4: How can I effectively purify the final product? A4: The most common method for purifying this compound is vacuum distillation.[1][2] This is necessary because it is a high-boiling point compound, and distillation at atmospheric pressure would require temperatures high enough to cause thermal decomposition.[2] A workup procedure to neutralize and remove the acid catalyst prior to distillation is also essential.[1]

Q5: How can I confirm the purity and identity of the synthesized this compound? A5: Standard analytical techniques are used to confirm the purity and identity of the product. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Data Presentation: Optimizing Reaction Parameters

Optimizing reaction temperature and time is critical for maximizing yield and minimizing byproduct formation. The following tables summarize typical reaction parameters and provide a hypothetical optimization study for the synthesis of this compound via acid-catalyzed transesterification.

Table 1: Typical Reaction Parameters for Synthesis

ParameterValueRationale
Reactant Ratio (Ethyl Acetoacetate : 1,4-Butanediol)5:1 to 6:1 molar ratioUsing an excess of ethyl acetoacetate drives the equilibrium towards the formation of the di-substituted product.[1]
Catalystp-Toluenesulfonic acidAn effective and commonly used acid catalyst for esterification.[1]
Catalyst Loading1-2 mol% (relative to 1,4-butanediol)Sufficient to catalyze the reaction effectively without promoting significant side reactions.[1]
Reaction TemperatureReflux temperature of the mixtureAllows for the continuous removal of the ethanol byproduct via a Dean-Stark trap to drive the reaction forward.[1]
Reaction Time4-8 hours (monitor for completion)Dependent on the scale of the reaction and the efficiency of ethanol removal.[1]

Table 2: Hypothetical Optimization of Reaction Temperature and Time

EntryTemperature (°C)Time (h)Yield (%)Purity (%)Observations
112047595Incomplete conversion of starting material.
212088594Higher conversion, slight increase in impurities.
314049096Good conversion and purity.
414089293Near-complete conversion, but more byproducts observed.
516048885Significant byproduct formation, slight product darkening.
616088580Evidence of product degradation.

Note: This data is illustrative. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Acid-Catalyzed Transesterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • 1,4-Butanediol

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (or another suitable acid catalyst)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (or simple distillation setup)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, combine 1,4-butanediol and a molar excess of ethyl acetoacetate (e.g., 2.5 to 3 equivalents per hydroxyl group).[1]

  • Catalyst Addition: Add the acid catalyst (e.g., 1-2 mol% relative to 1,4-butanediol).[1]

  • Reaction: Heat the mixture to reflux. The ethanol byproduct will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and transfer it to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Troubleshooting Guides

Issue 1: Low Yield

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the efficient removal of the ethanol byproduct by checking the proper functioning of the Dean-Stark trap. Consider increasing the reaction time or using a more efficient distillation setup. Verify the activity of the catalyst.[1]

  • Possible Cause 2: Presence of water in reactants or solvent.

    • Solution: Use anhydrous reactants and solvents to prevent hydrolysis of the ester product.[1]

  • Possible Cause 3: Loss of product during workup.

    • Solution: Ensure careful separation of layers during extraction and minimize transfers between flasks.

Issue 2: Product Contamination

  • Possible Cause 1: Presence of unreacted 1,4-butanediol or mono-substituted byproduct.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (TLC, GC-MS). Optimize the reaction time and temperature.[1] Careful purification by vacuum distillation is crucial.[1]

  • Possible Cause 2: Byproducts from side reactions.

    • Solution: Minimize the water content in the reaction to reduce hydrolysis. The workup procedure with a bicarbonate wash should help in removing acidic byproducts.[1] Avoid excessively high reaction temperatures to prevent thermal decomposition.

  • Possible Cause 3: Catalyst residue.

    • Solution: Ensure thorough washing with sodium bicarbonate solution during the workup to completely remove the acid catalyst.[1]

Issue 3: Difficulty in Purification

  • Possible Cause 1: Close boiling points of product and impurities.

    • Solution: Employ fractional distillation under vacuum for better separation.[1]

  • Possible Cause 2: Thermal decomposition during distillation.

    • Solution: Use a high-vacuum system to lower the boiling point of the product and reduce the risk of decomposition.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (1,4-Butanediol, Ethyl Acetoacetate, Catalyst) reflux 2. Heat to Reflux (Remove Ethanol) setup->reflux monitor 3. Monitor Progress (TLC/GC-MS) reflux->monitor cool 4. Cool Reaction monitor->cool wash 5. Wash (NaHCO3, Brine) cool->wash dry 6. Dry & Evaporate wash->dry distill 7. Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn water_present Water Present? start->water_present workup_loss Workup Loss? start->workup_loss unreacted_sm Unreacted Starting Material? start->unreacted_sm side_products Side Products? start->side_products catalyst_residue Catalyst Residue? start->catalyst_residue solution_yield Increase Time/Temp Improve Byproduct Removal incomplete_rxn->solution_yield Yes solution_water Use Anhydrous Reagents water_present->solution_water Yes solution_workup Careful Extraction workup_loss->solution_workup Yes solution_purity_sm Optimize Reaction Time/Temp Improve Purification unreacted_sm->solution_purity_sm Yes solution_side_products Control Temperature Ensure Anhydrous Conditions side_products->solution_side_products Yes solution_catalyst Thorough Washing catalyst_residue->solution_catalyst Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-diacetoxybutane (B1202567). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis. Common impurities include:

  • Isomers: 1,2-diacetoxybutane and 1,3-diacetoxybutane may be present, arising from alternative additions to butadiene during synthesis.[1]

  • Partially Hydrolyzed Products: 1,4-hydroxyacetoxybutane can be a significant impurity if water is present during synthesis or workup.[1]

  • Unreacted Starting Materials: Residual 1,4-butanediol (B3395766) and acetic acid or acetic anhydride (B1165640) may remain.

  • Byproducts from the Butadiene Process: If synthesized from butadiene and acetic acid, byproducts such as 1,4-diacetoxy-2-butene and n-butyl acetate (B1210297) can be present.[2]

  • Aldehydes: Precursors of certain impurities, such as 2-(4'-hydroxybutoxy)tetrahydrofuran found in the subsequent 1,4-butanediol product, can be present as aldehydes in the this compound intermediate.[3]

Q2: Why is my purified this compound discolored?

A2: Discoloration in purified this compound can be caused by several factors:

  • Thermal Decomposition: Overheating during distillation can lead to the formation of colored degradation products.

  • Residual Impurities: Certain high-boiling point impurities may co-distill with the product, imparting color.

  • Oxidation: Exposure to air at elevated temperatures can cause oxidation and color formation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The purity of this compound is typically assessed using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the desired product and to detect and quantify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Vacuum Distillation
Possible Cause Suggested Solution
Inefficient Fractionation Use a fractional distillation column with a higher number of theoretical plates for better separation of closely boiling impurities.
Co-distillation of Impurities Optimize the vacuum pressure and distillation temperature to maximize the boiling point difference between this compound and the impurities.
Thermal Decomposition Ensure the distillation is performed under a high vacuum to keep the boiling temperature as low as possible. Use a heating mantle with a stirrer for even heating and to avoid localized overheating.[4]
Product Loss Use a short-path distillation apparatus to minimize the surface area where the product can condense and be lost.
Issue 2: Difficulty with Recrystallization
Possible Cause Suggested Solution
Oiling Out "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the cooling is too rapid or the solvent is not ideal. Try a slower cooling rate or a different solvent system. Using a mixed solvent system where the compound is soluble in one solvent and insoluble in the other can be effective.[5][6]
No Crystal Formation If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
Poor Recovery The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Issue 3: Ineffective Purification by Flash Chromatography
Possible Cause Suggested Solution
Poor Separation of Impurities The chosen mobile phase may not be optimal. A common mobile phase for compounds of similar polarity is a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[7]
Compound Streaking on the Column This may be due to the compound being too polar for the mobile phase or interacting strongly with the stationary phase. Adding a small amount of a more polar solvent to the mobile phase can help.
Co-elution of Product and Impurities If impurities have very similar polarity to this compound, separation by normal-phase chromatography may be difficult. Consider using a different stationary phase or an alternative purification technique.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol provides a general procedure for the vacuum distillation of this compound.

1. Pre-Distillation Workup:

  • If the crude product contains acidic impurities (e.g., from an acid catalyst), wash it with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases. Follow with a brine wash.
  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter to remove the drying agent.
  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

2. Apparatus Setup:

  • Assemble a vacuum distillation apparatus. A short-path distillation head is recommended.
  • Ensure all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints.
  • Place a magnetic stir bar in the distillation flask.

3. Distillation Procedure:

  • Charge the distillation flask with the crude this compound (no more than two-thirds full).
  • Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is crucial.
  • Once a stable vacuum is achieved, gently heat the distillation flask with a heating mantle.
  • Collect fractions based on the boiling point at the given pressure. The boiling point of this compound is approximately 230 °C at atmospheric pressure, so under vacuum, it will be significantly lower. A nomograph can be used to estimate the boiling point at reduced pressure.[8]
  • Collect the main fraction corresponding to pure this compound.

Quantitative Data (Illustrative):

Purification Method Initial Purity (GC) Final Purity (GC) Recovery Distillation Pressure Boiling Point
Fractional Vacuum Distillation~90%>99%~85%10 mmHg~120-125 °C

Note: This data is illustrative and may vary depending on the specific impurities and distillation setup.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization. Finding a suitable solvent is key and may require some experimentation.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points.
  • An ideal solvent will dissolve the compound when hot but not when cold.
  • Consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) if a single solvent is not effective.[9][10]

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot gravity filtration.
  • Allow the solution to cool slowly to room temperature.
  • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
  • Dry the crystals thoroughly.

Protocol 3: Purification by Flash Chromatography

This protocol provides a general guideline for flash chromatography on silica (B1680970) gel.

1. Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like this compound.

2. Mobile Phase Selection:

  • Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate.
  • Aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate.

3. Chromatography Procedure:

  • Pack a chromatography column with silica gel slurried in the initial mobile phase (a low polarity mixture of hexane and ethyl acetate).
  • Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.
  • Elute the column with the mobile phase, gradually increasing the polarity (increasing the proportion of ethyl acetate) if necessary (gradient elution).
  • Collect fractions and analyze them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Butadiene, Acetic Acid) reaction Synthesis Reaction start->reaction crude Crude this compound reaction->crude workup Aqueous Workup (Wash with NaHCO3, Brine) crude->workup drying Drying (e.g., MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_method Purification (Distillation, Recrystallization, or Chromatography) solvent_removal->purification_method pure_product Pure this compound purification_method->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation start Low Purity After Vacuum Distillation cause1 Inefficient Fractionation? start->cause1 cause2 Co-distillation of Impurities? start->cause2 cause3 Thermal Decomposition? start->cause3 solution1 Use a column with more theoretical plates. cause1->solution1 solution2 Optimize pressure and temperature. cause2->solution2 solution3 Use higher vacuum and even heating. cause3->solution3

Caption: Troubleshooting guide for low purity after vacuum distillation of this compound.

analytical_methods product Purified This compound gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr purity Purity Assessment gcms->purity nmr->purity

Caption: Common analytical methods for assessing the purity of this compound.

References

Addressing thermal decomposition during 1,4-Diacetoxybutane distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-diacetoxybutane (B1202567), focusing on challenges related to its thermal decomposition during distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure. Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of degradation.

Q2: What are the likely signs of thermal decomposition during the distillation of this compound?

A2: Signs of thermal decomposition include:

  • Discoloration: The crude material or distillate may turn yellow or brown.

  • Pressure Fluctuations: A sudden increase in vacuum pressure can indicate the formation of non-condensable gaseous byproducts.

  • Inconsistent Distillation Rate: A slowdown or stoppage of distillation despite adequate heating can suggest the formation of high-boiling point tars.

  • Unexpected Odors: The presence of sharp, acrid smells may indicate the formation of decomposition products like acetic acid.

Q3: What are the potential byproducts of this compound thermal decomposition?

Q4: Can residual catalysts from the synthesis of this compound affect its thermal stability during distillation?

A4: Yes, residual acidic or basic catalysts used in the esterification process can catalyze thermal decomposition at lower temperatures. It is crucial to neutralize and remove any catalyst residues during the workup procedure before distillation.

Q5: Are there any additives that can help prevent thermal decomposition during distillation?

A5: Yes, the use of stabilizers can be beneficial. Antioxidants, such as hindered phenols, can inhibit oxidation-triggered decomposition. For esters, carbodiimide-based stabilizers can also be effective in preventing degradation. It is important to select a stabilizer that is chemically compatible with this compound and has a boiling point significantly different from the desired product to ensure it does not co-distill.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the distillation of this compound.

Issue 1: The product is discolored (yellow to brown) after distillation.

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition.

  • Solution:

    • Increase the vacuum level to further lower the boiling point.

    • Ensure the heating mantle is not set to an excessively high temperature and that heating is uniform.

    • Use a shorter path distillation apparatus to minimize the residence time of the compound at high temperatures.

  • Possible Cause: Presence of acidic or basic impurities catalyzing decomposition.

  • Solution:

    • Before distillation, wash the crude this compound with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic impurities, followed by a water wash and thorough drying.

Issue 2: The vacuum pressure is unstable and increases during distillation.

  • Possible Cause: Formation of non-condensable gaseous byproducts from thermal decomposition.

  • Solution:

    • Immediately reduce the heating mantle temperature to lower the rate of decomposition.

    • Check for and resolve any leaks in the distillation setup.

    • Consider the use of a stabilizer in future distillations if the problem persists even at lower temperatures.

Issue 3: The distillation rate is very slow or has stopped.

  • Possible Cause: Insufficient vacuum.

  • Solution:

    • Verify the vacuum pump is functioning correctly and the system is free of leaks.

    • Ensure all joints are properly sealed.

  • Possible Cause: Formation of high-boiling point tars or polymers due to decomposition, which can coat the heating surface.

  • Solution:

    • Stop the distillation and allow the apparatus to cool.

    • Clean the distillation flask to remove any residue.

    • For future attempts, use a lower distillation temperature and consider purifying a smaller batch to minimize the duration of heating.

Data Presentation

The following tables summarize key quantitative data related to the distillation of this compound.

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Pressure (bar)Boiling Point (°C)Boiling Point (K)
7601.013~230~503
200.027130-131403-404[3]

Note: The boiling point at atmospheric pressure is an estimate; high temperatures can lead to decomposition.

Table 2: Recommended Operating Conditions and Potential Stabilizers

ParameterRecommended Value/TypeRationale
Vacuum Level < 20 mmHgTo lower the boiling point significantly and minimize thermal stress.
Bath Temperature 10-20 °C above the expected boiling pointTo provide a sufficient temperature gradient for distillation without excessive heating.
Stabilizers Hindered Phenolic Antioxidants (e.g., BHT) or CarbodiimidesTo inhibit oxidative degradation and other decomposition pathways.

Experimental Protocols

Protocol 1: Standard Vacuum Distillation of this compound

  • Preparation:

    • Ensure the crude this compound has been properly worked up to remove any catalysts and is thoroughly dried.

    • Assemble a clean, dry vacuum distillation apparatus. A short-path distillation head is recommended.

    • Use a magnetic stirrer and a heating mantle with a stirrer function.

  • Distillation:

    • Place the crude this compound and a magnetic stir bar into the distillation flask.

    • Slowly apply vacuum to the system, ensuring a controlled pressure drop.

    • Once the desired vacuum level is reached and stable, begin stirring and gradually heat the distillation flask.

    • Monitor the temperature of the vapor and the distillation head. Collect the fraction that distills at the expected boiling point for the applied pressure.

    • If signs of decomposition occur, reduce the heating immediately.

  • Completion:

    • Once the distillation is complete, turn off the heating and allow the system to cool under vacuum.

    • Slowly and carefully release the vacuum before collecting the purified product.

Mandatory Visualizations

DecompositionTroubleshooting Start Distillation Issue Observed Discoloration Product Discoloration? Start->Discoloration PressureInstability Unstable Vacuum? Start->PressureInstability SlowDistillation Slow/Stopped Distillation? Start->SlowDistillation HighTemp High Temperature Discoloration->HighTemp Yes Impurities Acidic/Basic Impurities Discoloration->Impurities No GasFormation Decomposition Gas PressureInstability->GasFormation Yes Leak System Leak PressureInstability->Leak No LowVacuum Insufficient Vacuum SlowDistillation->LowVacuum Yes Tarring Tar Formation SlowDistillation->Tarring No Solution1 Lower Temperature / Increase Vacuum HighTemp->Solution1 Solution2 Neutralize & Dry Crude Impurities->Solution2 Solution3 Reduce Heat / Add Stabilizer GasFormation->Solution3 Solution4 Check & Seal Joints Leak->Solution4 Solution5 Verify Pump & Seal System LowVacuum->Solution5 Solution6 Stop, Clean & Re-evaluate Conditions Tarring->Solution6 MitigationStrategy Decomposition Thermal Decomposition Risk Primary Primary Mitigation Decomposition->Primary Secondary Secondary Mitigation Decomposition->Secondary Vacuum Vacuum Distillation (<20 mmHg) Primary->Vacuum TempControl Precise Temperature Control Primary->TempControl Neutralization Crude Neutralization Secondary->Neutralization Stabilizers Use of Stabilizers (e.g., Antioxidants) Secondary->Stabilizers

References

Strategies for removing unreacted starting materials from 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies for removing unreacted starting materials from 1,4-diacetoxybutane (B1202567).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, which include 1,4-butanediol (B3395766) and the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. If acetic anhydride is used in excess, residual acetic acid will also be present after aqueous workup.[1][2] Byproducts from side reactions, though less common, can also be present.[3]

Q2: Why is it challenging to separate this compound from unreacted 1,4-butanediol?

A2: The primary challenge lies in their relatively close boiling points, which can make separation by simple distillation difficult.[4] Effective separation often requires fractional distillation under vacuum to prevent thermal decomposition.[3][4]

Q3: How can I remove excess acetic anhydride from my reaction mixture?

A3: Excess acetic anhydride can be quenched by carefully adding water to the reaction mixture, which hydrolyzes it to acetic acid.[1][5] The resulting acetic acid can then be neutralized and removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4][5]

Q4: Is vacuum distillation necessary for purifying this compound?

A4: Yes, vacuum distillation is highly recommended. This compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause it to decompose.[3] By reducing the pressure, the boiling point is lowered, which minimizes the risk of thermal degradation and the formation of colored impurities.[3][4]

Q5: What analytical techniques can I use to confirm the purity of my this compound?

A5: The purity and identity of the final product can be confirmed using standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Troubleshooting Guide

Issue 1: The final product is contaminated with unreacted 1,4-butanediol.

  • Possible Cause: Incomplete reaction or inefficient purification.

  • Solution:

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with an appropriate analytical technique (e.g., TLC or GC). Consider increasing the reaction time or the molar excess of the acetylating agent.

    • Purification Enhancement: Use a fractional distillation column under high vacuum for improved separation.[4] The efficiency of the column (number of theoretical plates) is crucial for separating components with close boiling points.

Issue 2: The NMR spectrum shows the presence of acetic acid in the final product.

  • Possible Cause: Incomplete neutralization or washing during the workup.

  • Solution:

    • Thorough Washing: During the workup, wash the organic layer multiple times with a saturated sodium bicarbonate solution until CO₂ evolution ceases. This ensures all acetic acid has been neutralized.

    • Brine Wash: Follow the bicarbonate washes with a brine (saturated NaCl solution) wash to remove residual water and salts from the organic layer.

    • Co-evaporation: Traces of acetic acid can sometimes be removed by co-evaporation with a suitable solvent like toluene (B28343) under reduced pressure, though this is less efficient than a proper aqueous wash.[1]

Issue 3: The product is dark in color after distillation.

  • Possible Cause: Thermal decomposition during distillation.[3]

  • Solution:

    • Reduce Distillation Temperature: Ensure a sufficiently high vacuum is used to lower the boiling point of the this compound.[4]

    • Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that heating is uniform to avoid localized overheating.

    • Minimize Heating Time: Do not heat the distillation pot for longer than necessary.

Issue 4: The yield of purified this compound is low.

  • Possible Cause 1: Incomplete reaction.

  • Solution: Monitor the reaction progress to ensure it has reached completion before beginning the workup.

  • Possible Cause 2: Loss of product during aqueous workup.

  • Solution: Ensure proper phase separation during extractions. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

  • Possible Cause 3: Inefficient distillation.

  • Solution: Ensure the distillation apparatus is well-insulated to maintain an efficient temperature gradient. Check for any leaks in the vacuum system.

Data Presentation

The table below summarizes the physical properties of the key compounds involved, illustrating the challenges in their separation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at atmNotes
1,4-Butanediol90.12228-230High boiling point, hydrophilic.[7]
Acetic Anhydride102.09138-140Reacts with water to form acetic acid.[8]
Acetic Acid60.05118Can be removed with a basic wash.
This compound 174.19 231-233 Very close boiling point to 1,4-butanediol.

Experimental Protocols

Protocol 1: General Workup and Extraction to Remove Acidic Impurities

This protocol describes the initial steps to remove the acetylating agent and acidic byproducts before final purification.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If unreacted acetic anhydride is present, slowly and carefully add deionized water while stirring to hydrolyze the excess anhydride to acetic acid.[5]

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate.[4] Add the bicarbonate solution in portions until the cessation of gas evolution (CO₂). This step neutralizes the acetic acid.

  • Washing: Wash the organic layer with deionized water, followed by a wash with brine to facilitate phase separation and remove excess water.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol is for the final purification of this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a high-vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed.

  • Charging the Flask: Transfer the crude this compound obtained from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions first. This may include residual solvent or other minor impurities.

    • Slowly increase the temperature to distill the main product fraction, this compound. The boiling point will depend on the pressure achieved by the vacuum pump.

    • Leave the high-boiling residue, which will contain unreacted 1,4-butanediol and any polymeric byproducts, in the distillation flask.

  • Characterization: Analyze the collected fractions using appropriate analytical techniques (NMR, GC-MS) to confirm purity.[4]

Visualizations

G cluster_workflow Purification Workflow for this compound Reaction Crude Reaction Mixture Workup Aqueous Workup (Quench, Neutralize, Wash) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Waste Aqueous & High-Boiling Waste Workup->Waste CrudeProduct Crude this compound Drying->CrudeProduct Distillation Vacuum Fractional Distillation CrudeProduct->Distillation PureProduct Pure this compound Distillation->PureProduct Distillation->Waste

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Impurity Impurity Detected? Acidic Is it Acidic? (e.g., Acetic Acid) Impurity->Acidic Yes Purity Purity Confirmed Impurity->Purity No HighBoiling Is it High-Boiling? (e.g., 1,4-Butanediol) Acidic->HighBoiling No Wash Improve Bicarbonate Wash Acidic->Wash Yes Fractional Use Fractional Distillation HighBoiling->Fractional Yes Decomposition Product Decomposed? (Dark Color) HighBoiling->Decomposition No Decomposition->Purity No LowerTemp Lower Distillation Temp (Increase Vacuum) Decomposition->LowerTemp Yes

Caption: Decision tree for troubleshooting common purification issues.

References

How to monitor reaction completion for 1,4-Diacetoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on monitoring the synthesis of 1,4-diacetoxybutane (B1202567). It includes frequently asked questions and troubleshooting advice to address common issues encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

A1: The most common laboratory synthesis is the esterification of 1,4-butanediol (B3395766). This is typically achieved by reacting 1,4-butanediol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often catalyzed by a small amount of acid.[1][2]

Q2: Which analytical techniques are best for monitoring the reaction's progress?

A2: The completion of the this compound synthesis can be effectively monitored using Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Each technique offers distinct advantages in tracking the disappearance of starting materials and the appearance of the final product.

Q3: How do I use Thin-Layer Chromatography (TLC) to monitor the reaction?

A3: TLC is a quick and inexpensive method to qualitatively assess reaction progress.[5] By spotting the reaction mixture alongside the starting material (1,4-butanediol) on a TLC plate, you can observe the formation of the product, this compound. The product is less polar than the starting diol and will, therefore, have a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to 1,4-butanediol is no longer visible.[6]

Q4: Can Gas Chromatography (GC) be used for quantitative analysis?

A4: Yes, Gas Chromatography is an excellent technique for quantitatively monitoring the reaction.[3][4] By taking aliquots from the reaction mixture at different time intervals, you can determine the relative concentrations of reactants and products. This allows for the calculation of reaction yield and kinetics.

Q5: What changes should I expect to see in the ¹H NMR spectrum as the reaction proceeds?

A5: As the reaction progresses, you will observe the disappearance of the signals corresponding to the hydroxyl (-OH) protons of 1,4-butanediol and the appearance of a new singlet for the methyl protons of the acetate (B1210297) groups around 2.0 ppm. Additionally, the methylene (B1212753) protons adjacent to the newly formed ester will shift downfield. Monitoring the integration of these signals provides a quantitative measure of the conversion.[2]

Analytical Data Summary

For effective monitoring, it is crucial to know the expected analytical signatures of the compounds involved. The following tables provide typical values for TLC, GC, and ¹H NMR.

Table 1: Thin-Layer Chromatography (TLC) Data

CompoundPolarityTypical Rf Value (Ethyl Acetate/Hexane 1:1)
1,4-ButanediolHigh~0.2
This compoundLow~0.7

Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and spotting technique.

Table 2: Gas Chromatography (GC) Data

CompoundVolatilityTypical Retention Time (min)
1,4-ButanediolLow~5.8
This compoundHigh~8.2

Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate.

Table 3: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
1,4-Butanediol ~3.65Triplet2 x -CH₂-OH
~1.65Multiplet-CH₂-CH₂-
VariableSinglet (broad)2 x -OH
This compound ~4.05Triplet2 x -CH₂-OAc
~2.05Singlet2 x -C(O)CH₃
~1.70Multiplet-CH₂-CH₂-

Reference NMR spectra can be found in chemical databases.[7]

Diagrams and Workflows

Reaction Pathway

The synthesis of this compound from 1,4-butanediol and acetic anhydride is a straightforward esterification.

Reaction_Pathway cluster_products Products Reactant1 1,4-Butanediol Product This compound Reactant1->Product Acid Catalyst Reactant2 Acetic Anhydride Reactant2->Product Byproduct Acetic Acid

Caption: Synthesis of this compound.

Experimental Workflow for Reaction Monitoring

A systematic workflow is essential for accurately tracking the reaction's progress.

Experimental_Workflow Start Start Reaction TakeAliquot Take Aliquot at Time (t) Start->TakeAliquot PrepSample Prepare Sample for Analysis (e.g., dilute, quench) TakeAliquot->PrepSample TLC TLC Analysis PrepSample->TLC GC GC Analysis PrepSample->GC NMR NMR Analysis PrepSample->NMR Analyze Analyze Data (Compare to t=0) TLC->Analyze GC->Analyze NMR->Analyze Complete Reaction Complete? Analyze->Complete Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->TakeAliquot Troubleshooting_Logic Start Reaction Incomplete? CheckReagents Check Reagents & Stoichiometry Start->CheckReagents Yes CheckCatalyst Check Catalyst Activity CheckReagents->CheckCatalyst Correct AddReagent Add More Acetylating Agent CheckReagents->AddReagent Incorrect CheckTemp Check Reaction Temperature CheckCatalyst->CheckTemp Active NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst Inactive Equilibrium Consider Equilibrium Issue CheckTemp->Equilibrium Optimal AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Too Low/High RemoveWater Use Dean-Stark / Acetic Anhydride Equilibrium->RemoveWater

References

Technical Support Center: Overcoming Catalyst Deactivation in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Deactivation in Hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation?

A1: The most common signs of catalyst deactivation include a stalled or sluggish reaction, a gradual decrease in the reaction rate, and changes in product selectivity.[1][2]

Q2: What are the primary causes of catalyst deactivation in hydrogenation?

A2: Catalyst deactivation in hydrogenation is primarily caused by poisoning, fouling (often by carbonaceous deposits known as coke), thermal degradation (sintering), and mechanical failure.[3][4][5] Poisoning involves the strong chemical adsorption of impurities onto the catalyst's active sites.[3][6] Fouling is the physical deposition of materials, like coke, on the catalyst surface, which can block pores and active sites.[3][7] Sintering, a form of thermal degradation, occurs at high temperatures and leads to the growth of catalyst particles, reducing the active surface area.[5][8]

Q3: What are common poisons for hydrogenation catalysts like Palladium (Pd) and Platinum (Pt)?

A3: Common poisons for noble metal catalysts such as Palladium and Platinum include sulfur compounds, nitrogen compounds, carbon monoxide (CO), lead, mercury, and arsenic.[1][2][6][9] These substances can be present as impurities in the reactants, solvents, or the hydrogen gas itself.[1][10]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, a deactivated catalyst can be regenerated, depending on the cause of deactivation.[11] Catalysts deactivated by coking can often be regenerated through controlled oxidation to burn off the carbon deposits.[1][2] For poisoning, regeneration can be more challenging but may be possible through specific chemical treatments or high-temperature reduction.[1][2] However, deactivation due to sintering is generally irreversible.[2]

Q5: How can I minimize the risk of catalyst deactivation?

A5: To minimize deactivation, it is crucial to use high-purity reactants and solvents.[1] Purifying starting materials and using high-grade hydrogen gas can prevent poisoning.[1][10] Optimizing reaction conditions, such as using lower temperatures and ensuring efficient stirring, can reduce the rate of coke formation.[2][10] Additionally, proper handling of the catalyst, especially pyrophoric ones like Pd/C, under an inert atmosphere is essential to prevent premature deactivation.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during hydrogenation reactions.

Issue 1: Low or No Conversion

Possible Cause: Catalyst Poisoning

  • Diagnostic Check:

    • Analyze starting materials, solvents, and hydrogen gas for impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for organic impurities, while specific tests can detect sulfur.[1]

    • Review the purity specifications of all reagents.

  • Recommended Solutions:

    • Purify reactants and solvents through methods like distillation or by passing them through a bed of activated alumina.[1]

    • Utilize a guard bed to capture poisons before they reach the catalyst bed.[1]

Possible Cause: Improper Catalyst Handling or Activation

  • Diagnostic Check:

    • Review your standard operating procedures for catalyst handling.

    • Ensure that pyrophoric catalysts, such as Palladium on carbon (Pd/C), were not unnecessarily exposed to air.[1]

  • Recommended Solutions:

    • Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Ensure the catalyst is fully and correctly activated according to the manufacturer's protocol.[1]

Issue 2: Gradual Decrease in Reaction Rate

Possible Cause: Coking/Fouling

  • Diagnostic Check:

    • Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to identify and quantify carbonaceous deposits.[1]

    • Thermogravimetric Analysis (TGA) can also be used to determine the amount of coke on the catalyst.[2]

  • Recommended Solutions:

    • Optimize reaction conditions by, for example, lowering the temperature to minimize side reactions that lead to coke formation.[1][10]

    • Implement a catalyst regeneration protocol (see Experimental Protocols section).

Issue 3: Change in Product Selectivity

Possible Cause: Partial Poisoning or Sintering

  • Diagnostic Check:

    • Partial Poisoning: Use Temperature Programmed Desorption (TPD) with probe molecules to investigate changes in the active sites.[2]

    • Sintering: Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in metal particle size and distribution.[2]

  • Recommended Solutions:

    • Adjusting reaction parameters such as temperature, pressure, and solvent may help mitigate a shift in selectivity.[2]

    • If sintering is confirmed, the catalyst deactivation is likely irreversible, and catalyst replacement is necessary.[2]

Data Presentation

Table 1: Common Catalyst Poisons in Hydrogenation and Their Sources

PoisonCommon SourcesEffect on Catalyst
Sulfur Compounds Impurities in feedstocks (e.g., petroleum, natural gas)Strong and often irreversible binding to metal active sites, leading to a rapid decline in activity.[1][6]
Nitrogen Compounds Impurities in starting materialsPotent poisons for palladium catalysts.[1]
Carbon Monoxide (CO) Impurity in hydrogen gasActs as a strong inhibitor by adsorbing onto active sites.[2]
Heavy Metals (Pb, Hg, As) Contaminants in raw materialsDeactivate catalysts by forming stable complexes with active sites.[6][9]
Water Present in feedstocks or as a reaction productCan cause structural damage to the catalyst through mechanisms like leaching and sintering.[3]

Table 2: Troubleshooting Summary

SymptomPossible CauseKey Diagnostic Technique(s)Potential Solution(s)
Low/No Conversion PoisoningGC-MS, Sulfur AnalysisPurify reactants, use guard bed.[1]
Improper HandlingSOP ReviewHandle under inert atmosphere, ensure proper activation.[1]
Gradual Rate Decrease Coking/FoulingTPO, TGAOptimize reaction conditions, regenerate catalyst.[1][2]
Change in Selectivity Partial PoisoningTPDAdjust reaction conditions.[2]
SinteringTEMReplace catalyst (irreversible).[2]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol outlines a general workflow for analyzing a catalyst that has shown signs of deactivation.

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.

    • Dry the catalyst under vacuum at a low temperature.[2]

  • Analytical Techniques:

    • Inductively Coupled Plasma (ICP-OES/MS): Determine the bulk metal content to check for leaching of the active metal.[2]

    • Transmission Electron Microscopy (TEM): Visualize the metal particle size and distribution to identify sintering.[2]

    • X-ray Photoelectron Spectroscopy (XPS): Determine the oxidation state of the metal and identify surface poisons.[2]

    • Thermogravimetric Analysis (TGA): Quantify the amount of coke deposition.[2]

    • Chemisorption (e.g., H₂-TPR, CO Pulse Chemisorption): Measure the active metal surface area.[2][12]

Protocol 2: Regeneration of a Coked Palladium Catalyst

This protocol describes a method for regenerating a palladium catalyst that has been deactivated by carbon deposition.

  • Catalyst Recovery and Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Thoroughly wash the catalyst with a solvent like ethanol (B145695) or acetone (B3395972) to remove adsorbed organic residues.

    • Follow with a wash using hot deionized water.

    • Dry the washed catalyst in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

  • Calcination (Controlled Oxidation):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).

    • Slowly increase the temperature to 300-400°C and maintain for 2-4 hours to burn off the carbonaceous deposits. Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[1][10]

  • Reduction:

    • After calcination, cool the catalyst under an inert gas stream.

    • Reduce the catalyst by switching to a flow of a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂) at an elevated temperature (e.g., 200-300°C) for 2-4 hours.[1]

  • Passivation and Storage:

    • Cool the catalyst to room temperature under an inert gas.

    • To prevent pyrophoric behavior, carefully passivate the catalyst surface by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools.[10]

    • Store the regenerated catalyst under an inert atmosphere.

Visualizations

cluster_causes Common Causes of Deactivation cluster_symptoms Observed Symptoms cluster_solutions Troubleshooting & Solutions Poisoning Poisoning (Chemical Deactivation) LowConversion Low or No Conversion Poisoning->LowConversion SelectivityChange Change in Selectivity Poisoning->SelectivityChange Fouling Fouling/Coking (Mechanical Deactivation) Fouling->LowConversion RateDecrease Gradual Decrease in Rate Fouling->RateDecrease Sintering Sintering (Thermal Deactivation) Sintering->RateDecrease Sintering->SelectivityChange Replace Replace Catalyst Sintering->Replace Mechanical Mechanical Failure (Attrition/Crushing) Mechanical->LowConversion Purify Purify Reactants/Solvents LowConversion->Purify Optimize Optimize Conditions RateDecrease->Optimize Regenerate Regenerate Catalyst RateDecrease->Regenerate SelectivityChange->Optimize

Caption: Troubleshooting workflow for catalyst deactivation.

Start Deactivated Catalyst (e.g., Coked Pd/C) Wash 1. Wash with Solvent (e.g., Ethanol, Acetone) Start->Wash Dry 2. Dry in Vacuum Oven Wash->Dry Calcination 3. Controlled Oxidation (Calcination) (2-5% O2 in N2, 300-400°C) Caution: Exothermic! Dry->Calcination Reduction 4. Reduction (5-10% H2 in N2, 200-300°C) Calcination->Reduction Passivation 5. Passivation & Storage (Controlled O2 exposure during cooling) Reduction->Passivation End Regenerated Catalyst Passivation->End

Caption: Experimental workflow for regenerating a coked catalyst.

Catalyst Active Catalyst Metal Sites Support Deactivated_Poison Poisoned Catalyst Blocked Metal Sites Support Deactivated_Coke Fouled Catalyst Metal Sites (Covered) Blocked Pores Deactivated_Sinter Sintered Catalyst Agglomerated Metal Support Poison Poison Molecule (e.g., Sulfur) Poison->Catalyst:p1 Poisoning Coke Coke Precursor Coke->Catalyst Fouling/Coking Heat High Temperature Heat->Catalyst Sintering

Caption: Catalyst deactivation signaling pathways.

References

Technical Support Center: Optimizing Cofactor Synthesis for Diaminobutane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments for diaminobutane production.

Frequently Asked Questions (FAQs)

Q1: What are the key cofactors for diaminobutane synthesis in engineered E. coli?

A1: The primary cofactors essential for the efficient synthesis of 1,4-diaminobutane (B46682) are pyridoxal (B1214274) phosphate (B84403) (PLP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH).[1][2][3] PLP is a crucial cofactor for ornithine decarboxylase, a key enzyme in the diaminobutane synthesis pathway.[1][2] The synthesis of one mole of 1,4-diaminobutane requires two moles of NADPH.[1][2][3]

Q2: How can I increase the intracellular supply of NADPH?

A2: A common and effective strategy to increase NADPH levels is to overexpress genes involved in the pentose (B10789219) phosphate (PP) pathway.[1][2] Additionally, overexpressing the pyridine (B92270) nucleotide transhydrogenase gene (pntAB) and the NAD+ kinase gene (ppnK) can also significantly boost NADPH concentrations within the cell.[1][2]

Q3: What is the role of PLP in diaminobutane production and how can its synthesis be enhanced?

A3: PLP is a vital cofactor for ornithine decarboxylase, the enzyme that catalyzes a key step in diaminobutane synthesis.[1][2] To enhance PLP synthesis, you can overexpress genes in the PLP synthesis pathway, such as pdxJ and dxs. Another approach is to increase the availability of its precursor, E4P, by overexpressing genes like tktA and talB.[2]

Q4: Can excessive cofactor synthesis be detrimental to the cell?

A4: Yes, while increasing cofactor availability is generally beneficial, excessive accumulation can lead to cellular toxicity and inhibit cell growth, which in turn can decrease the overall yield of diaminobutane.[2] It is crucial to balance the expression of cofactor synthesis genes to avoid overburdening the cell's metabolic resources.[2]

Troubleshooting Guides

Problem 1: Low Diaminobutane Titer Despite Overexpression of Synthesis Pathway Genes
Possible Cause Troubleshooting Strategy
Insufficient Cofactor Supply (NADPH and/or PLP) - Verify Cofactor Levels: Quantify intracellular NADPH and PLP concentrations using the protocols provided below. Low levels indicate a bottleneck in cofactor synthesis. - Enhance NADPH Regeneration: Overexpress genes of the pentose phosphate pathway (zwf, pgl, gnd) or transhydrogenase (pntAB) and NAD+ kinase (ppnK).[1] - Boost PLP Synthesis: Overexpress pdxJ and dxs, and/or the PLP precursor synthesis genes tktA and talB.[2]
Cofactor Imbalance/Toxicity - Modulate Gene Expression: If cofactor levels are excessively high, reduce the expression of cofactor synthesis genes by using weaker promoters or lower inducer concentrations. High PLP concentrations, in particular, can be toxic.[2] - Optimize Exogenous Supplementation: If adding external PLP, perform a concentration gradient experiment to find the optimal level that enhances production without inhibiting growth.[2]
Low Enzyme Activity - Codon Optimization: Ensure the codons of your heterologous genes are optimized for E. coli expression. - Check for Inclusion Bodies: Insoluble protein aggregates can sequester your enzymes. Optimize expression conditions (e.g., lower temperature, different inducer concentration) to improve protein solubility. - Add Cofactors to Lysis Buffer: For in vitro assays, ensure sufficient cofactors are present in the buffer.
Plasmid Instability - Use a Stable Plasmid System: Employ low-copy number plasmids or integrate the expression cassettes into the chromosome. - Maintain Selective Pressure: Always include the appropriate antibiotic in your culture media. - Avoid Toxic Genes: If a particular gene is causing instability, consider using a less toxic homolog from a different organism.
Problem 2: Poor Cell Growth After Engineering Cofactor Pathways
Possible Cause Troubleshooting Strategy
Metabolic Burden - Reduce Plasmid Copy Number: High-copy plasmids can drain cellular resources. Switch to a lower-copy number vector. - Integrate Genes into the Chromosome: This provides a more stable and lower level of expression, reducing metabolic load. - Optimize Induction Conditions: Use the lowest effective inducer concentration and consider inducing at a lower temperature for a longer period.
Cofactor Toxicity - Titrate Gene Expression: As mentioned previously, excessive PLP can be toxic.[2] Use inducible promoters to carefully control the expression of PLP synthesis genes. - Balance the Pathway: Co-express genes in a balanced ratio to avoid the accumulation of toxic intermediates.

Data Presentation: Impact of Cofactor Engineering on Diaminobutane Production

The following tables summarize the quantitative effects of overexpressing NADPH and PLP synthesis-related genes on diaminobutane production in various recombinant E. coli strains.

Table 1: Enhancement of Diaminobutane Production through NADPH Synthesis Optimization

StrainGenotype ModificationDiaminobutane Titer (mg/L·DCW)Fold Increase vs. Control
ControlE. coli BL21(DE3)~591.0
NAP1Overexpression of pntAB771.3
NAP2Overexpression of ppnK831.4
NAP3Co-expression of pntAB and ppnK951.6
NAP7Co-expression of zwf and pgl881.5
NAP8Co-expression of zwf, gnd, and pgl981.7

Data synthesized from a study by Sun et al.[1]

Table 2: Effect of PLP Synthesis Enhancement on Diaminobutane Production

Strain/ConditionGenotype/Condition ModificationDiaminobutane Titer (mg/L·DCW)Fold Increase vs. Control
ControlE. coli BL21(DE3)591.0
Control + 100 µM PLPExogenous PLP addition661.1
NAP13Co-expression of pdxJ, dxs, tktA, and talBDecreased< 1.0

Data synthesized from a study by Sun et al.[2] Note the decrease in production with high-level co-expression, indicating potential toxicity.

Experimental Protocols

Protocol 1: Quantification of Intracellular NADPH

This protocol is adapted for the quantification of NADPH in E. coli using a fluorescent assay.

Materials:

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 465 nm)

  • Centrifuge

  • Lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent)

  • NADPH standard solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Harvesting:

    • Grow your engineered E. coli strains under the desired conditions.

    • Harvest 1 mL of cell culture by centrifugation at 5000 rpm for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 200 µL of lysis buffer.

    • Incubate according to the lysis buffer manufacturer's instructions to ensure complete cell lysis.

    • Centrifuge at maximum speed for 2 minutes to pellet the cell debris.

  • Sample Preparation for Assay:

    • Carefully transfer 100 µL of the supernatant (cell lysate) to a well in the 96-well black microplate. Prepare samples in duplicate or triplicate.

  • Standard Curve Preparation:

    • Prepare a series of NADPH standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the lysis buffer.

    • Add 100 µL of each standard to separate wells of the microplate.

  • Fluorescence Measurement:

    • Measure the fluorescence of the samples and standards in the microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Subtract the blank (0 µM NADPH) reading from all sample and standard readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the NADPH concentration in your samples by interpolating their fluorescence values on the standard curve.

    • Normalize the NADPH concentration to the cell density (OD600) or total protein concentration of the culture from which the sample was taken.

Protocol 2: Quantification of Intracellular PLP

This protocol describes a general method for PLP quantification using a commercially available fluorometric assay kit.

Materials:

  • Pyridoxal 5'-phosphate (Vitamin B6) Fluorometric Assay Kit (e.g., from Sigma-Aldrich or Abcam)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (as per kit instructions, typically Ex/Em = 535/587 nm)

  • Centrifuge

  • Deproteinizing spin columns (e.g., 10 kDa MWCO)

Procedure:

  • Sample Preparation:

    • Harvest and lyse the E. coli cells as described in Protocol 1.

    • To remove proteins that may interfere with the assay, deproteinize the cell lysate using a 10 kDa spin column according to the manufacturer's protocol. The filtrate will contain the PLP.

  • Assay Procedure:

    • Follow the specific instructions provided with the PLP assay kit. This typically involves:

      • Preparing a PLP standard curve.

      • Adding the prepared samples and standards to the 96-well plate.

      • Adding the kit's reaction mix to each well.

      • Incubating the plate for the recommended time at the specified temperature.

      • Measuring the fluorescence in a microplate reader at the kit-specified wavelengths.

  • Data Analysis:

    • Calculate the PLP concentration in your samples based on the standard curve, following the kit's data analysis instructions.

    • Normalize the PLP concentration to the initial cell density or protein concentration.

Protocol 3: Quantification of Diaminobutane (Putrescine) by HPLC

This protocol provides a general framework for diaminobutane quantification from culture supernatant using HPLC with pre-column derivatization.

Materials:

Procedure:

  • Sample Preparation:

    • Take a sample of your fermentation broth and centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Standard Curve Preparation:

    • Prepare a series of diaminobutane standards in the same medium as your culture (or a similar buffer) to account for matrix effects.

  • Derivatization:

    • In a microcentrifuge tube, mix a defined volume of your sample or standard with the derivatization agent and buffer, following a validated protocol for your chosen agent. This reaction makes the diaminobutane detectable by fluorescence or UV.

    • Incubate the reaction for the specified time.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Run a gradient of your mobile phases (e.g., a mixture of acetonitrile and a buffer) to separate the derivatized diaminobutane from other components.

    • Detect the derivatized diaminobutane using the fluorescence or UV detector at the appropriate wavelengths.

  • Data Analysis:

    • Identify the peak corresponding to diaminobutane based on the retention time of the standard.

    • Integrate the peak area for both standards and samples.

    • Create a standard curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of diaminobutane in your samples from the standard curve.

Visualizations

metabolic_pathway cluster_glucose_uptake Glucose Uptake & Glycolysis cluster_ppp Pentose Phosphate Pathway (NADPH Source) cluster_plp PLP Synthesis cluster_diaminobutane Diaminobutane Synthesis cluster_nadph_regeneration Other NADPH Regeneration Glucose Glucose G6P G6P Glucose->G6P PEP PEP G6P->PEP Ru5P Ru5P G6P->Ru5P zwf, pgl, gnd (Generates NADPH) Pyruvate Pyruvate PEP->Pyruvate Glutamate Glutamate Pyruvate->Glutamate E4P E4P Ru5P->E4P tktA, talB NADPH NADPH Ru5P->NADPH PLP PLP E4P->PLP pdxJ, dxs Ornithine Ornithine Glutamate->Ornithine argC, gdh (Consumes NADPH) Diaminobutane Diaminobutane Ornithine->Diaminobutane speC (Requires PLP) Ornithine->NADPH consumes Diaminobutane->PLP requires NADH NADH NADH->NADPH pntAB NADP NADP NADP->NADPH ppnK

Caption: Metabolic pathway for diaminobutane production from glucose in E. coli.

troubleshooting_workflow start Low Diaminobutane Titer check_growth Is cell growth normal? start->check_growth check_cofactors Quantify intracellular NADPH and PLP check_growth->check_cofactors Yes troubleshoot_growth Troubleshoot cell growth: - Reduce metabolic burden - Check for toxicity check_growth->troubleshoot_growth No cofactors_low Are cofactor levels low? check_cofactors->cofactors_low optimize_cofactor_synthesis Enhance cofactor synthesis: - Overexpress PPP genes - Overexpress pntAB/ppnK - Overexpress pdxJ/dxs cofactors_low->optimize_cofactor_synthesis Yes check_enzyme_activity Check enzyme expression and solubility cofactors_low->check_enzyme_activity No end Improved Diaminobutane Titer optimize_cofactor_synthesis->end optimize_expression Optimize expression conditions: - Lower temperature - Codon optimization - Use different vector check_enzyme_activity->optimize_expression optimize_expression->end troubleshoot_growth->end

Caption: Troubleshooting workflow for low diaminobutane production.

References

Technical Support Center: Troubleshooting Common Issues in Organic Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic chemical reactions. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve specific experimental challenges.

Section 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis, potentially stemming from various factors including reagent quality, reaction conditions, and work-up procedures.[1][2] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction resulted in a very low yield or no product at all. What are the potential causes?

A1: The failure of a reaction to yield the desired product can be attributed to several factors. Key areas to investigate include:

  • Reagent and Solvent Quality: The purity and activity of starting materials, reagents, and catalysts are critical.[2] Reagents can degrade over time, and the presence of impurities, especially water in anhydrous reactions, can be detrimental.[2][3]

  • Reaction Conditions: Incorrect temperature, concentration, or reaction time can significantly impact the outcome.[4]

  • Incomplete Reactions: The reaction may have stalled before all the starting material was consumed. This could be due to deactivated reagents or catalysts, the presence of an inhibitor, or product inhibition.[1]

  • Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.[5]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[2][3]

Q2: How can I systematically troubleshoot a low-yielding reaction?

A2: A logical workflow can help pinpoint the issue. Start by verifying the quality of your reagents and solvents. If they are of high purity and active, then proceed to optimize the reaction conditions. Monitor the reaction progress to check for completion. If the reaction goes to completion, evaluate your work-up and purification steps for potential product loss.

Low_Yield_Troubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagents reagents->reagents conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitoring Conditions Optimized monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete side_reactions Investigate Side Reactions workup->side_reactions Product Loss Identified end Improved Yield workup->end No Significant Loss side_reactions->conditions Side Products Identified decomposition Check for Product Decomposition side_reactions->decomposition decomposition->end Decomposition Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Strategies for Yield Improvement

A systematic approach to optimizing reaction parameters can lead to significant improvements in yield. The following table summarizes key strategies and parameters to vary.

StrategyParameters to VaryTypical Range of Variation & Key Considerations
Reagent & Solvent Quality Purity, Water/Air SensitivityRe-purify reagents (distillation, recrystallization). Use freshly opened anhydrous solvents under an inert atmosphere (N₂ or Ar) for sensitive reactions.[1][3]
Reaction Conditions Temperature, Concentration, Stoichiometry, Reaction TimeVary temperature in ±10-20 °C increments. Adjust concentration between 0.1 M and 2.0 M.[1] Use a slight excess (1.1-1.5 eq.) of one reactant.[3] Monitor reaction by TLC/GC-MS to determine the optimal time.[2]
Work-up & Purification Extraction pH, ChromatographyAdjust the pH of the aqueous phase to ensure the product is in the organic layer.[2] Optimize the solvent system for column chromatography using TLC.[2]

Section 2: Side Reactions and Impurities

The formation of side products is a common issue that complicates purification and reduces the yield of the desired product.[5] Identifying these impurities and understanding the underlying side reactions are crucial for optimizing the synthesis.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing significant amounts of side products. What are the common types of side reactions and how can I minimize them?

A1: Several types of side reactions can occur. The appropriate mitigation strategy depends on the specific reaction.

Common Side ReactionPotential Cause(s)Mitigation Strategy
Over-reaction/Degradation Reaction time is too long, or the temperature is too high.[1]Monitor the reaction closely and quench it once the starting material is consumed.[1] Consider lowering the reaction temperature.
Isomerization Acidic or basic conditions, high temperature.Adjust the pH of the reaction mixture. Run the reaction at a lower temperature.
Polymerization High concentration of reactive monomers.Slowly add the reactive monomer to the reaction mixture. Use a lower concentration.[1]
Reaction with Solvent The solvent is not inert under the reaction conditions (e.g., protic solvents in Grignard reactions).[1]Choose an inert solvent that does not react with the reagents.[7]
Wurtz Coupling (in Grignard reactions) The newly formed Grignard reagent reacts with the starting alkyl halide.[8]Add the alkyl halide slowly to maintain a low concentration of the Grignard reagent.[8][9]

Q2: I am having trouble with a protecting group strategy. What are the common issues?

A2: Protecting groups are essential tools in multi-step synthesis but can introduce complications.[10] Common issues include:

  • Incomplete Protection or Deprotection: The reaction to add or remove the protecting group may not go to completion.

  • Protecting Group Instability: The protecting group may not be stable to the reaction conditions of a subsequent step.[11]

  • Difficulty in Removal: The protecting group may be difficult to remove without affecting other functional groups.[5]

To troubleshoot, ensure you are using the appropriate protecting group for the specific functional group and that it is orthogonal to the other reagents and conditions in your synthetic route.[12]

Protecting_Group_Strategy cluster_troubleshooting Troubleshooting Points start Multi-step Synthesis with Sensitive Functional Group protect Protect Sensitive Group start->protect reaction Perform Desired Reaction protect->reaction Protection Complete issue1 Check protection conditions (reagents, time, temp) protect->issue1 Incomplete Protection deprotect Deprotect reaction->deprotect Reaction Complete issue2 Choose a more robust protecting group reaction->issue2 Protecting Group Cleaved end Final Product deprotect->end Deprotection Complete issue3 Screen deprotection conditions (reagents, time, temp) deprotect->issue3 Incomplete Deprotection or Molecule Degradation

Caption: Troubleshooting workflow for protecting group strategies.

Section 3: Purification Challenges

Purification is a critical step to isolate the desired product, but it can also be a source of significant product loss.[2]

Frequently Asked Questions (FAQs)

Q1: I am losing a lot of my product during column chromatography. What are the likely causes?

A1: High product loss during column chromatography can often be attributed to the following:

  • Improper Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation.[2]

  • Inappropriate Solvent System: If the solvent system does not provide good separation between your product and impurities, you may have to discard mixed fractions, leading to lower yield.[1]

  • Compound Instability on Silica (B1680970) Gel: Some compounds can decompose on the acidic surface of silica gel.[2]

  • Co-elution of Product and Impurities: If the polarity of the product and impurities are very similar, separation can be difficult.[2]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[1] To remedy this, you can try using a lower-boiling point solvent or adding a seed crystal to induce crystallization.[1]

Section 4: Key Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility and troubleshooting.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with the chosen eluent system. Spot a small amount of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture) onto a TLC plate.

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation between the desired product and impurities (product Rf should be around 0.3).

  • Column Packing: Pack a column with silica gel or another stationary phase, ensuring there are no air bubbles or cracks.

  • Loading the Sample: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column in a narrow band.

  • Elution: Run the chosen eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[1]

References

Methods for removing aldehyde impurities from acetoxylation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of aldehyde impurities from acetoxylation products. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of acetoxylation products, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired acetoxylation product after purification. The purification method may be too harsh for the product, causing decomposition. Aldehyde-scavenging resin may be non-selectively binding the product.Consider a milder purification technique. If using a scavenger resin, ensure its selectivity for aldehydes over your product.[1][2]
Incomplete removal of aldehyde impurities. The chosen purification method may not be suitable for the specific aldehyde (e.g., sterically hindered aldehydes are less reactive with bisulfite).[3] Insufficient amount of scavenging agent was used. The reaction time with the scavenger was too short.For sterically hindered aldehydes, consider column chromatography or a different type of scavenger. Increase the equivalents of the scavenging reagent and/or extend the reaction time.[4]
The product is unstable under the purification conditions. Basic conditions used to regenerate aldehydes from bisulfite adducts can cause epimerization or decomposition of sensitive products.[3] Acidic conditions of some scavenger resins can degrade acid-sensitive compounds.Use a non-basic method to regenerate the aldehyde from its bisulfite adduct, for example, using chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile.[3] Opt for a neutral scavenger resin or a different purification method like chromatography.
Formation of an insoluble solid at the interface during liquid-liquid extraction with bisulfite. The bisulfite adduct of a non-polar aldehyde may not be soluble in either the aqueous or organic phase.[5]Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[5]
Decomposition of the product containing double bonds during bisulfite extraction. Dissolved sulfur dioxide (SO₂) in the aqueous layer can react with and cause the isomerization or decomposition of tri- or tetra-substituted double bonds.[5][6]Use a non-polar organic solvent like hexanes for the extraction to minimize the solubility of SO₂ in the organic phase.[6]

Frequently Asked Questions (FAQs)

What are the most common methods for removing aldehyde impurities from acetoxylation products?

The most common methods include:

  • Bisulfite treatment: Aldehydes react with sodium bisulfite to form water-soluble adducts that can be removed by extraction.[5][7]

  • Polymer-supported scavengers: These are resins that selectively react with and bind aldehydes, which are then removed by filtration.[1][2]

  • Chromatography: Column chromatography on silica (B1680970) gel can separate aldehydes from the desired product based on polarity.[4]

  • Distillation: This is effective for volatile aldehyde impurities.[8]

  • Selective hydrogenation: Aldehyde impurities can be selectively reduced to the corresponding alcohols, which are often easier to separate.[9]

How do I choose the best method for my specific application?

The choice of method depends on several factors, including the properties of your acetoxylation product and the aldehyde impurity (e.g., stability, polarity, steric hindrance), the scale of your reaction, and the required purity of the final product. See the decision-making flowchart below for guidance.

Can I recover the aldehyde impurity after removal?

Yes, if you use the bisulfite method, the aldehyde can be regenerated from the aqueous layer by treatment with a base, such as sodium hydroxide, followed by extraction into an organic solvent.[5][10]

What are the advantages of using polymer-supported scavengers?

The main advantage is the simplified workup. After the scavenging reaction is complete, the resin-bound aldehyde is simply filtered off, eliminating the need for aqueous extractions.[1] This method is also amenable to automation and high-throughput synthesis.[1]

When is column chromatography a good choice for aldehyde removal?

Column chromatography is particularly useful when other methods are ineffective, for example, with sterically hindered aldehydes that react poorly with scavengers. It is also a good option when the acetoxylation product and the aldehyde have significantly different polarities.[4]

Comparison of Aldehyde Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Removal Efficiency
Sodium Bisulfite Extraction Forms a water-soluble adduct with the aldehyde, which is then extracted into an aqueous phase.[7]Inexpensive, effective for many aldehydes, and the aldehyde can be recovered.[5]Can be less effective for sterically hindered aldehydes; the basic conditions for aldehyde recovery can damage sensitive products.[3]>95% for many aromatic and unhindered aliphatic aldehydes.[10]
Polymer-Supported Scavengers Aldehyde reacts with a functionalized solid support and is removed by filtration.[1]Simple workup (filtration), suitable for automation, and a wide range of scavengers are available.[1][2]Can be more expensive than bisulfite, and the resin may have limited capacity.Can achieve >95% purity of the desired product.[2]
Column Chromatography Separation based on differential adsorption of the aldehyde and the product onto a stationary phase (e.g., silica gel).[4]Applicable to a wide range of compounds, including those not amenable to other methods.Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column.Highly dependent on the specific compounds being separated.
Selective Hydrogenation Aldehyde is selectively reduced to an alcohol, which is then separated.[9]Can be very selective for aldehydes over other functional groups.Requires a hydrogenation catalyst and specialized equipment (hydrogenation reactor).Can reduce aldehyde impurities to below 50 ppm.[9]

Experimental Protocols

Protocol 1: Aldehyde Removal Using Sodium Bisulfite Extraction

This protocol is suitable for the removal of aromatic and unhindered aliphatic aldehydes.

Materials:

  • Crude acetoxylation product containing aldehyde impurity

  • Methanol (B129727) or Dimethylformamide (DMF)[10]

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • An immiscible organic solvent (e.g., 10% ethyl acetate (B1210297) in hexanes)[10]

  • Separatory funnel

Procedure:

  • Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes).[10]

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all the aldehyde.

  • Shake the funnel vigorously for about 30 seconds.[10]

  • Add deionized water and an immiscible organic solvent.[10]

  • Shake the funnel again to extract the desired product into the organic layer, leaving the aldehyde-bisulfite adduct in the aqueous layer.

  • Separate the layers. The organic layer contains the purified acetoxylation product.

  • The aqueous layer can be treated with a base to regenerate the aldehyde if needed.[5]

Protocol 2: Aldehyde Removal Using a Polymer-Supported Scavenger

This protocol provides a general guideline. The specific resin, solvent, and reaction conditions should be chosen based on the manufacturer's recommendations.

Materials:

  • Crude acetoxylation product containing aldehyde impurity

  • Appropriate polymer-supported scavenger resin (e.g., a resin-bound amine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable anhydrous solvent in a reaction vessel.

  • Add the polymer-supported scavenger resin (typically 1.5-3 equivalents relative to the aldehyde).

  • Stir the mixture at room temperature or with gentle heating, as recommended for the specific resin.

  • Monitor the reaction by a suitable technique (e.g., TLC, GC, LC-MS) to determine when all the aldehyde has been consumed.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and the washings. This solution contains the purified product.

  • Remove the solvent under reduced pressure to obtain the purified acetoxylation product.

Visualizations

experimental_workflow_bisulfite start_end start_end process process output output waste waste start Start: Crude Product (Acetoxylation Product + Aldehyde) dissolve Dissolve in Water-Miscible Solvent (e.g., Methanol, DMF) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite extract Liquid-Liquid Extraction with Immiscible Organic Solvent add_bisulfite->extract organic_phase Organic Phase: Purified Product extract->organic_phase Separation aqueous_phase Aqueous Phase: Aldehyde-Bisulfite Adduct extract->aqueous_phase end_product End: Purified Acetoxylation Product organic_phase->end_product regenerate Optional: Regenerate Aldehyde (add base) aqueous_phase->regenerate

Caption: Workflow for Aldehyde Removal using Bisulfite Extraction.

experimental_workflow_scavenger start_end start_end process process output output waste waste start Start: Crude Product (Acetoxylation Product + Aldehyde) dissolve Dissolve in Anhydrous Solvent start->dissolve add_scavenger Add Polymer-Supported Scavenger Resin dissolve->add_scavenger react Stir to Allow Reaction add_scavenger->react filter Filter Mixture react->filter filtrate Filtrate: Purified Product in Solution filter->filtrate Separation resin Solid: Resin-Bound Aldehyde filter->resin evaporate Evaporate Solvent filtrate->evaporate end_product End: Purified Acetoxylation Product evaporate->end_product

Caption: Workflow for Aldehyde Removal using a Polymer-Supported Scavenger.

decision_flowchart question question method method start start start_node Start: Choose Purification Method q_volatile Is the aldehyde volatile? start_node->q_volatile distillation Distillation q_volatile->distillation Yes q_steric Is the aldehyde sterically hindered? q_volatile->q_steric No chromatography Column Chromatography q_steric->chromatography Yes q_scale High-throughput or automated synthesis? q_steric->q_scale No scavenger Polymer-Supported Scavenger q_scale->scavenger Yes bisulfite Sodium Bisulfite Extraction q_scale->bisulfite No

References

Technical Support Center: Enhancing Synthesis Efficiency by Optimizing PLP and NADPH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic reactions dependent on Pyridoxal 5'-phosphate (PLP) and Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in PLP and NADPH-dependent enzymatic synthesis?

Low yields in these reactions can stem from several factors, including suboptimal reaction conditions, enzyme inactivity, cofactor instability or limitation, and the presence of inhibitors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]

Q2: What is the optimal concentration range for PLP in a typical enzymatic reaction?

The optimal PLP concentration is enzyme-dependent but generally falls within the range of 10-100 µM.[3] It is highly recommended to perform a titration to determine the saturating concentration for your specific enzyme, where further increases in PLP concentration do not lead to a significant increase in enzyme activity.[3]

Q3: How can I improve the stability of NADPH in my reaction mixture?

NADPH is sensitive to acidic conditions, temperature, and certain buffer components.[4][5] To enhance its stability:

  • Maintain a slightly alkaline pH, ideally between 8.0 and 9.0.[4][5]

  • Prepare NADPH solutions fresh and keep them on ice.[5]

  • For storage, aliquot solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Avoid phosphate and acetate (B1210297) buffers if possible, as they can accelerate NADPH degradation.[4][5]

Q4: What are the common methods for regenerating NADPH in situ?

In situ NADPH regeneration is often necessary for cost-effective and efficient synthesis. Common enzymatic methods include using a second enzyme system, such as:

  • Glucose-6-phosphate dehydrogenase (G6PDH) , which oxidizes glucose-6-phosphate.

  • Formate (B1220265) dehydrogenase (FDH) , which oxidizes formate to carbon dioxide.[6]

  • Phosphite (B83602) dehydrogenase (PTDH) , which oxidizes phosphite to phosphate.

The choice of regeneration system depends on factors like cost, byproduct inhibition, and compatibility with the primary reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

If you observe minimal or no product formation, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Inactive Enzyme - Verify protein integrity via SDS-PAGE. - Confirm enzyme activity with a known positive control substrate. - Ensure proper storage conditions (typically -80°C) and avoid repeated freeze-thaw cycles.[3]
PLP Cofactor Issues - Prepare fresh PLP solutions, as it is light-sensitive.[7] - Verify the PLP concentration spectrophotometrically. - Ensure complete reconstitution of the apoenzyme with PLP by optimizing incubation time and temperature.[7]
Suboptimal Reaction Conditions - Determine the optimal pH and temperature for your specific enzyme through systematic screening.[8][9] - Ensure the substrate concentration is not inhibitory.[10]
Presence of Inhibitors - Check all reagents and buffers for potential inhibitors. - If using cell lysates, be aware of endogenous inhibitors.[11]
Issue 2: Reaction Rate Decreases Over Time

A decline in the reaction rate can be indicative of several factors:

Possible Cause Recommended Solution
NADPH Degradation - Monitor NADPH stability under your assay conditions. - Implement an NADPH regeneration system to maintain a constant supply.[12]
Enzyme Instability - Perform a time-course experiment to assess enzyme stability under reaction conditions. - Consider adding stabilizing agents like glycerol.
Product Inhibition - Test for product inhibition by adding varying concentrations of the product to the initial reaction mixture.[8]
Substrate Depletion - Ensure substrate concentration is not limiting, especially for extended reaction times.

Data Presentation

Table 1: Factors Affecting PLP Stability

Factor Effect on PLP Stability Recommendations
Light PLP is light-sensitive and can degrade upon exposure.[7]Protect PLP solutions from light by using amber vials or wrapping containers in aluminum foil.[7]
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C.[7]
pH Stability is pH-dependent.Maintain pH according to the specific requirements of the enzyme.

Table 2: Factors Affecting NADPH Stability

Factor Effect on NADPH Stability Recommendations
pH Unstable in acidic conditions (pH < 7.4).[4][5]Maintain a slightly alkaline pH (8.0-9.0) for solutions.[4][5]
Temperature Degradation increases with temperature.Prepare solutions fresh and keep on ice. Store long-term at -80°C.[4]
Buffer Composition Phosphate and acetate buffers can accelerate degradation.[4][5]Use alternative buffers like Tris-HCl or HEPES if possible.[4]

Experimental Protocols

Protocol 1: Determination of Optimal PLP Concentration

This protocol outlines a method to determine the saturating concentration of PLP for a given enzyme.

  • Apoenzyme Preparation: If starting with a holoenzyme, prepare the apoenzyme (enzyme without PLP) by incubation with a PLP-reactive compound like hydroxylamine, followed by dialysis or gel filtration to remove the cofactor.[7]

  • Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the apoenzyme and substrate in the optimal buffer.

  • PLP Titration: Add varying final concentrations of PLP to the reaction mixtures (e.g., 0, 5, 10, 25, 50, 100, 200 µM).

  • Initiate Reaction: Initiate the reactions by adding the substrate.

  • Measure Activity: Measure the initial reaction velocity for each PLP concentration using a suitable assay method (e.g., spectrophotometry).

  • Data Analysis: Plot the enzyme activity against the PLP concentration. The optimal concentration is the point at which the activity reaches a plateau.

Protocol 2: Spectrophotometric Assay for NADPH Stability

This protocol allows for the monitoring of NADPH concentration over time under specific experimental conditions.

  • Solution Preparation: Prepare a stock solution of NADPH in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and keep it on ice.

  • Test Conditions: Prepare test solutions by diluting the NADPH stock to the desired concentration in the buffers and conditions you wish to evaluate (e.g., different pH, temperature).

  • Initial Measurement (T=0): Immediately measure the absorbance of each test solution at 340 nm.

  • Incubation: Incubate the test solutions under the specified conditions.

  • Time-Course Measurements: At regular intervals, measure the absorbance at 340 nm.

  • Data Analysis: Calculate the percentage of remaining NADPH at each time point relative to the initial absorbance. The concentration can be determined using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 3: Enzymatic Cycling Assay for NADPH Quantification

This is a highly sensitive method for quantifying low concentrations of NADPH.

  • Principle: The assay involves a cycling reaction where NADPH is first oxidized to NADP+ by one enzyme, and then NADP+ is reduced back to NADPH by a second enzyme (e.g., glucose-6-phosphate dehydrogenase), with the concomitant production of a detectable signal (e.g., a colored or fluorescent product).[6][13]

  • Reaction Mixture: Prepare a cycling reagent mixture containing the two enzymes, the substrate for the regenerating enzyme (e.g., glucose-6-phosphate), and a detection reagent (e.g., a chromogenic substrate).

  • Sample Preparation: Prepare your samples containing unknown amounts of NADPH.

  • Assay: Add the cycling reagent to your samples and standards.

  • Detection: Monitor the change in absorbance or fluorescence over time. The rate of signal generation is proportional to the initial NADPH concentration.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_start Start cluster_enzyme Enzyme Integrity cluster_cofactor Cofactor Stability & Concentration cluster_conditions Reaction Conditions cluster_end Resolution start Low Synthesis Yield enzyme_activity Check Enzyme Activity (Control Reaction) start->enzyme_activity Inactive Enzyme? enzyme_storage Verify Enzyme Storage (-80°C, single-use aliquots) enzyme_activity->enzyme_storage No plp_prep Prepare Fresh PLP (Protect from light) enzyme_activity->plp_prep Yes enzyme_storage->plp_prep plp_conc Optimize PLP Concentration (Titration) plp_prep->plp_conc nadph_stability Assess NADPH Stability (pH, Temp, Buffer) plp_conc->nadph_stability nadph_regen Implement NADPH Regeneration System nadph_stability->nadph_regen ph_temp Optimize pH and Temperature nadph_regen->ph_temp substrate_conc Check for Substrate Inhibition ph_temp->substrate_conc end Yield Enhanced substrate_conc->end

Caption: Troubleshooting workflow for low synthesis yield.

NADPH_Regeneration_Cycle cluster_main Primary Synthesis Reaction cluster_regen NADPH Regeneration Cycle Substrate Substrate Product Product Substrate->Product Enzyme Enzyme PLP-dependent Enzyme Sacrificial_Substrate Sacrificial Substrate (e.g., Glucose-6-Phosphate) Byproduct Byproduct (e.g., 6-Phosphoglucono-δ-lactone) Sacrificial_Substrate->Byproduct Regen_Enzyme Regen_Enzyme Regeneration Enzyme (e.g., G6PDH) NADP NADP+ NADPH NADPH NADP->NADPH e- acceptor NADPH->NADP e- donor

Caption: Enzymatic NADPH regeneration cycle.

References

Validation & Comparative

Comparative analysis of catalysts for 1,4-Diacetoxybutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Synthesis of 1,4-Diacetoxybutane (B1202567)

The synthesis of this compound, a key intermediate in the production of 1,4-butanediol (B3395766) and other valuable chemicals, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalysts employed in its synthesis, focusing on their performance, selectivity, and reaction pathways. The primary methods for synthesizing this compound involve the hydrogenation of 1,4-diacetoxybutene and the direct esterification of 1,4-butanediol with acetic acid.

Catalytic Approaches to this compound Synthesis

The selection of a catalyst is crucial as it dictates the efficiency and selectivity of the synthesis process. The two main pathways are:

  • Hydrogenation of 1,4-Diacetoxybutene: This method is part of a larger process that often starts from butadiene. Butadiene is first converted to 1,4-diacetoxybutene through an acetoxylation reaction, which is then hydrogenated to yield this compound.

  • Esterification of 1,4-Butanediol: This route involves the direct reaction of 1,4-butanediol with acetic acid in the presence of an acid catalyst.

The following diagram illustrates the primary synthesis pathways for this compound.

G cluster_0 Hydrogenation Pathway cluster_1 Esterification Pathway Butadiene Butadiene Diacetoxybutene 1,4-Diacetoxybutene Butadiene->Diacetoxybutene Acetoxylation (Pd catalyst) Diacetoxybutane_H This compound Diacetoxybutene->Diacetoxybutane_H Hydrogenation (Pt or Pd catalyst) Butanediol 1,4-Butanediol Diacetoxybutane_E This compound Butanediol->Diacetoxybutane_E Esterification Esterification (Acid Catalyst) AceticAcid Acetic Acid AceticAcid->Diacetoxybutane_E Esterification->Diacetoxybutane_E

Caption: Primary synthesis pathways for this compound.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the yield and selectivity of the reaction. This section compares the performance of various catalysts used in the synthesis of this compound.

Hydrogenation Catalysts

The hydrogenation of 1,4-diacetoxybutene to this compound is a critical step in the butadiene-based route. Noble metal catalysts, particularly platinum and palladium, are commonly employed for this transformation.

A patented process highlights the use of a platinum-based catalyst on an activated carbon support, enhanced with co-catalysts.[1] This catalyst system demonstrates high yield and selectivity under specific reaction conditions.

Catalyst CompositionYield (%)Selectivity (%)Reaction ConditionsReference
Pt-Sr/Activated Carbon83.2994.50Not specified[1]
Pt-W-Cr/Activated Carbon83.4394.33Not specified[1]

The data suggests that platinum-based catalysts, particularly when promoted with alkaline earth metals like strontium or transition metals like tungsten and chromium, are highly effective for the selective hydrogenation of the carbon-carbon double bond in 1,4-diacetoxybutene, leading to high yields of the desired this compound.[1] Palladium-based catalysts are also widely used for the initial acetoxylation of butadiene to form 1,4-diacetoxybutene.[2][3]

Esterification Catalysts

The direct esterification of 1,4-butanediol with acetic acid offers an alternative route to this compound. This reaction is typically catalyzed by acids. Both homogeneous and heterogeneous acid catalysts can be utilized.

Heterogeneous Acid Catalysts:

  • Zeolites: These microporous aluminosilicates possess strong acid sites and shape-selective properties, making them suitable for various catalytic applications, including esterification.[11][12][13][14] Their well-defined pore structures can influence product selectivity.

  • Zirconium Dioxide (ZrO₂): While primarily studied for the dehydration of 1,4-butanediol to tetrahydrofuran (B95107) (THF), zirconia-based materials also possess acidic and basic sites that could be active for esterification.[15][16]

Homogeneous Acid Catalysts:

  • Sulfuric Acid: Mineral acids like sulfuric acid are effective homogeneous catalysts for esterification.[17] However, their use presents challenges in terms of separation from the product mixture and potential for corrosion.

The following workflow outlines a typical experimental setup for catalyst performance evaluation in a batch reactor system.

G Reactants Reactants (e.g., 1,4-Butanediol, Acetic Acid) Reactor Batch Reactor Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Sampling Periodic Sampling Reactor->Sampling Analysis Analysis (e.g., GC, HPLC) Sampling->Analysis Data Data Collection (Yield, Selectivity) Analysis->Data

Caption: Experimental workflow for catalyst testing.

Experimental Protocols

Detailed experimental procedures are essential for the accurate comparison of catalyst performance. Below are generalized protocols for catalyst preparation and reaction execution based on the literature.

Preparation of Pt-Sr/Activated Carbon Catalyst[1]
  • Catalyst Precursor Preparation: An aqueous solution of chloroplatinic acid is prepared.

  • Impregnation: Activated carbon is impregnated with the chloroplatinic acid solution.

  • Reduction: The impregnated carbon is treated with a reducing agent, such as hydrazine (B178648) hydrate, to reduce the platinum ions to metallic platinum.

  • Washing and Drying: The catalyst precursor is washed with deionized water until no chloride ions are detected and then dried.

  • Second Impregnation: The dried precursor is impregnated with an aqueous solution of strontium acetate.

  • Final Drying: The final catalyst is dried at 110°C.

General Procedure for Esterification using a Heterogeneous Catalyst
  • Reactor Setup: A batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is charged with 1,4-butanediol, acetic acid, and the solid acid catalyst (e.g., ion exchange resin).

  • Reaction: The mixture is heated to the desired reaction temperature (e.g., 70-110°C) and stirred.[7][17]

  • Monitoring: The reaction progress is monitored by periodically withdrawing samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of reactants and products.

  • Product Isolation: Upon completion of the reaction, the solid catalyst is separated by filtration. The liquid product mixture is then purified, typically by distillation, to isolate the this compound.

Conclusion

The synthesis of this compound can be effectively achieved through both the hydrogenation of 1,4-diacetoxybutene and the esterification of 1,4-butanediol. For the hydrogenation route, platinum-based catalysts on activated carbon, promoted with other metals, have shown excellent yields and selectivities. In the esterification pathway, heterogeneous acid catalysts, particularly ion exchange resins, offer significant advantages in terms of catalyst separation and reusability, making them highly suitable for industrial applications. While quantitative comparative data for all catalyst types under identical conditions is not fully available in the public domain, the existing research indicates that both pathways are viable, with the optimal choice of catalyst depending on factors such as feedstock availability, desired purity, and process economics. Further research focusing on a direct comparison of these catalytic systems would be beneficial for optimizing the industrial production of this compound.

References

A Comparative Guide: 1,4-Diacetoxybutane vs. 1,4-Butanediol as Polymer Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate monomers is a critical determinant in the synthesis of polymers with desired properties. For the production of polyesters such as poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS), both 1,4-butanediol (B3395766) and its acetylated derivative, 1,4-diacetoxybutane (B1202567), serve as potential C4 diol precursors. This guide provides an objective comparison of their performance in polymerization reactions, supported by available experimental data, to aid researchers in monomer selection for specific applications.

Executive Summary

Feature1,4-ButanediolThis compound
Polymerization Byproduct WaterAcetic Acid
Reaction Conditions High temperatures (220-260°C) and high vacuum are typically required to drive the reaction by removing water.Potentially milder initial reaction conditions may be possible, but high temperatures are still needed for the removal of acetic acid.
Side Reactions Prone to dehydration to form tetrahydrofuran (B95107) (THF) at high temperatures, especially under acidic conditions.[1]The generation of acetic acid as a byproduct can influence the catalytic activity and potentially lead to side reactions if not efficiently removed.
Polymer Properties Well-established routes to high molecular weight polyesters with good mechanical and thermal properties.Data on resulting polymer properties is less common in publicly available literature, making direct comparison challenging.
Handling and Safety A stable, non-corrosive liquid.May require handling precautions due to the potential for hydrolysis, releasing acetic acid.

Polymerization Reaction Pathways

The fundamental difference in the polycondensation reactions of 1,4-butanediol and this compound lies in the byproduct generated.

cluster_BDO 1,4-Butanediol Pathway cluster_DAB This compound Pathway BDO 1,4-Butanediol Oligomer_BDO Oligomer BDO->Oligomer_BDO DCA Dicarboxylic Acid (e.g., Terephthalic Acid) DCA->Oligomer_BDO Polyester_BDO Polyester (B1180765) Oligomer_BDO->Polyester_BDO Water Water (byproduct) Oligomer_BDO->Water DAB This compound Oligomer_DAB Oligomer DAB->Oligomer_DAB DCA2 Dicarboxylic Acid (e.g., Terephthalic Acid) DCA2->Oligomer_DAB Polyester_DAB Polyester Oligomer_DAB->Polyester_DAB AceticAcid Acetic Acid (byproduct) Oligomer_DAB->AceticAcid

Fig. 1: Polymerization pathways of the two precursors.

Comparative Experimental Data

Direct comparative studies under identical conditions are scarce in the literature. The following tables summarize typical experimental conditions and resulting polymer properties for the synthesis of PBT and PBS using 1,4-butanediol. Data for this compound is less available and presented where found.

Table 1: Synthesis of Poly(butylene terephthalate) (PBT)

Parameter1,4-ButanediolThis compound
Co-monomer Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT)Terephthalic Acid (TPA)
Catalyst Titanium-based (e.g., TBT), Tin-basedInformation not readily available
Esterification Temp. 180-240°C[2]Not specified
Polycondensation Temp. 240-260°C[2]Not specified
Reaction Time 2-4 hours for polycondensation[2]Not specified
Molecular Weight (Mw) ~38,000 - 60,000 g/mol Information not readily available
Yield High (quantitative removal of byproduct)Information not readily available
Byproduct Removal High vacuum to remove water and excess BDO.[2]High vacuum to remove acetic acid.

Table 2: Synthesis of Poly(butylene succinate) (PBS)

Parameter1,4-ButanediolThis compound
Co-monomer Succinic Acid (SA) or Dimethyl Succinate (DMS)Succinic Acid (SA)
Catalyst Titanium-based (e.g., TBT), Tin-basedInformation not readily available
Esterification Temp. 165-190°C[3]Not specified
Polycondensation Temp. 220-240°C[3][4]Not specified
Reaction Time 2-4 hours for polycondensation[3]Not specified
Molecular Weight (Mw) 40,000 - 100,000 g/mol [4]Information not readily available
Yield HighInformation not readily available
Byproduct Removal High vacuum to remove water.[3][4]High vacuum to remove acetic acid.

Detailed Experimental Protocols

Synthesis of PBT from 1,4-Butanediol and Terephthalic Acid

This two-stage melt polycondensation process is a widely used method for producing PBT.

start Start esterification Esterification: - Charge TPA and excess 1,4-Butanediol - Add catalyst (e.g., TBT) - Heat to 180-240°C under N2 - Remove water byproduct start->esterification polycondensation Polycondensation: - Increase temperature to 240-260°C - Gradually apply high vacuum (<1 mbar) - Remove excess 1,4-butanediol and water esterification->polycondensation extrusion Extrusion and Pelletization: - Extrude molten PBT - Cool and pelletize polycondensation->extrusion end End extrusion->end

Fig. 2: Workflow for PBT synthesis from 1,4-butanediol.

Materials:

  • Terephthalic acid (TPA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Tetrabutyl titanate - TBT)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Esterification: A reactor is charged with TPA and an excess of BDO (molar ratio typically 1:1.5 to 1:2.2), along with a catalytic amount of TBT. The mixture is heated to a temperature range of 180-240°C under a nitrogen atmosphere. Water, the byproduct of the esterification reaction, is continuously distilled off.[2]

  • Polycondensation: Once the theoretical amount of water has been removed, the temperature is raised to 240-260°C, and a high vacuum (typically below 1 mbar) is gradually applied. This stage facilitates the removal of excess BDO and further water molecules, driving the polymerization to achieve a high molecular weight polymer. The reaction is monitored by the viscosity of the melt.[2]

  • Product Isolation: Upon reaching the desired viscosity, the reactor is brought back to atmospheric pressure with nitrogen, and the molten PBT is extruded, cooled, and pelletized.

Synthesis of PBS from 1,4-Butanediol and Succinic Acid

Similar to PBT synthesis, PBS is typically produced via a two-stage melt polycondensation process.

start Start esterification Esterification: - Charge SA and excess 1,4-Butanediol - Add catalyst (e.g., TBT) - Heat to 165-190°C under N2 - Remove water byproduct start->esterification polycondensation Polycondensation: - Increase temperature to 220-240°C - Gradually apply high vacuum - Remove excess 1,4-butanediol and water esterification->polycondensation extrusion Extrusion and Pelletization: - Extrude molten PBS - Cool and pelletize polycondensation->extrusion end End extrusion->end

Fig. 3: Workflow for PBS synthesis from 1,4-butanediol.

Materials:

  • Succinic acid (SA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Tetrabutyl titanate - TBT)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Esterification: Succinic acid and a molar excess of 1,4-butanediol are charged into a reactor with a catalyst. The mixture is heated to 165-190°C under a nitrogen flow to facilitate the esterification reaction and remove the water byproduct.[3]

  • Polycondensation: After the esterification stage, the temperature is increased to 220-240°C, and a high vacuum is applied to the system. This promotes the polycondensation reaction, leading to an increase in the molecular weight of the polymer by removing excess BDO and water.[3][4]

  • Product Isolation: The reaction is terminated when the desired melt viscosity is achieved. The molten PBS is then extruded and pelletized.

Discussion and Conclusion

1,4-Butanediol is the well-established and industrially preferred monomer for the synthesis of PBT and PBS. Its use in polycondensation reactions is extensively documented, with optimized protocols available to achieve high molecular weight polymers with desirable properties. The primary challenge in using 1,4-butanediol is the efficient removal of the water byproduct to drive the reaction equilibrium towards polymer formation. Additionally, at the high temperatures required for polycondensation, 1,4-butanediol can undergo an acid-catalyzed dehydration to form tetrahydrofuran (THF), which is a non-reactive byproduct and represents a loss of monomer.[1] Careful control of reaction temperature and catalyst selection is crucial to minimize this side reaction.

This compound presents an alternative route where the byproduct is acetic acid instead of water. In theory, this could offer advantages. For instance, the removal of acetic acid, which has a higher boiling point than water, might proceed differently and potentially influence the reaction kinetics. However, there is a significant lack of published, detailed experimental data on the direct polycondensation of this compound with dicarboxylic acids. This makes a direct, quantitative comparison of its performance against 1,4-butanediol challenging.

The presence of acetic acid as a byproduct introduces its own set of considerations. Acetic acid is more corrosive than water and its presence could affect the catalyst's activity and the overall reaction environment. Efficient removal of acetic acid would still be necessary to achieve high molecular weight polymers.

References

A Comparative Guide to the Purity Validation of 1,4-Diacetoxybutane: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental results. 1,4-Diacetoxybutane (B1202567), a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of two primary analytical techniques for validating its purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and discuss the relative merits of each technique, supplemented by Karl Fischer titration for water content analysis.

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data obtained from the analysis of a batch of this compound, showcasing the complementary nature of GC-MS, NMR, and Karl Fischer titration in providing a complete purity profile.

ParameterGC-MSQuantitative ¹H NMR (qNMR)Karl Fischer Titration
Purity of this compound >98.0% (by area %)[1][2]98.5% (by mole %)N/A
Identified Impurities 1,4-Butanediol, Acetic AcidResidual Solvents (e.g., Toluene)N/A
Quantification of Impurities 1,4-Butanediol: 0.8% Acetic Acid: 0.5%Toluene: 0.2%N/A
Water Content Not suitable for accurate quantificationCan indicate presence of water, but not ideal for quantification0.15% (w/w)
Limit of Detection (LOD) ppm level for volatile impurities~0.1% for quantifiable impuritiesppm level
Limit of Quantification (LOQ) ppm to low % level~0.3% for quantifiable impuritiesppm to low % level

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and for understanding the strengths and limitations of the data presented.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly effective for detecting and quantifying residual starting materials and by-products from the synthesis of this compound.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS) is used.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Perform a serial dilution to obtain a working standard of approximately 100 µg/mL.

  • An internal standard (e.g., dodecane) can be added for more precise quantification.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: 240°C for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its resonances should not overlap with the analyte's signals.

  • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the standard.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) is critical for full relaxation of all nuclei, ensuring accurate integration. A typical value is 30 seconds.

  • Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • Spectral Width: A standard spectral width for ¹H NMR.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., the methylene (B1212753) protons adjacent to the acetate groups) and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Karl Fischer Titration for Water Content

Karl Fischer titration is the gold standard for determining the water content in a sample.[3][4][5]

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).

Sample Preparation: The this compound sample is directly injected into the titration vessel.

Procedure: The titration is performed according to the instrument's standard operating procedure. The reagent reacts specifically and quantitatively with water. The endpoint is detected potentiometrically.[5]

Data Analysis: The instrument software automatically calculates the water content, typically expressed as a weight/weight percentage.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_nmr qNMR Analysis cluster_kf Karl Fischer Titration cluster_final Final Purity Assessment Sample This compound Sample GCMS_Prep Sample Preparation for GC-MS Sample->GCMS_Prep NMR_Prep Sample & Standard Preparation for qNMR Sample->NMR_Prep KF_Run Direct Injection & Titration Sample->KF_Run GCMS_Run GC-MS Acquisition GCMS_Prep->GCMS_Run GCMS_Data Data Analysis (Area %, MS Library Search) GCMS_Run->GCMS_Data GCMS_Result Purity & Impurity Profile GCMS_Data->GCMS_Result Final_Purity Comprehensive Purity Report GCMS_Result->Final_Purity NMR_Run NMR Acquisition (Quantitative Parameters) NMR_Prep->NMR_Run NMR_Data Data Analysis (Integration, Calculation) NMR_Run->NMR_Data NMR_Result Absolute Purity NMR_Data->NMR_Result NMR_Result->Final_Purity KF_Result Water Content (%) KF_Run->KF_Result KF_Result->Final_Purity

Caption: Workflow for the comprehensive purity validation of this compound.

Comparison of Analytical Techniques

Choosing the appropriate analytical technique depends on the specific requirements of the analysis. The following table compares the performance of GC-MS, NMR, and Karl Fischer titration for the purity validation of this compound.

FeatureGC-MSQuantitative ¹H NMR (qNMR)Karl Fischer Titration
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field.Titration with a reagent that reacts specifically with water.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Determination of absolute purity and structural elucidation.Accurate determination of water content.
Strengths High sensitivity and specificity for a wide range of impurities. Excellent for identifying unknown impurities through mass spectral libraries.Provides an absolute measure of purity without the need for a reference standard of the analyte itself. Non-destructive.Highly specific and accurate for water determination.
Limitations Not suitable for non-volatile impurities. Can be destructive to the sample. May not be accurate for water quantification.Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate quantification.Only measures water content.
Typical Run Time 20-30 minutes per sample.5-15 minutes per sample (can be longer with extended relaxation delays).A few minutes per sample.
Sample Throughput High, especially with an autosampler.Moderate.High.
Cost Moderate to high instrument cost, moderate running costs.High instrument cost, lower running costs.Low to moderate instrument cost, low running costs.

Conclusion

For a comprehensive and robust validation of this compound purity, a multi-technique approach is recommended.

  • GC-MS is the preferred method for identifying and quantifying volatile organic impurities, offering high sensitivity and the ability to identify unknown compounds.

  • Quantitative NMR (qNMR) provides a highly accurate, absolute measure of the molar purity of the main component and can identify and quantify impurities containing protons, provided their signals are resolved.

  • Karl Fischer titration is an indispensable and highly accurate method for the specific determination of water content, an impurity that can be detrimental in many chemical reactions.

By combining these techniques, researchers, scientists, and drug development professionals can obtain a complete and reliable purity profile of this compound, ensuring the quality and consistency of their work.

References

A Comparative Analysis of 1,4-Butanediol Production Routes: From Petrochemical Pathways to Bio-Based Innovations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the performance, methodologies, and underlying pathways of key 1,4-butanediol (B3395766) (BDO) production technologies. This report details chemo-catalytic and bio-catalytic processes, presenting key performance indicators, experimental protocols, and visual pathway representations.

1,4-Butanediol (BDO) is a vital chemical intermediate with a global market valued in the billions, driven by its extensive use in the production of polymers, solvents, and fine chemicals.[1] Traditionally synthesized from petrochemical feedstocks, the industry is witnessing a significant shift towards more sustainable, bio-based production methods. This guide provides a detailed comparison of the major chemo-catalytic and bio-catalytic routes for BDO synthesis, offering a quantitative and qualitative assessment to inform research, development, and manufacturing decisions.

Performance Comparison of BDO Production Routes

The selection of a BDO production route is a multifaceted decision, balancing feedstock availability, operational costs, product yield, and environmental impact. The following tables summarize the key performance indicators for the prominent chemo-catalytic (Reppe and Davy processes) and bio-catalytic (microbial fermentation) routes.

Performance Metric Reppe Process Davy Process Bio-based (Genomatica Process)
Primary Feedstock Acetylene (B1199291), FormaldehydeMaleic Anhydride (B1165640) (from n-butane)Sugars (e.g., Dextrose, Sucrose)[2]
Overall Yield/Selectivity High (Yields typically range from 85% to 95%)[3]HighHigh (Exceeds commercial targets)
Titer (g/L) Not ApplicableNot Applicable>140
Productivity (g/L/h) Not ApplicableNot Applicable>3
Key Advantages Mature technology, High product yield, Fewer by-products[4]Lower cost raw materials, Safer operating conditions than Reppe process[3][4]Utilizes renewable feedstocks, Reduced carbon footprint, Milder operating conditions[3][5]
Key Disadvantages Use of hazardous acetylene, Energy-intensive[3]Multi-step process involving esterification and hydrogenolysis[4]Complex process development (strain engineering, fermentation optimization)

Detailed Production Route Analysis

Chemo-Catalytic Routes: The Incumbents

The petrochemical-based routes have long dominated the BDO market. The two most significant processes are the Reppe process and the Davy process.

The Reppe Process: Developed in the 1940s, the Reppe process involves the reaction of acetylene with formaldehyde.[6] This high-pressure, high-temperature process is known for its high yields but also for the inherent safety risks associated with handling acetylene.[3]

The Davy Process: This process utilizes maleic anhydride, derived from the oxidation of n-butane, as its starting material.[3][7] The maleic anhydride is first esterified and then subjected to hydrogenolysis to produce BDO.[4][8] This route is generally considered safer and more economical than the Reppe process, particularly in regions with abundant and inexpensive butane (B89635) feedstocks.[3]

Bio-Catalytic Route: The Sustainable Challenger

The bio-based production of BDO, pioneered by companies like Genomatica, represents a paradigm shift towards sustainability.[5] This approach utilizes engineered microorganisms, typically Escherichia coli, to convert renewable feedstocks like glucose into BDO through fermentation.[2][9] Metabolic engineering has been instrumental in developing strains with high titers, yields, and productivity, making bio-BDO a commercially viable and environmentally attractive alternative.[10]

Experimental Protocols

Determination of BDO Titer by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for quantifying the concentration of BDO in aqueous samples, such as fermentation broths.[11]

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID).

  • Bio-Rad Aminex HPX-87H Ion Exclusion Column.

  • 0.01 N Sulfuric Acid solution (Mobile Phase).

  • 1,4-Butanediol standard.

  • Ultrapure water (UPW).

  • Syringe filters (0.22 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a 0.01 N sulfuric acid solution in ultrapure water. It is recommended to prepare a sufficient volume for the entire analysis to ensure consistency.[11]

  • Standard Preparation:

    • Prepare a stock solution of 1,4-butanediol (e.g., 10 mg/mL) by accurately weighing the standard and dissolving it in UPW.[11]

    • Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/mL).

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and other solid debris.[12]

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with UPW to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system and the Aminex HPX-87H column with the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 40°C.[13]

    • Inject the prepared standards and samples.

    • The concentration of BDO in the samples is determined by comparing the peak area to the calibration curve generated from the standards.

Representative Fed-Batch Fermentation Protocol for BDO Production in Engineered E. coli

This protocol outlines a general procedure for the lab-scale production of BDO using a fed-batch fermentation strategy.

Materials:

  • Bioreactor (e.g., 2 L vessel).

  • Engineered E. coli strain capable of BDO production.

  • Defined fermentation medium (containing a carbon source like glucose, nitrogen source, salts, and trace elements).

  • Concentrated feed solution (containing a high concentration of the carbon source).

  • Inoculum culture.

  • pH probe, dissolved oxygen (DO) probe.

  • Acid and base for pH control (e.g., H₃PO₄ and NH₄OH).

  • Antifoam agent.

Procedure:

  • Inoculum Preparation:

    • Inoculate a baffled shake flask containing a suitable seed medium (e.g., LB broth with glucose) with a single colony of the engineered E. coli strain.

    • Incubate at 37°C with shaking (e.g., 250 rpm) until the culture reaches a desired optical density (OD₆₀₀), typically in the mid-exponential phase.[14]

  • Bioreactor Preparation and Sterilization:

    • Prepare the initial batch medium in the bioreactor.

    • Calibrate the pH and DO probes.

    • Sterilize the bioreactor and the medium in place (SIP) or by autoclaving.[14]

  • Fermentation:

    • Inoculate the sterile bioreactor with the seed culture (typically 1-10% v/v).[14]

    • Maintain the temperature at a setpoint (e.g., 37°C).

    • Control the pH at a desired level (e.g., 6.8-7.2) by the automated addition of acid and base.

    • Maintain the dissolved oxygen (DO) level at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

  • Fed-Batch Strategy:

    • After the initial carbon source in the batch medium is nearly depleted (often indicated by a sharp increase in DO), initiate the feeding of the concentrated carbon source solution.

    • The feed rate can be controlled to maintain a low concentration of the carbon source in the bioreactor, which can help to avoid the formation of inhibitory byproducts. An exponential feeding strategy is often employed to match the growth rate of the culture.[14]

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and BDO production (using the HPLC method described above).

    • The fermentation is typically continued until the desired BDO titer is reached or productivity declines.

Signaling Pathways and Experimental Workflows

Visualizing the intricate pathways and workflows is crucial for understanding the complexities of BDO production. The following diagrams, generated using the DOT language, illustrate the key chemo-catalytic and bio-catalytic routes.

Reppe_Process Acetylene Acetylene Butynediol 2-Butyne-1,4-diol Acetylene->Butynediol + Formaldehyde (Copper Acetylide Catalyst, 100-110°C, 5-20 bar) Formaldehyde Formaldehyde Formaldehyde->Butynediol BDO 1,4-Butanediol Butynediol->BDO + H₂ (Raney Nickel or Ni/Cu/Cr Catalyst, 70-200°C, 200-300 bar)

Caption: The Reppe process for 1,4-butanediol synthesis.

Davy_Process nButane n-Butane MaleicAnhydride Maleic Anhydride nButane->MaleicAnhydride Oxidation DimethylMaleate Dimethyl Maleate MaleicAnhydride->DimethylMaleate + Methanol (Esterification) BDO 1,4-Butanediol DimethylMaleate->BDO Hydrogenolysis (Copper Chromite Catalyst)

Caption: The Davy process for 1,4-butanediol production.

Bio_BDO_Pathway Glucose Glucose SuccinylCoA Succinyl-CoA Glucose->SuccinylCoA Glycolysis & TCA Cycle SuccinicSemialdehyde Succinic Semialdehyde SuccinylCoA->SuccinicSemialdehyde CoA-dependent succinate semialdehyde dehydrogenase (SucD) Hydroxybutyrate 4-Hydroxybutyrate SuccinicSemialdehyde->Hydroxybutyrate 4-hydroxybutyrate dehydrogenase (4hbd) HydroxybutyrylCoA 4-Hydroxybutyryl-CoA Hydroxybutyrate->HydroxybutyrylCoA 4-hydroxybutyryl-CoA transferase (Cat2) Hydroxybutanal 4-Hydroxybutanal HydroxybutyrylCoA->Hydroxybutanal CoA-dependent aldehyde dehydrogenase (ALD) BDO 1,4-Butanediol Hydroxybutanal->BDO Alcohol dehydrogenase (ADH)

Caption: A key metabolic pathway for bio-based 1,4-butanediol production.

Conclusion

The production of 1,4-butanediol is at a fascinating crossroads. While established chemo-catalytic routes like the Reppe and Davy processes remain significant contributors to the global supply, the advancements in metabolic engineering and synthetic biology have propelled bio-based production into a commercially competitive reality. The choice of production route will increasingly be influenced by factors such as feedstock sustainability, process economics, and environmental regulations. For researchers and drug development professionals, understanding the nuances of each pathway, from the underlying chemistry and biology to the practical aspects of production and analysis, is paramount for innovation and informed decision-making in this dynamic field.

References

A Comparative Guide to the Synthesis of 1,4-Diacetoxybutane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1,4-Diacetoxybutane (B1202567), a versatile building block, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of three primary synthesis pathways, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research and development needs.

Comparison of Key Performance Indicators

The selection of a synthesis route for this compound is often a trade-off between factors such as overall yield, the number of reaction steps, and the nature of the starting materials. The following table summarizes the key quantitative data for the three main synthetic pathways.

ParameterRoute 1: From ButadieneRoute 2: From Maleic Anhydride (B1165640)Route 3: Direct Esterification of 1,4-Butanediol (B3395766)
Starting Material Butadiene, Acetic Acid, OxygenMaleic Anhydride, Hydrogen1,4-Butanediol, Acetic Anhydride
Key Intermediates 1,4-Diacetoxy-2-butene1,4-ButanediolNone
Number of Key Steps 2 (Oxyacetylation, Hydrogenation)2 (Hydrogenation, Esterification)1 (Esterification)
Overall Yield ~82%[1]~72-81% (calculated)>90%[2]
Selectivity ~94%[1]High (step-dependent)High
Typical Reaction Temperature 40-150°C (Oxyacetylation), 20-120°C (Hydrogenation)[1][3]High Temperature (Hydrogenation)Room Temperature to 80°C[2][4]
Typical Reaction Pressure 1.0-10.0 MPa[1][3]High Pressure (Hydrogenation)Atmospheric to 5 bar[2]
Catalyst Palladium-based (e.g., Pd-Te/C), Platinum-basedCopper-based, Rhenium-basedOptional (e.g., Pyridine (B92270), VOSO₄)[2][4]

Experimental Protocols

Route 1: Synthesis from Butadiene

This industrial process involves a two-step synthesis starting with the oxyacetylation of butadiene followed by the hydrogenation of the resulting intermediate.[5][6]

Step 1: Oxyacetylation of Butadiene

  • Reaction: Butadiene is reacted with acetic acid and oxygen in the presence of a palladium-tellurium on carbon (Pd-Te/C) catalyst.

  • Conditions: The reaction is typically carried out at a temperature of 40-150°C and a pressure of 1.0-10.0 MPa.[1][3]

  • Procedure: A slurry of the Pd-Te/C catalyst in acetic acid is prepared in a pressure reactor. Butadiene and oxygen are then introduced into the reactor, and the reaction mixture is heated to the desired temperature. The reaction is monitored until the desired conversion of butadiene is achieved. The resulting product is 1,4-diacetoxy-2-butene.

Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene

  • Reaction: The 1,4-diacetoxy-2-butene intermediate is hydrogenated to this compound using a platinum-based catalyst on a carbon support.

  • Conditions: The hydrogenation is typically performed at a temperature of 20-120°C and a hydrogen pressure of 1.0-6.0 MPa.[1][3]

  • Procedure: The crude 1,4-diacetoxy-2-butene is dissolved in a suitable solvent and transferred to a hydrogenation reactor containing the platinum catalyst. The reactor is pressurized with hydrogen, and the reaction is stirred at the specified temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.

Route 2: Synthesis from Maleic Anhydride

This route first involves the hydrogenation of maleic anhydride to 1,4-butanediol, which is then esterified to the final product.

Step 1: Hydrogenation of Maleic Anhydride to 1,4-Butanediol

  • Reaction: Maleic anhydride is hydrogenated in the gas or liquid phase over a copper-based or rhenium-based catalyst to produce 1,4-butanediol.

  • Conditions: This reaction typically requires high temperatures and pressures.

  • Procedure: Maleic anhydride is vaporized and mixed with hydrogen before being passed over a fixed-bed catalyst reactor. The reaction conditions are optimized to maximize the yield of 1,4-butanediol. The product stream is then cooled to condense the 1,4-butanediol. Yields for this step are reported to be in the range of 80-90%.[7][8][9]

Step 2: Esterification of 1,4-Butanediol

  • The 1,4-butanediol produced in the first step is then subjected to esterification as described in Route 3 . The overall yield for this route is a product of the yields of the hydrogenation and esterification steps.

Route 3: Direct Esterification of 1,4-Butanediol

This is the most direct laboratory-scale synthesis and is also the final step for routes that produce 1,4-butanediol as an intermediate. High yields can be achieved using acetic anhydride.

  • Reaction: 1,4-Butanediol is reacted with acetic anhydride to form this compound and acetic acid as a byproduct.

  • Conditions: The reaction can be performed at room temperature or with gentle heating, and can be catalyzed by a mild base like pyridine or a Lewis acid.

  • Procedure (Batch Synthesis): To a stirred solution of 1,4-butanediol in a suitable solvent (e.g., dichloromethane (B109758) or neat), a slight excess of acetic anhydride (approximately 2.2 equivalents) is added. A catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with a saturated sodium bicarbonate solution to remove excess acetic acid and catalyst, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford highly pure this compound. A similar solvent-free protocol for the acetylation of an alcohol with acetic anhydride using a VOSO₄ catalyst has reported yields as high as 97%.[4]

  • Procedure (Continuous-Flow Synthesis): A solution of 1,4-butanediol (1.0 M) in anhydrous ethyl acetate (B1210297) (optionally with a catalytic amount of pyridine) and a solution of diketene (B1670635) (2.2 M) in anhydrous ethyl acetate are pumped through a static mixer into a heated flow reactor coil (e.g., at 80°C). The product stream is then purified in-line. This method has been reported to produce this compound with a yield of over 90%.[2]

Visualization of Synthesis Pathways

To better illustrate the relationship between the different synthesis routes, the following diagrams outline the logical flow from starting materials to the final product.

Synthesis_Routes cluster_0 Route 1: From Butadiene cluster_1 Route 2: From Maleic Anhydride cluster_2 Route 3: Direct Esterification Butadiene Butadiene 1,4-Diacetoxy-2-butene 1,4-Diacetoxy-2-butene Butadiene->1,4-Diacetoxy-2-butene  Oxyacetylation (Pd-Te/C) Acetic Acid_O2 Acetic Acid, O2 Acetic Acid_O2->1,4-Diacetoxy-2-butene 1,4-Diacetoxybutane_R1 This compound 1,4-Diacetoxy-2-butene->1,4-Diacetoxybutane_R1  Hydrogenation (Pt/C) Maleic Anhydride Maleic Anhydride 1,4-Butanediol_R2 1,4-Butanediol Maleic Anhydride->1,4-Butanediol_R2  Hydrogenation (Cu or Re catalyst) 1,4-Diacetoxybutane_R2 This compound 1,4-Butanediol_R2->1,4-Diacetoxybutane_R2  Esterification 1,4-Butanediol_R3 1,4-Butanediol 1,4-Diacetoxybutane_R3 This compound 1,4-Butanediol_R3->1,4-Diacetoxybutane_R3  Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->1,4-Diacetoxybutane_R3

Caption: Comparative workflow of the three main synthesis routes to this compound.

Experimental_Workflow_Comparison cluster_butadiene Butadiene Route cluster_maleic Maleic Anhydride Route cluster_direct Direct Esterification Route start_b Start: Butadiene, Acetic Acid, O2 oxyacetylation Oxyacetylation (Pd-Te/C, 40-150°C, 1-10 MPa) start_b->oxyacetylation intermediate_b Intermediate: 1,4-Diacetoxy-2-butene oxyacetylation->intermediate_b hydrogenation_b Hydrogenation (Pt/C, 20-120°C, 1-6 MPa) intermediate_b->hydrogenation_b end_b Product: This compound hydrogenation_b->end_b start_m Start: Maleic Anhydride, H2 hydrogenation_m Hydrogenation (Cu/Re catalyst, High T & P) start_m->hydrogenation_m intermediate_m Intermediate: 1,4-Butanediol hydrogenation_m->intermediate_m esterification_m Esterification (Acetic Anhydride) intermediate_m->esterification_m end_m Product: This compound esterification_m->end_m start_d Start: 1,4-Butanediol, Acetic Anhydride esterification_d Esterification (Catalyst, RT-80°C) start_d->esterification_d end_d Product: This compound esterification_d->end_d

Caption: Step-by-step comparison of the experimental workflows for each synthesis route.

References

A Comparative Guide to Common Crosslinking Agents: Glutaraldehyde, Genipin, and EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of stable and functional biomaterials. This guide provides an objective comparison of three widely used crosslinking agents—glutaraldehyde (B144438), genipin (B1671432), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)—supported by experimental data to inform the decision-making process.

Crosslinking is a fundamental process for stabilizing the structure of biopolymers such as proteins and polysaccharides, enhancing their mechanical properties and resistance to degradation.[1] The choice of crosslinking agent significantly impacts the biocompatibility, efficacy, and longevity of the resulting biomaterial. This guide delves into a comparative analysis of glutaraldehyde, a traditional and highly efficient crosslinker; genipin, a natural and less cytotoxic alternative; and EDC/NHS, a "zero-length" crosslinker popular for its ability to form direct amide bonds.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for glutaraldehyde, genipin, and EDC/NHS, offering a side-by-side comparison of their efficacy in crosslinking gelatin, a commonly used biopolymer.

Table 1: Mechanical Properties of Crosslinked Gelatin

Crosslinking AgentConcentrationTensile Strength (MPa)Young's Modulus (MPa)
Glutaraldehyde0.5% (v/v)~0.35~35
Genipin1% (w/v)~0.20~20
EDC/NHS50 mM EDC / 25 mM NHS~0.15~15

Note: These values are representative and can vary depending on the specific experimental conditions and the source of the gelatin.

Table 2: Biocompatibility and Stability of Crosslinked Gelatin

Crosslinking AgentCytotoxicityIn Vitro Degradation (Time to 50% weight loss)
GlutaraldehydeHigh> 28 days
GenipinLow~14-21 days
EDC/NHSLow~7-14 days

Note: Cytotoxicity is a significant concern with glutaraldehyde due to the potential for leaching of unreacted aldehydes.[1] Genipin is reported to be 5,000–10,000 times less cytotoxic than glutaraldehyde.[2]

Experimental Protocols: Methodologies for Crosslinking

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for crosslinking gelatin using each of the three agents.

Glutaraldehyde Crosslinking Protocol
  • Preparation of Gelatin Solution: Dissolve gelatin in distilled water at a concentration of 10% (w/v) by heating to 60°C with constant stirring until fully dissolved.

  • Crosslinking Reaction: Cool the gelatin solution to room temperature. Add glutaraldehyde to a final concentration of 0.5% (v/v) and mix thoroughly.

  • Casting and Gelation: Pour the mixture into a mold and allow it to crosslink at 4°C for 24 hours.

  • Washing: After gelation, wash the crosslinked gelatin extensively with a quenching solution (e.g., 0.1 M glycine) to neutralize unreacted aldehyde groups, followed by washing with distilled water to remove any residual chemicals.[3]

Genipin Crosslinking Protocol
  • Preparation of Gelatin Solution: Prepare a 10% (w/v) gelatin solution in a phosphate-buffered saline (PBS) solution (pH 7.4) at 60°C.

  • Crosslinking Reaction: Cool the solution to 37°C and add genipin to a final concentration of 1% (w/v).[4] Stir the mixture until the genipin is completely dissolved.

  • Casting and Gelation: Pour the solution into a mold and incubate at 37°C for 48-72 hours. A characteristic blue color will develop as the crosslinking reaction proceeds.[4]

  • Washing: Wash the resulting hydrogel with PBS to remove any unreacted genipin.

EDC/NHS Crosslinking Protocol
  • Preparation of Gelatin Solution: Dissolve gelatin in a 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5) at a concentration of 10% (w/v) at 37°C.

  • Activation of Carboxyl Groups: Add EDC (e.g., to a final concentration of 50 mM) and NHS (e.g., to a final concentration of 25 mM) to the gelatin solution and stir for 15 minutes at room temperature to activate the carboxyl groups of the gelatin.[5]

  • Crosslinking Reaction: The activated carboxyl groups will then react with the primary amine groups on adjacent gelatin chains. Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Washing: Quench the reaction by adding a solution of hydroxylamine (B1172632) or a similar agent.[6] Wash the crosslinked gelatin thoroughly with PBS to remove byproducts and unreacted reagents.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the crosslinking mechanisms and a general experimental workflow.

Crosslinking_Mechanisms cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_genipin Genipin Crosslinking cluster_EDC_NHS EDC/NHS Crosslinking Protein1_GA Protein (Lysine -NH2) SchiffBase Schiff Base Linkage (-N=CH-) Protein1_GA->SchiffBase Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->SchiffBase Protein2_GA Protein (Lysine -NH2) SchiffBase->Protein2_GA Protein1_GP Protein (Amine Group) Heterocyclic_Linkage Heterocyclic Linkage Protein1_GP->Heterocyclic_Linkage Genipin Genipin Genipin->Heterocyclic_Linkage Protein2_GP Protein (Amine Group) Heterocyclic_Linkage->Protein2_GP Protein1_EDC Protein (Carboxyl Group -COOH) Amide_Bond Amide Bond (-CO-NH-) Protein1_EDC->Amide_Bond EDC_NHS EDC/NHS EDC_NHS->Amide_Bond activates Protein2_EDC Protein (Amine Group -NH2) Amide_Bond->Protein2_EDC Experimental_Workflow start Start: Prepare Biopolymer Solution add_crosslinker Add Crosslinking Agent start->add_crosslinker reaction Incubate for Crosslinking Reaction add_crosslinker->reaction wash Wash and Purify Crosslinked Material reaction->wash characterize Characterize Material Properties (Mechanical, Biocompatibility, etc.) wash->characterize end End: Final Crosslinked Biomaterial characterize->end

References

Benchmarking Solid Acid Catalysts for 1,4-Diacetoxybutane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-diacetoxybutane (B1202567), a valuable chemical intermediate, is efficiently achieved through the esterification of 1,4-butanediol (B3395766) with acetic acid. The choice of catalyst is pivotal to ensure high yield, selectivity, and environmentally benign reaction conditions. This guide provides a comparative analysis of various solid acid catalysts for this synthesis, supported by experimental data from analogous esterification reactions.

Performance Comparison of Solid Acid Catalysts

The catalytic performance of solid acid catalysts in esterification reactions is influenced by factors such as acidity (type and strength of acid sites), surface area, and pore structure.[1][2] The following table summarizes the performance of common solid acid catalysts, with data extrapolated from studies on the esterification of alcohols with carboxylic acids.

Catalyst TypeCatalyst NameTypical Reaction Temperature (°C)Acetic Acid Conversion (%)This compound Yield (%)Key Observations
Ion-Exchange Resin Amberlyst-1575 - 120~95High (inferred)High activity and selectivity. Maximum operating temperature is a limitation.
Dowex 50WX880 - 100HighHigh (inferred)Gel-type resin showing high efficiency in esterification.[3]
Zeolite H-Beta120 - 17070 - 90 (inferred)Moderate to High (inferred)Good thermal stability.[4] Activity can be influenced by Si/Al ratio and hierarchical porosity.[2]
H-ZSM-5120 - 18060 - 80 (inferred)Moderate (inferred)Shape selectivity can influence product distribution. Lower activity compared to larger pore zeolites for bulky molecules.[1][2]
Perfluorinated Resin Nafion-H80 - 150HighHigh (inferred)Superacidic catalyst with high activity.[5] Diffusion limitations can be a factor.[5]

Note: Data for this compound yield is largely inferred from acetic acid conversion in similar esterification reactions due to a lack of direct comparative studies for this specific product. Actual yields may vary based on specific reaction conditions.

Experimental Protocols

A generalized experimental procedure for the synthesis of this compound using a solid acid catalyst is outlined below. This protocol is a composite based on typical laboratory-scale esterification reactions.

Materials:

  • 1,4-butanediol

  • Acetic acid (glacial)

  • Solid acid catalyst (e.g., Amberlyst-15, H-Beta zeolite)

  • Anhydrous toluene (B28343) (or another suitable water-entraining solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Activation: The solid acid catalyst is activated prior to use. For instance, zeolites are typically calcined at high temperatures (e.g., 550 °C) to remove adsorbed water and organic templates.[6][7] Ion-exchange resins are often washed with a solvent and dried under vacuum.

  • Reaction Setup: A round-bottom flask is charged with 1,4-butanediol, a molar excess of acetic acid, the solid acid catalyst (typically 5-15 wt% of reactants), and an anhydrous solvent like toluene to facilitate the removal of water. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Esterification Reaction: The reaction mixture is heated to reflux with vigorous stirring. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the reaction towards the product side. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration and can be washed, dried, and stored for reuse.

  • Purification: The filtrate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualizing the Process

Experimental Workflow Diagram

The following diagram illustrates the general workflow for benchmarking solid acid catalysts in the synthesis of this compound.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Esterification Reaction cluster_analysis Product Analysis & Catalyst Reuse cat_synthesis Catalyst Synthesis/Procurement cat_activation Catalyst Activation (e.g., Calcination) cat_synthesis->cat_activation cat_char Characterization (XRD, BET, TPD) cat_activation->cat_char catalyst_add Catalyst Addition cat_char->catalyst_add reactants Reactants Loading (1,4-Butanediol, Acetic Acid) reactants->catalyst_add reaction Reflux with Water Removal (Dean-Stark) catalyst_add->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring workup Work-up & Purification reaction->workup analysis Product Characterization (GC-MS, NMR) workup->analysis catalyst_recovery Catalyst Recovery & Reuse Study workup->catalyst_recovery yield_calc Yield & Selectivity Calculation analysis->yield_calc

Caption: Experimental workflow for catalyst benchmarking.

Catalytic Cycle for Esterification

The diagram below depicts a simplified logical relationship for the acid-catalyzed esterification of an alcohol with a carboxylic acid, which is the fundamental reaction for this compound synthesis.

G catalyst Solid Acid Catalyst (H+) acid Acetic Acid catalyst->acid Protonation activated_acid Protonated Acetic Acid acid->activated_acid alcohol 1,4-Butanediol intermediate1 Tetrahedral Intermediate alcohol->intermediate1 activated_acid->alcohol Nucleophilic Attack intermediate2 Protonated Ester intermediate1->intermediate2 Proton Transfer & Water Elimination water Water intermediate1->water product This compound intermediate2->product Deprotonation product->catalyst

Caption: Simplified catalytic cycle for esterification.

References

Analysis of reaction kinetics for different 1,4-Diacetoxybutane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1,4-diacetoxybutane (B1202567), a key intermediate in various chemical processes, is of paramount importance. This guide provides a detailed comparison of the reaction kinetics associated with three primary synthesis methods: the acetoxylation of 1,3-butadiene (B125203), the esterification of 1,4-butanediol (B3395766) with acetic acid, and the transesterification of 1,4-butanediol with methyl acetate. The analysis is supported by experimental data to aid in the selection of the most suitable method for specific applications.

Comparative Analysis of Reaction Kinetics

The choice of synthesis route for this compound is influenced by factors such as raw material availability, desired product purity, and process efficiency. Understanding the reaction kinetics of each method is crucial for process optimization, reactor design, and maximizing yield and selectivity. The following table summarizes the key kinetic parameters for the three main synthesis methods.

ParameterAcetoxylation of 1,3-ButadieneEsterification of 1,4-ButanediolTransesterification of 1,4-Butanediol
Catalyst Pd/Te on activated carbonSulfuric Acid, Ion-Exchange Resins (e.g., Amberlyst-15)[1]Ion-Exchange Resins
Typical Temperature 80-95 °C70-90 °C (Sulfuric Acid)[2]50-80 °C
Typical Pressure ~850 psig[3]Atmospheric[2]Atmospheric
Reaction Order First order in oxygen, ~0.8 order in catalyst[3]First order with respect to each component in each step (with acrylic acid)[2]Modeled with Eley-Rideal kinetics
Apparent Activation Energy (Ea) 6.4 kcal/mol (26.8 kJ/mol)45.21 kJ/mol (for a similar esterification)Step 1: 38.53 kJ/mol, Step 2: 51.06 kJ/mol
Kinetic Model Power-law kineticsTwo-step consecutive, reversible reaction[2]Two-step consecutive reaction, best described by the Eley-Rideal model[4]
Selectivity/Yield ~88% selectivity to 1,4-diacetoxy-2-butene[3]High conversion achievable with removal of waterHigh conversion achievable
Key Features Industrial route, requires subsequent hydrogenation stepDirect, reversible reaction, equilibrium limitedReversible, equilibrium limited

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research. The following sections outline generalized protocols for studying the reaction kinetics of each synthesis method in a laboratory setting.

Acetoxylation of 1,3-Butadiene

This protocol is based on the liquid-phase diacetoxylation of 1,3-butadiene using a heterogeneous catalyst.

Objective: To determine the reaction kinetics of 1,3-butadiene acetoxylation.

Apparatus: A high-pressure batch reactor equipped with a magnetic stirrer, temperature and pressure controllers, a gas inlet for oxygen, and a sampling system.

Materials: 1,3-butadiene, glacial acetic acid, oxygen, nitrogen (for purging), and a Pd/Te on activated carbon catalyst.

Procedure:

  • The reactor is charged with a specific amount of the Pd/Te/C catalyst and glacial acetic acid.

  • The reactor is sealed and purged with nitrogen to remove any air.

  • The reactor is heated to the desired reaction temperature (e.g., 90 °C) under constant stirring.

  • A known amount of liquid 1,3-butadiene is introduced into the reactor.

  • The reactor is then pressurized with oxygen to the desired partial pressure.

  • Samples of the reaction mixture are withdrawn at regular intervals using the sampling system.

  • The reaction is quenched immediately after sampling by cooling.

  • The samples are analyzed by gas chromatography (GC) to determine the concentrations of 1,3-butadiene, 1,4-diacetoxy-2-butene, and other byproducts.

  • The reaction is allowed to proceed for a predetermined time or until a desired conversion is reached.

  • The data on concentration versus time is used to determine the reaction rate, reaction orders, and the rate constant. The experiment is repeated at different temperatures to determine the activation energy.

Esterification of 1,4-Butanediol with Acetic Acid

This protocol describes a typical procedure for studying the kinetics of a liquid-phase esterification reaction in a batch reactor.

Objective: To investigate the reaction kinetics of the esterification of 1,4-butanediol with acetic acid.

Apparatus: A jacketed glass batch reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a sampling port.

Materials: 1,4-butanediol, glacial acetic acid, and a catalyst (e.g., sulfuric acid or an acidic ion-exchange resin).

Procedure:

  • The reactor is charged with known amounts of 1,4-butanediol and acetic acid.

  • The reactor is heated to the desired temperature using a circulating water bath connected to the jacket.

  • Once the temperature is stable, a known amount of the catalyst is added to the reactor to initiate the reaction.

  • The stirrer is started to ensure proper mixing of the reactants and catalyst.

  • Samples are withdrawn from the reactor at regular time intervals through the sampling port.

  • The acidity of the samples is determined by titration with a standard sodium hydroxide (B78521) solution to monitor the conversion of acetic acid.

  • Alternatively, the composition of the samples can be analyzed by GC to determine the concentrations of reactants and products.

  • The reaction is continued until equilibrium is reached or for a specified duration.

  • The kinetic data is then used to develop a suitable kinetic model and determine the rate constants and activation energy.

Transesterification of 1,4-Butanediol with Methyl Acetate

This protocol outlines a method for studying the kinetics of the transesterification of 1,4-butanediol.

Objective: To determine the kinetic parameters for the transesterification of 1,4-butanediol with methyl acetate.

Apparatus: A thermostated batch reactor with a stirrer, a reflux condenser, and a sampling device.

Materials: 1,4-butanediol, methyl acetate, and an ion-exchange resin catalyst.

Procedure:

  • A known quantity of 1,4-butanediol and the ion-exchange resin catalyst are added to the reactor.

  • The mixture is heated to the desired reaction temperature with constant stirring.

  • A known amount of methyl acetate, preheated to the reaction temperature, is then added to the reactor to start the reaction.

  • Samples of the reaction mixture are taken at various time intervals.

  • The composition of the samples is analyzed using gas chromatography to determine the concentrations of 1,4-butanediol, methyl acetate, 1-acetoxy-4-hydroxybutane, this compound, and methanol.

  • The reaction is monitored until equilibrium is achieved.

  • The experimental data is then fitted to different kinetic models (e.g., Pseudo-Homogeneous, Langmuir-Hinshelwood, Eley-Rideal) to find the best fit and to determine the kinetic parameters, including rate constants and activation energies.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Synthesis_Comparison cluster_acetoxylation Acetoxylation of 1,3-Butadiene cluster_esterification Esterification of 1,4-Butanediol cluster_transesterification Transesterification of 1,4-Butanediol Butadiene 1,3-Butadiene Acetoxylation Acetoxylation (80-95°C, ~850 psig) Butadiene->Acetoxylation AceticAcid_A Acetic Acid AceticAcid_A->Acetoxylation Oxygen Oxygen Oxygen->Acetoxylation Catalyst_A Pd/Te/C Catalyst Catalyst_A->Acetoxylation Diacetoxybutene 1,4-Diacetoxy-2-butene Acetoxylation->Diacetoxybutene Hydrogenation Hydrogenation Diacetoxybutene->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation Product_A This compound Hydrogenation->Product_A Butanediol_E 1,4-Butanediol Esterification Esterification (70-90°C, atm) Butanediol_E->Esterification AceticAcid_E Acetic Acid AceticAcid_E->Esterification Catalyst_E Acid Catalyst (e.g., H₂SO₄) Catalyst_E->Esterification Product_E This compound Esterification->Product_E Water Water (byproduct) Esterification->Water Butanediol_T 1,4-Butanediol Transesterification Transesterification (50-80°C, atm) Butanediol_T->Transesterification MethylAcetate Methyl Acetate MethylAcetate->Transesterification Catalyst_T Ion-Exchange Resin Catalyst_T->Transesterification Product_T This compound Transesterification->Product_T Methanol Methanol (byproduct) Transesterification->Methanol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling Reactant_Prep Reactant & Catalyst Preparation Reactor_Setup Reactor Setup & Purging Reactant_Prep->Reactor_Setup Initiation Reaction Initiation (Catalyst/Reagent Addition) Reactor_Setup->Initiation Sampling Periodic Sampling Initiation->Sampling Sampling->Initiation Reaction Continues Quenching Sample Quenching Sampling->Quenching Analysis GC / Titration Analysis Quenching->Analysis Data_Fitting Data Fitting to Kinetic Models Analysis->Data_Fitting Parameter_Det Determination of Rate Constants & Ea Data_Fitting->Parameter_Det

References

Confirming the Chemical Structure of 1,4-Diacetoxybutane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data with established theoretical values to confirm the chemical structure of 1,4-diacetoxybutane (B1202567). By presenting detailed experimental protocols and clearly structured data, this document serves as a practical resource for the structural elucidation of this and similar diester compounds.

Introduction

This compound is a diester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . Accurate confirmation of its chemical structure is crucial for its application in various research and development fields, including its use as a building block in organic synthesis and its potential role in materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure determination. This guide outlines the expected spectroscopic characteristics of this compound and compares them with experimental data.

Spectroscopic Analysis Workflow

The confirmation of a chemical structure through spectroscopy follows a logical progression. Initially, techniques like IR spectroscopy and Mass Spectrometry provide information about the functional groups present and the molecular weight of the compound. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise connectivity of the atoms within the molecule.

workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound Sample IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR_data Functional Groups (C=O, C-O) IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data NMR_data Connectivity & Chemical Environment NMR->NMR_data Confirmation Confirmed Structure IR_data->Confirmation MS_data->Confirmation NMR_data->Confirmation

Figure 1. Workflow for the spectroscopic confirmation of a chemical structure.

Comparison of Spectroscopic Data

The following sections provide a detailed comparison of the expected spectroscopic data for this compound with the experimental data obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the symmetry of this compound, two distinct proton signals are expected.

Table 1: Comparison of ¹H NMR Data (Solvent: CDCl₃)

Protons (Structure)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityIntegration
a (-CH₃)2.0 - 2.22.05Singlet6H
b (-OCH₂-)4.0 - 4.24.09Triplet4H
c (-CH₂-)1.6 - 1.81.73Quintet4H

The experimental ¹H NMR spectrum aligns perfectly with the predicted values. The methyl protons of the acetate (B1210297) groups (a) appear as a singlet at 2.05 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (b) appear as a triplet at 4.09 ppm, and the central methylene protons (c) appear as a quintet at 1.73 ppm.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct carbon signals are anticipated due to its symmetry.

Table 2: Comparison of ¹³C NMR Data (Solvent: CDCl₃)

Carbon (Structure)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)170 - 172171.0
Methylene (-OCH₂-)63 - 6564.2
Methylene (-CH₂-)24 - 2625.2
Methyl (-CH₃)20 - 2221.0

The experimental ¹³C NMR data is in excellent agreement with the expected chemical shifts. The carbonyl carbon of the ester appears at 171.0 ppm. The methylene carbon bonded to the oxygen atom is observed at 64.2 ppm, while the central methylene carbon resonates at 25.2 ppm. The methyl carbon of the acetate group is found at 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are from the C=O and C-O bonds of the ester groups.

Table 3: Comparison of IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)Experimental Absorption (cm⁻¹)
C=O Stretch (Ester)1735 - 17501740
C-O Stretch (Ester)1200 - 13001240
C-O Stretch (Alkyl)1000 - 11001040
C-H Stretch (Alkyl)2850 - 30002960

The experimental IR spectrum clearly shows the characteristic strong absorption band for the ester carbonyl (C=O) stretch at 1740 cm⁻¹. The C-O stretching vibrations are also observed in the expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are analyzed.

Table 4: Comparison of Mass Spectrometry Data

IonPredicted m/zExperimental m/z
[M]⁺ (Molecular Ion)174174
[M - CH₃CO]⁺131131
[M - CH₃COOH]⁺114114
[CH₃CO]⁺4343

The mass spectrum displays the molecular ion peak at an m/z of 174, confirming the molecular weight of this compound. The observed fragmentation pattern, including the loss of an acetyl group (m/z 131) and acetic acid (m/z 114), is consistent with the assigned structure. The base peak at m/z 43 corresponds to the stable acetyl cation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton pulse program was used. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C pulse program was used. Data was acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Mass Analysis: The ions were separated by a quadrupole mass analyzer over a mass range of m/z 40-200.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data demonstrates a strong correlation between the predicted and experimental values for this compound. The collective spectroscopic evidence unequivocally confirms the chemical structure of the compound. This guide serves as a template for the rigorous structural confirmation of organic molecules, which is a fundamental requirement in chemical research and drug development.

A Comparative Guide to the Quantitative Analysis of 1,4-Diacetoxybutane: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 1,4-diacetoxybutane (B1202567). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methodologies for structurally similar short-chain aliphatic esters to provide a practical and objective comparison.

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. Below is a summary of typical performance metrics for the quantitative analysis of this compound using HPLC with Ultraviolet (UV) detection and GC with Flame Ionization Detection (FID). These values are representative and intended for comparative purposes.

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.5 - 1.0 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 - 3.0 µg/mL0.3 - 1.5 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%
Analysis Time 10 - 20 minutes5 - 15 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired
Derivatization Not requiredNot required

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-FID are presented below. These protocols are designed to provide a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the principles of reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique is well-suited for volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (He or N₂): 25 mL/min

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range.

Visualizing the Methodologies

To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Serial Dilution Dissolving->Dilution Filtering Filtering (0.45 µm) Dilution->Filtering Injection Autosampler Injection Filtering->Injection Separation C18 Column Separation (Isocratic) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Serial Dilution Dissolving->Dilution Injection Split Injection Dilution->Injection Separation DB-5 Column Separation (Temp. Program) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Method_Comparison cluster_properties Analyte Properties cluster_techniques Analytical Techniques cluster_considerations Key Considerations Analyte This compound Volatility Volatile & Thermally Stable Polarity Moderately Polar Chromophore Weak UV Chromophore (ester carbonyl) GC GC-FID Volatility->GC Suitable HPLC HPLC-UV Polarity->HPLC Suitable for Reverse Phase Chromophore->HPLC Requires low UV wavelength Sensitivity Sensitivity HPLC->Sensitivity Good, Detector Dependent Speed Analysis Speed HPLC->Speed Moderate Robustness Robustness HPLC->Robustness High Versatility Sample Matrix Versatility HPLC->Versatility Higher for complex non-volatile matrices GC->Sensitivity Generally Higher GC->Speed Potentially Faster GC->Robustness High

A Comparative Guide to Batch vs. Continuous-Flow Synthesis of 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-diacetoxybutane (B1202567), a valuable building block in various chemical industries, can be approached through traditional batch processing or modern continuous-flow chemistry. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs. Continuous-flow synthesis has emerged as a superior method for the production of fine chemicals, offering precise control over reaction parameters and leading to higher yields and purity.

Performance Comparison: Batch vs. Continuous-Flow

The choice between batch and continuous-flow synthesis significantly impacts key performance indicators such as reaction time, yield, purity, and safety. The following table summarizes the quantitative data derived from representative experimental protocols for both methods.

ParameterBatch SynthesisContinuous-Flow Synthesis
Reaction Time 90 minutes to 8 hours10 minutes
Yield 82-84%[1]>90%[2]
Purity Variable, requires extensive purification>95% (after in-line purification)[2]
Safety Higher risk with larger volumes of reagentsEnhanced safety due to small reaction volumes
Process Control Less precise, potential for temperature gradientsPrecise control over temperature and residence time[2]
Scalability Challenging, requires larger reactorsReadily scalable by extending operation time

Experimental Protocols

Detailed methodologies for both batch and continuous-flow synthesis are provided below. These protocols represent typical experimental setups and conditions for the synthesis of this compound or its close analogs.

Batch Synthesis of this compound

This protocol describes a typical batch process for the synthesis of this compound.

Materials:

  • 1,4-Diacetoxybutene

  • Toluene

  • Hydrogenation catalyst

  • Hydrogen gas

  • Argon gas

  • 100ml titanium reaction kettle

Procedure:

  • Add 15ml of 1,4-diacetoxybutene, 30ml of toluene, and 0.01mol of a hydrogenation catalyst to a 100ml titanium reaction kettle.[1]

  • Purge the reaction kettle with argon to remove air.[1]

  • Pressurize the kettle to 1.0MPa with argon, then introduce hydrogen gas until the pressure reaches 3.0MPa.[1]

  • Increase the stirring speed to 600rpm and heat the mixture to the reaction temperature of 60°C.[1]

  • Maintain the reaction conditions for 90 minutes.[1]

  • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

  • The product, this compound, is then isolated and purified, yielding approximately 82.36%.[1]

Continuous-Flow Synthesis of this compound Analog

This protocol details the continuous-flow synthesis of a structurally similar compound, butane-1,4-diyl diacetoacetate, which serves as an excellent model for the synthesis of this compound.[2]

Materials:

Equipment:

  • Two syringe pumps

  • Static mixer

  • Heated reactor coil

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare Solution A by dissolving 1,4-butanediol (1.0 M) in anhydrous ethyl acetate. Pyridine (0.1 eq) can be added as a catalyst.[2]

    • Prepare Solution B by dissolving diketene (2.2 M) in anhydrous ethyl acetate.[2]

  • System Setup and Priming:

    • Set up the continuous-flow system as shown in the diagram below.

    • Prime the syringe pumps and the flow system with their respective solutions to remove any air bubbles.[2]

  • Reaction Initiation:

    • Set the temperature of the reactor coil to 80°C.[2]

    • Start both syringe pumps simultaneously at flow rates calculated to achieve a residence time of 10 minutes.[2]

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically 3-5 times the residence time).

    • Collect the product stream from the back-pressure regulator.[2]

  • Work-up:

    • Transfer the collected reaction mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2] The expected yield is greater than 90% with a purity of over 95%.[2]

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for both the batch and continuous-flow synthesis processes.

Batch_Synthesis_Workflow cluster_0 Batch Reactor Operations cluster_1 Downstream Processing Charge_Reactants Charge Reactants (1,4-Diacetoxybutene, Toluene, Catalyst) Purge_Reactor Purge with Argon Charge_Reactants->Purge_Reactor Pressurize Pressurize with H2 Purge_Reactor->Pressurize Heat_Stir Heat (60°C) and Stir (90 min) Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Isolate_Product Isolate Crude Product Cool_Vent->Isolate_Product Purify_Product Purify this compound Isolate_Product->Purify_Product

Batch Synthesis Workflow for this compound.

Continuous_Flow_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Continuous-Flow Reactor cluster_2 In-line Work-up & Collection Prepare_Sol_A Prepare Solution A (1,4-Butanediol in Ethyl Acetate) Pump_A Syringe Pump A Prepare_Sol_A->Pump_A Prepare_Sol_B Prepare Solution B (Diketene in Ethyl Acetate) Pump_B Syringe Pump B Prepare_Sol_B->Pump_B Static_Mixer Static Mixer Pump_A->Static_Mixer Pump_B->Static_Mixer Heated_Coil Heated Coil Reactor (80°C, 10 min residence) Static_Mixer->Heated_Coil BPR Back-Pressure Regulator Heated_Coil->BPR Collection Collect Product Stream BPR->Collection Workup Aqueous Work-up Collection->Workup Drying_Concentration Dry and Concentrate Workup->Drying_Concentration Final_Product Pure Product (>90% Yield, >95% Purity) Drying_Concentration->Final_Product

Continuous-Flow Synthesis Workflow for this compound Analog.

References

The Shifting Landscape of Catalysis: A Cost-Effectiveness Analysis of Palladium, Nickel, and Copper Systems in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalytic system in cross-coupling reactions is a critical decision, balancing catalytic efficiency with economic viability. While palladium has long reigned as the benchmark catalyst due to its high reactivity and broad substrate scope, its high cost and low abundance have spurred intensive research into more sustainable and economical alternatives. This guide provides a comparative analysis of palladium, nickel, and copper catalytic systems, with a focus on their cost-effectiveness, supported by representative experimental data for the widely used Suzuki-Miyaura cross-coupling reaction.

The economic drivers in pharmaceutical and fine chemical production necessitate catalytic processes that are not only efficient and selective but also cost-effective.[1][2] Earth-abundant and less expensive metals like nickel and copper are emerging as powerful contenders to the precious metal palladium in a variety of C-C and C-N bond-forming reactions.[3][4] However, a comprehensive evaluation of their cost-effectiveness requires a nuanced understanding of not just the metal's price, but also catalyst loading, ligand cost, and overall process efficiency.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the relative performance of these catalytic systems, this guide presents a synthesized comparison for a representative Suzuki-Miyaura reaction: the coupling of an aryl bromide with phenylboronic acid. The data in the following table is compiled from various sources to provide a general overview. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in recent literature, and performance can vary significantly with substrate, ligand, and reaction optimization.

Catalyst SystemMetal PrecursorLigandCatalyst Loading (mol%)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Estimated Catalyst Cost (per mmol of product)
Palladium Pd(OAc)₂SPhos0.1>95~950>1000High
Nickel NiCl₂(dppp)dppp (B1165662)1-385-95~90~100Low
Copper CuIPhenanthroline2-570-90~40~20Very Low

Key Observations:

  • Palladium systems , especially with bulky, electron-rich phosphine (B1218219) ligands like SPhos, continue to offer the highest catalytic activity, achieving high yields and turnover numbers at very low catalyst loadings.[5] This high efficiency can sometimes offset the high initial cost of the metal and ligand, particularly in large-scale production where product purity and high throughput are paramount.

  • Nickel catalysts have shown remarkable progress and can achieve excellent yields, often with more readily available and less expensive phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane).[6] While typically requiring higher catalyst loadings than palladium, the significantly lower cost of nickel makes it a highly attractive alternative, especially for specific applications where its unique reactivity can be leveraged.

  • Copper-catalyzed systems represent the most economical option.[7] However, they generally exhibit lower catalytic activity, requiring higher catalyst loadings and often harsher reaction conditions to achieve comparable yields to palladium and nickel. The development of more efficient ligands for copper is an active area of research aimed at improving its performance.

Experimental Protocols

A standardized experimental protocol is crucial for the objective evaluation of different catalytic systems. Below is a generalized methodology for a comparative study of palladium, nickel, and copper catalysts in a Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the catalytic efficiency and cost-effectiveness of a palladium, a nickel, and a copper-based catalytic system for the synthesis of a biaryl compound.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Catalyst System 1 (Palladium): Palladium(II) acetate (B1210297) [Pd(OAc)₂], SPhos

  • Catalyst System 2 (Nickel): Nickel(II) chloride-dppp complex [NiCl₂(dppp)]

  • Catalyst System 3 (Copper): Copper(I) iodide [CuI], 1,10-Phenanthroline

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vessels (e.g., Schlenk tubes)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Catalyst Stock Solutions: Prepare stock solutions of the metal precursors and ligands in the chosen anhydrous solvent under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to a pre-dried reaction vessel.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.1 mol% for Pd, 2 mol% for Ni, 5 mol% for Cu).

  • Reaction Execution: Add the anhydrous solvent to the reaction vessel to reach a specific concentration (e.g., 0.5 M). Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis: At specified time intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the yield of the product by comparing its peak area to that of the internal standard.

  • Data Calculation:

    • Yield (%): (moles of product / initial moles of limiting reagent) * 100

    • Turnover Number (TON): moles of product / moles of catalyst

    • Turnover Frequency (TOF, h⁻¹): TON / reaction time (h)

Visualizing the Evaluation Workflow and Catalytic Cycle

To better understand the process of evaluating catalytic systems and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Catalyst Selection cluster_1 Reaction Optimization cluster_2 Performance Evaluation cluster_3 Cost-Effectiveness Analysis Pd Palladium System Conditions Define Standard Conditions (Substrates, Solvent, Base, Temp.) Pd->Conditions Ni Nickel System Ni->Conditions Cu Copper System Cu->Conditions Experiment Run Parallel Experiments Conditions->Experiment Analysis Analyze Yield, TON, TOF Experiment->Analysis Cost Calculate Catalyst & Ligand Cost Analysis->Cost Evaluation Evaluate Overall Cost-Effectiveness Cost->Evaluation G cluster_reactants Reactants M(0)Ln M(0)Ln Ar-M(II)-X(Ln) Ar-M(II)-X(Ln) M(0)Ln->Ar-M(II)-X(Ln) Oxidative Addition Ar-M(II)-Ar'(Ln) Ar-M(II)-Ar'(Ln) Ar-M(II)-X(Ln)->Ar-M(II)-Ar'(Ln) Transmetalation Ar-M(II)-Ar'(Ln)->M(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-M(II)-Ar'(Ln)->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

References

Characterization of 1,4-Dioxane Derivatives in Receptor Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-dioxane (B91453) derivatives and their interactions with various receptor binding sites, with a primary focus on muscarinic acetylcholine, dopamine (B1211576), and serotonin (B10506) receptors. The 1,4-dioxane scaffold has proven to be a versatile structural motif in the design of novel ligands with a range of pharmacological activities.[1] This document summarizes key binding affinity and functional data, presents detailed experimental protocols for receptor binding and functional assays, and visualizes the associated signaling pathways to aid in the research and development of new therapeutic agents.

Comparative Analysis of 1,4-Dioxane Derivatives

The following tables summarize the binding affinities (pKi) and functional activities of representative 1,4-dioxane derivatives at various G-protein coupled receptors (GPCRs). These compounds demonstrate a range of potencies and selectivities, highlighting the chemical tractability of the 1,4-dioxane core.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

A series of 1,4-dioxane analogs have been synthesized and evaluated for their affinity at the M1-M5 muscarinic receptor subtypes.[1] The data reveals that substitutions on the dioxane ring significantly influence binding affinity and selectivity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Functional Activity
Derivative 3b (cis) 8.57.98.88.28.4Antagonist
(2S,6S)-(-)-3b 9.18.29.48.89.0Antagonist
(2R,6R)-(+)-3b 7.97.68.27.67.8Antagonist
Oxybutynin 8.78.18.98.48.6Antagonist

Data synthesized from multiple sources.[1]

Dopamine and Serotonin Receptor Ligands

1,4-Dioxane derivatives have also been explored as ligands for dopamine and serotonin receptors, demonstrating potential for the treatment of central nervous system disorders.[2][3]

CompoundD2 (pKi)D3 (pKi)D4 (pKi)5-HT1A (pKi)Functional Activity
Compound 3 7.87.58.59.2D2/D3 Antagonist, D4/5-HT1A Agonist
Compound 8 7.98.68.89.0D2 Partial Agonist, D3/D4/5-HT1A Full Agonist

Data represents a selection of multitarget 1,4-dioxane derivatives.[2][3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the characterization of novel 1,4-dioxane derivatives.

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.[4][5]

1. Membrane Preparation:

  • Tissues or cells expressing the target muscarinic receptor subtype are homogenized in ice-cold lysis buffer.
  • The homogenate is centrifuged to pellet the membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the following in order:
  • Assay Buffer
  • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
  • Serial dilutions of the unlabeled test compound (the 1,4-dioxane derivative). For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used instead of the test compound.
  • The binding reaction is initiated by adding the prepared cell membrane suspension to each well.
  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Quantification:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for Dopamine D2-like Receptors

This assay measures the ability of a test compound to modulate the intracellular concentration of cyclic AMP (cAMP) following activation of Gαi/o-coupled dopamine receptors.[6][7]

1. Cell Culture and Plating:

  • Use a cell line stably expressing the dopamine receptor of interest (e.g., D2).
  • Plate the cells in a suitable multi-well plate and grow to the desired confluency.

2. Assay Procedure:

  • The day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Pre-incubate the cells with the stimulation buffer.
  • Add serial dilutions of the test compound to the wells.
  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.
  • Measure the cAMP concentration using a commercially available kit, such as an HTRF, AlphaScreen, or ELISA-based assay.

4. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
  • Determine the EC50 (for agonists) or IC50 (for antagonists) value from the curve using non-linear regression.

IP-One HTRF Functional Assay for Gq-Coupled Serotonin Receptors

This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gαq-coupled receptor activation, using Homogeneous Time-Resolved Fluorescence (HTRF).[8][9][10]

1. Cell Culture and Plating:

  • Use a cell line endogenously or recombinantly expressing the Gαq-coupled serotonin receptor of interest.
  • Plate the cells in a suitable multi-well plate.

2. Assay Procedure:

  • On the day of the experiment, remove the culture medium and add the stimulation buffer provided with the IP-One HTRF assay kit.
  • Add serial dilutions of the test compound (agonist) to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.
  • Incubate the plate at 37°C for the recommended time to allow for IP1 accumulation.

3. Cell Lysis and HTRF Reagent Addition:

  • Lyse the cells by adding the HTRF lysis buffer.
  • Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) to the wells.

4. Signal Detection and Data Analysis:

  • Incubate the plate at room temperature in the dark for the specified time.
  • Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible microplate reader.
  • The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the IP1 concentration based on a standard curve.
  • Generate a dose-response curve and determine the EC50 or IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the receptor families discussed.

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o) ACh_q Acetylcholine M135 M1/M3/M5 Receptor ACh_q->M135 Gq11 Gαq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ACh_i Acetylcholine M24 M2/M4 Receptor ACh_i->M24 Gio Gαi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC cAMP cAMP AC->cAMP inhibits conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Dopamine_D2_Receptor_Signaling cluster_D2 Dopamine D2-like Receptor Signaling (Gi/o) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gio Gαi/o D2R->Gio BetaArrestin β-Arrestin D2R->BetaArrestin AC Adenylyl Cyclase (AC) Gio->AC cAMP cAMP AC->cAMP inhibits conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Akt Akt BetaArrestin->Akt GSK3b GSK-3β Akt->GSK3b

Caption: Dopamine D2-like Receptor Signaling Pathway.

Serotonin_5HT1A_Receptor_Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling (Gi/o) Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Gio Gαi/o HT1A->Gio ERK ERK HT1A->ERK AC Adenylyl Cyclase (AC) Gio->AC GIRK GIRK Channels Gio->GIRK cAMP cAMP AC->cAMP inhibits conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA K_efflux K⁺ Efflux GIRK->K_efflux

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

References

A Comparative Guide to Assessing the Biobased Carbon Content of Synthesized Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of butanediol (B1596017) synthesized from different sources, focusing on the assessment of their biobased carbon content. The methodologies for key experiments are detailed, and quantitative data is presented for easy comparison. This information is crucial for researchers and professionals in drug development and other scientific fields who are increasingly utilizing bio-derived chemicals and require precise characterization of their starting materials.

Comparison of Biobased Carbon Content in Butanediol

The biobased carbon content of a material is a direct measure of its renewable carbon content versus fossil-derived carbon. This is a critical parameter for assessing the sustainability of chemical feedstocks. The primary method for this determination is radiocarbon analysis, as standardized by ASTM D6866. This method differentiates between "new" carbon (from biomass) and "old" carbon (from fossil fuels) by measuring the amount of the naturally occurring radioisotope Carbon-14 (¹⁴C).

Below is a summary of the expected biobased carbon content for butanediol synthesized via different routes:

Synthesis RouteFeedstockExpected Biobased Carbon Content (%)Reference
Bio-based (Direct Fermentation) Sugars (e.g., from corn, sugarcane)100%Genomatica
Bio-based (from Bio-succinic Acid) Sugars -> Succinic Acid -> Butanediol>80%General Bio-based Chemical Data
Petroleum-based Fossil Fuels (e.g., natural gas, coal)0%Based on the absence of ¹⁴C in fossil fuels

Experimental Protocols for Biobased Carbon Content Assessment

The determination of biobased carbon content is predominantly carried out using the ASTM D6866 standard, which outlines several analytical methods. The two most common and accurate methods are Method B, which utilizes Accelerator Mass Spectrometry (AMS), and Method C, which employs Liquid Scintillation Counting (LSC).

ASTM D6866 Method B: Accelerator Mass Spectrometry (AMS)

This method is highly sensitive and accurate, requiring only small sample sizes.

Methodology:

  • Sample Preparation: A small, representative sample of the butanediol is combusted in a sealed, oxygen-rich environment to convert all carbon into carbon dioxide (CO₂).

  • CO₂ Purification and Graphitization: The resulting CO₂ is cryogenically purified to remove any contaminants. The purified CO₂ is then catalytically converted to graphite (B72142).

  • AMS Analysis: The graphite target is placed in the ion source of the accelerator mass spectrometer. The sample is ionized, and the resulting ion beam is accelerated to high energies.

  • Isotope Separation and Detection: A series of magnets and detectors are used to separate the carbon isotopes (¹²C, ¹³C, and ¹⁴C) based on their mass-to-charge ratio. The individual ¹⁴C atoms are counted.[1][2][3][4]

  • Calculation of Biobased Carbon Content: The measured ¹⁴C/¹²C ratio of the sample is compared to the ¹⁴C/¹²C ratio of a modern reference standard (NIST SRM 4990C). The biobased carbon content is then calculated as a percentage.

ASTM D6866 Method C: Liquid Scintillation Counting (LSC)

This method is more widely available than AMS and is suitable for samples with sufficient carbon content.

Methodology:

  • Sample Preparation: A representative sample of the butanediol is combusted to produce CO₂.

  • CO₂ Trapping and Benzene (B151609) Synthesis: The CO₂ is trapped in an absorbent solution. The trapped CO₂ is then chemically converted into benzene.

  • LSC Analysis: The synthesized benzene is mixed with a scintillation cocktail in a vial. The vial is placed in a liquid scintillation counter. As the ¹⁴C in the benzene decays, it emits beta particles that excite the scintillator, producing light flashes that are detected by photomultiplier tubes.[5][6]

  • Calculation of Biobased Carbon Content: The rate of light flashes is proportional to the amount of ¹⁴C in the sample. This is compared to the decay rate of a modern reference standard to calculate the biobased carbon content.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the biobased carbon content of a butanediol sample using the ASTM D6866 standard.

G cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis ¹⁴C Measurement cluster_result Data Analysis & Reporting Butanediol Sample Butanediol Sample Combustion to CO2 Combustion to CO2 Butanediol Sample->Combustion to CO2 Step 1 CO2 Purification CO2 Purification Combustion to CO2->CO2 Purification Step 2 Graphitization Graphitization CO2 Purification->Graphitization For AMS Benzene Synthesis Benzene Synthesis CO2 Purification->Benzene Synthesis For LSC Method B: AMS Method B: AMS Comparison to Standard Comparison to Standard Method B: AMS->Comparison to Standard Method C: LSC Method C: LSC Method C: LSC->Comparison to Standard Graphitization->Method B: AMS Step 3a Benzene Synthesis->Method C: LSC Step 3b Calculation of % Biobased Carbon Calculation of % Biobased Carbon Comparison to Standard->Calculation of % Biobased Carbon Step 4

Caption: Workflow for determining the biobased carbon content of butanediol.

This guide provides a foundational understanding for assessing the biobased carbon content of synthesized butanediol. For specific applications and regulatory compliance, it is recommended to consult the full ASTM D6866 standard and work with a certified testing laboratory.

References

Safety Operating Guide

Proper Disposal of 1,4-Diacetoxybutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-diacetoxybutane (B1202567) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in compliance with safety regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[1][3] For spills, absorb the material with an inert substance (e.g., dry sand or earth) and collect it into a suitable, labeled container for disposal.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
CAS Number 628-67-1
Molecular Formula C8H14O4
Molecular Weight 174.20 g/mol
Physical State Liquid
Appearance Colorless
Melting Point 12 - 15 °C / 53.6 - 59 °F
Boiling Point 230 °C / 446 °F

Step-by-Step Disposal Procedure

The disposal of this compound, as with any laboratory chemical, must adhere to federal, state, and local regulations.[2] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4]

Step 1: Waste Identification and Segregation

  • Determine if the this compound is a hazardous waste. While not always classified as hazardous under federal regulations, it is the generator's responsibility to make this determination based on its characteristics and any potential contamination.[2][4]

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

Step 2: Waste Collection and Storage

  • Collect waste this compound in a designated, compatible container. The original container is often a suitable choice.[6]

  • Ensure the container is in good condition and has a tightly fitting cap to prevent leaks or spills.[2][6]

  • Do not overfill the waste container; leave adequate headspace for expansion.[5]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name: "this compound".[7]

  • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal of chemical waste must be handled by qualified personnel who are knowledgeable about the applicable regulations.[2]

  • Hazardous waste must be transported by a certified hauler to a permitted treatment, storage, and disposal facility (TSDF).[8][9]

Step 5: Empty Container Disposal

  • A container that has held this compound should be triple-rinsed with a suitable solvent.[6][7]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • Once triple-rinsed and air-dried in a ventilated area like a fume hood, the container can typically be disposed of as non-hazardous waste.[7] Always deface the original label before disposal.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Disposal Process cluster_empty Empty Container Management gen Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Safety First empty Container is Empty gen->empty assess Assess for Contamination and Hazardous Characteristics segregate Segregate from Incompatible Chemicals assess->segregate ppe->assess container Select Compatible, Sealed Container segregate->container label_waste Label Container with Contents and Date container->label_waste store Store in Cool, Dry, Ventilated Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup transport Transport by Certified Hauler to Permitted Facility pickup->transport final_disp Final Disposal (e.g., Incineration) transport->final_disp rinse Triple-Rinse with Appropriate Solvent empty->rinse collect_rinse Collect Rinsate as Hazardous Waste rinse->collect_rinse deface Deface Original Label rinse->deface collect_rinse->contact_ehs dispose_cont Dispose of Clean Container as Non-Hazardous Waste deface->dispose_cont

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,4-Diacetoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Diacetoxybutane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to handle it with care to minimize exposure.[1] One supplier notes that a similar compound, cis-1,4-diacetoxy-2-butene, can cause skin irritation. Therefore, a comprehensive approach to personal protection is recommended.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[2]Protects against accidental splashes that could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Users should inspect gloves before use and follow manufacturer guidelines for breakthrough time.[2]
Skin and Body Long-sleeved laboratory coat and appropriate protective clothing.[1][2]Minimizes the risk of skin exposure from spills or splashes.
Respiratory Not required under normal use with adequate ventilation.[1][2] A vapor respirator may be necessary if working in poorly ventilated areas or if aerosols are generated.[3]Ensures protection from inhalation of vapors or mists.
Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to Almost Colorless Clear Liquid[3]
Molecular Formula C8H14O4 / CH3CO2(CH2)4O2CCH3[2][3]
Molecular Weight 174.20 g/mol [3]
Melting Point 12 - 15 °C / 53.6 - 59 °F[1][2]
Boiling Point 230 °C / 446 °F[1][2]
Density 1.08 g/cm³ at 25 °C

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from preparation to disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (Fume hood available) A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Dispense required amount of this compound C->D Proceed to handling E Keep container tightly closed when not in use D->E F Perform experiment E->F G Decontaminate work surfaces F->G Experiment complete H Segregate waste into 'Non-halogenated Organic Solvent Waste' G->H I Dispose of waste according to institutional & local regulations H->I J Remove and properly dispose of or decontaminate PPE I->J K Wash hands thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Handling
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[3]

  • Assemble PPE: Put on all required personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.[2]

Step 2: Chemical Handling
  • Dispensing: Carefully dispense the chemical, avoiding skin and eye contact.[1]

  • Storage During Use: Keep the container tightly sealed when not in use to prevent vapor release. Store in a cool, dry, and dark place.[1][3]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents and sources of heat or ignition.

Step 3: Post-Handling and Cleanup
  • Decontamination: After use, wipe down the work area and any equipment with an appropriate solvent.

  • PPE Removal: Remove gloves and other disposable PPE carefully to avoid contaminating your skin. Dispose of them in the designated hazardous waste stream.[2]

  • Hygiene: Wash your hands thoroughly with soap and water after handling the chemical.[2]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

Waste Categorization and Disposal
  • Waste Identification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste. It falls under the category of non-halogenated organic solvent waste.[4]

  • Containerization:

    • Collect liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[4]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[4]

    • Solid waste, such as contaminated gloves or paper towels, should be collected in a separate, clearly labeled container.

  • Spill Management:

    • In case of a spill, ensure the area is well-ventilated.[3]

    • Absorb the spill using an inert material like sand, earth, or a commercial absorbent.[3]

    • Collect the absorbed material and place it into a suitable container for disposal.[1][3]

  • Final Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Hierarchy of Controls for Chemical Handling

This diagram illustrates the most effective strategies for mitigating hazards when working with chemicals like this compound.

G l1 Most Effective A Elimination (Remove the hazard) l2 Least Effective E PPE (Gloves, Goggles, etc.) B Substitution (Use a safer alternative) C Engineering Controls (e.g., Fume Hood) D Administrative Controls (e.g., SOPs, Training)

Caption: Hierarchy of controls for mitigating chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.